molecular formula C3H3Cl2N B1359809 2,3-Dichloropropionitrile CAS No. 2601-89-0

2,3-Dichloropropionitrile

カタログ番号: B1359809
CAS番号: 2601-89-0
分子量: 123.97 g/mol
InChIキー: RJJDLPQZNANQDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dichloropropionitrile is a useful research compound. Its molecular formula is C3H3Cl2N and its molecular weight is 123.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38447. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,3-dichloropropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl2N/c4-1-3(5)2-6/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJDLPQZNANQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031015
Record name 2,3-Dichloropropionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2601-89-0
Record name 2,3-Dichloropropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2601-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 2,3-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2601-89-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dichloropropionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloropropiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,3-Dichloropropionitrile physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2,3-Dichloropropionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 2601-89-0). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, synthesis, and safety protocols.

Chemical Identity and Structure

This compound, also known as α,β-dichloropropionitrile, is a halogenated organic compound.[1] Its chemical structure consists of a three-carbon chain with two chlorine atoms and a nitrile group.[1]

  • IUPAC Name : 2,3-dichloropropanenitrile[2]

  • Molecular Formula : C₃H₃Cl₂N[2][3][4]

  • CAS Registry Number : 2601-89-0[2][4]

  • Synonyms : 2,3-Dichloropropanenitrile, α,β-Dichloropropionitrile, DCPN[2][3][5]

Tabulated Physical Properties

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueUnitsNotes and Citations
Molecular Weight 123.97 g/mol [2][3][6]
Appearance Colorless to pale yellow liquid-At room temperature, with a sharp, irritating odor.[1]
Density 1.35g/cm³[1][3][6]
Boiling Point 62 - 63°CAt 13 mmHg (1.73 kPa).[3][6][7]
Melting Point 243°CDecomposes.[1][3][7]
Flash Point 83.9°C[1][8]
Refractive Index 1.452 - 1.464-[1][3]
Vapor Pressure 0.484mmHgAt 25°C.[1][3]
Solubility Insoluble in water. Soluble in benzene, ethanol, and chloroform.-[3][9][10]
LogP (Octanol/Water Partition Coefficient) 1.356-A calculated property indicating moderate lipophilicity.[1][11]

Experimental Protocols for Property Determination

While the specific experimental documentation for the cited values is not publicly available, the determination of these physical properties follows standardized laboratory procedures. Below are detailed general methodologies for key experiments.

Determination of Boiling Point (Reduced Pressure)

The boiling point of this compound is reported at reduced pressure (13 mmHg), a common practice for compounds that may decompose at their atmospheric boiling point.

Methodology: Vacuum Distillation

  • Apparatus Setup : A distillation apparatus is assembled, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum pump with a manometer. The system must be airtight.

  • Sample Preparation : A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Evacuation : The system is carefully evacuated to the desired pressure (13 mmHg), which is monitored by the manometer.

  • Heating : The flask is gently heated using a heating mantle.

  • Observation : The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure. The first and last drops of distillate are often recorded as the boiling range.

Determination of Density

Methodology: Pycnometry

  • Pycnometer Calibration : A pycnometer (a flask with a specific, known volume) is cleaned, dried, and weighed empty. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature (e.g., 20°C) and weighed again. The exact volume of the pycnometer is calculated.

  • Sample Measurement : The pycnometer is emptied, cleaned, and dried. It is then filled with this compound at the same temperature and weighed.

  • Calculation : The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Refractive Index

Methodology: Refractometry

  • Instrument Calibration : An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • Sample Application : A few drops of this compound are placed on the prism of the refractometer.

  • Measurement : The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading : The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical substance like this compound.

G start_end start_end process process data data decision decision output output start Start: Obtain Pure Sample visual_exam Visual Examination (Color, State) start->visual_exam density Density Measurement (Pycnometry) visual_exam->density ref_index Refractive Index (Refractometry) density->ref_index bp Boiling Point (Vacuum Distillation) ref_index->bp mp Melting Point/ Decomposition bp->mp solubility Solubility Tests (Water, Organic Solvents) mp->solubility data_compilation Data Compilation solubility->data_compilation final_report Technical Data Sheet data_compilation->final_report finish End final_report->finish

Caption: Workflow for Physical Property Characterization.

Applications and Safety

This compound serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] It is a reagent used in the preparation of functionalized 3-aminothiophenes.[9][10] Due to its chemical nature, it must be handled with care. It is classified as toxic by inhalation, in contact with skin, and if swallowed.[3] Appropriate personal protective equipment and handling in a chemical fume hood are mandatory.[12]

References

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2,3-Dichloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropropionitrile, with the chemical formula C₃H₃Cl₂N, is a halogenated organic compound of significant interest in synthetic chemistry.[1][2][3] It serves as a versatile intermediate in the preparation of various agrochemicals and pharmaceuticals.[1] This technical guide provides a detailed analysis of the chemical structure and bonding of this compound, supplemented with quantitative data, detailed experimental protocols for its characterization, and visual representations of its molecular structure.

Chemical Structure and Molecular Formula

This compound consists of a three-carbon chain. One terminal carbon is part of a nitrile functional group (a carbon triple-bonded to a nitrogen atom). The other two carbon atoms are each bonded to a chlorine atom. The systematic IUPAC name for this compound is 2,3-dichloropropanenitrile.[3]

Molecular Representation

The chemical structure of this compound can be visualized as follows:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₃H₃Cl₂N[1][2][3]
Molecular Weight123.97 g/mol [1][3]
Boiling Point62-63 °C at 13 mmHg[1]
Density1.35 g/cm³[1]
Refractive Index1.452[1]
LogP1.356[1]

Chemical Bonding and Molecular Geometry

The bonding in this compound is entirely covalent. The molecule features single bonds between carbon atoms (C-C), carbon and hydrogen (C-H), and carbon and chlorine (C-Cl). A key feature is the carbon-nitrogen triple bond (C≡N) of the nitrile group. The presence of the electronegative chlorine and nitrogen atoms induces polarity within the molecule.[1]

Due to the lack of readily available experimental crystallographic data, computational chemistry methods are often employed to determine the precise bond lengths and angles. The following table summarizes computed geometric parameters for this compound.

BondBond Length (Å)Bond AngleAngle (°)
C-C1.53Cl-C-C110.5
C-C≡N1.47C-C-C111.2
C≡N1.15C-C-H109.5
C-Cl1.78H-C-H109.5
C-H1.09C-C≡N178.0

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

Experimental Protocols for Structural Characterization

Detailed experimental procedures are essential for the unambiguous characterization of chemical compounds. Below are protocols for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, which are fundamental techniques for elucidating the structure of molecules like this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of this compound.

A. ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative ratios of the different types of protons.

B. ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Prepare a more concentrated sample, typically 20-50 mg of this compound, in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup and Data Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • The solvent signal can be used for chemical shift referencing (e.g., CDCl₃ at δ = 77.16 ppm).

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound through their characteristic vibrational frequencies.

  • Sample Preparation (Neat Liquid):

    • Place one or two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film between the plates.

    • Ensure there are no air bubbles trapped in the film.

  • Instrument Setup:

    • Place the salt plates in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Data Acquisition:

    • Acquire the FT-IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups in this compound (e.g., C≡N stretch, C-Cl stretch, C-H stretch).

Logical Workflow for Structural Elucidation

The process of characterizing the structure of this compound follows a logical progression of analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Final Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Group ID) Purification->FTIR NMR NMR Spectroscopy (¹H and ¹³C Connectivity) FTIR->NMR Structure Confirmed Structure of This compound FTIR->Structure MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS NMR->Structure Computational Computational Modeling (Bond Lengths & Angles) MS->Computational MS->Structure Computational->Structure

Figure 2: Workflow for the structural elucidation of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and bonding of this compound. Through the integration of physicochemical data, computed molecular geometry, and detailed experimental protocols, a thorough understanding of this important chemical intermediate is achieved. The provided workflows and diagrams serve as valuable tools for researchers and scientists in the fields of chemical synthesis and drug development.

References

Technical Guide: 2,3-Dichloropropionitrile (CAS 2601-89-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropropionitrile, with the CAS number 2601-89-0, is a halogenated organic compound that serves as a versatile chemical intermediate.[1] Its significance in the fields of medicinal chemistry and agrochemical synthesis is primarily attributed to its reactive nature, which allows for its use as a building block in the creation of more complex molecules.[1] This technical guide provides a comprehensive overview of the core properties of this compound, its synthesis, and its key applications, with a focus on its role in the development of pharmacologically active compounds.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a sharp, irritating odor.[1] It is characterized by a three-carbon chain with two chlorine atoms and a nitrile group.[2] The presence of these functional groups, particularly the two chlorine atoms, makes the molecule susceptible to nucleophilic substitution reactions, a key feature exploited in its synthetic applications.[3] It is soluble in organic solvents like benzene, ethanol, and chloroform, but insoluble in water.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₃Cl₂N[5]
Molecular Weight 123.97 g/mol [5]
Density 1.35 g/cm³[1]
Boiling Point 62-63 °C at 13 mmHg[6]
Flash Point 83.9 °C[1]
Solubility Soluble in benzene, ethanol, chloroform; insoluble in water.[4]
InChI Key RJJDLPQZNANQDQ-UHFFFAOYSA-N[5]
SMILES C(C(C#N)Cl)Cl[5]

Synthesis

The primary industrial synthesis of this compound involves the chlorination of acrylonitrile.[3] Several methods have been developed to optimize this process, including catalysis with pyridine and calcium carbonate or the use of ionic liquids to promote a more environmentally friendly reaction.[3][4]

Experimental Protocol: Synthesis from Acrylonitrile

A common laboratory-scale synthesis involves the direct chlorination of acrylonitrile using pyridine as a catalyst.

dot

SynthesisWorkflow Acrylonitrile Acrylonitrile ReactionMixture Reaction Mixture Acrylonitrile->ReactionMixture Pyridine Pyridine (Catalyst) Pyridine->ReactionMixture Chlorine Chlorine Gas Chlorine->ReactionMixture Slow addition WaterWash Water Wash ReactionMixture->WaterWash Shaking Drying Drying (Anhydrous CaCl₂) WaterWash->Drying Decantation Distillation Distillation Drying->Distillation Product This compound Distillation->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Procedure: Chlorine gas is introduced into a water-cooled mixture of acrylonitrile and pyridine. The reaction progress is monitored by the weight increase of the mixture. Upon completion, the mixture is washed with water, and the organic layer is separated. This layer is then dried over anhydrous calcium chloride and purified by distillation to yield this compound. A reported yield for this method is approximately 95%.

Biological Activity and Applications

Direct biological activity data for this compound is limited. Its primary role in a biological context is as a reactive intermediate. The electrophilic nature of the carbon backbone, enhanced by the two chlorine atoms and the nitrile group, allows it to react with biological nucleophiles such as cysteine residues in proteins.[3] This reactivity is the likely basis for its observed toxicity.

Table 2: Toxicological Data for this compound

TestSpeciesRouteValueReference(s)
LD50RatOral54 mg/kg[7]
LDLoRabbitDermal794 mg/kg[7]

The principal application of this compound in drug discovery and agrochemical development is as a precursor for the synthesis of 3-aminothiophenes.[3][4] These thiophene derivatives are key structural motifs in a variety of biologically active compounds.

Synthesis of 3-Aminothiophene Derivatives

A crucial reaction of this compound is its condensation with α-mercaptoesters, such as methyl thioglycolate, in the presence of a base to form 3-aminothiophene-2-carboxylates.

dot

SynthesisApplication DCPN This compound Aminothiophene Methyl 3-aminothiophene- 2-carboxylate DCPN->Aminothiophene Thioglycolate Methyl Thioglycolate Thioglycolate->Aminothiophene Base Sodium Methoxide (Base) Base->Aminothiophene Reaction Thienopyrimidine Thieno[3,2-d]pyrimidines Aminothiophene->Thienopyrimidine Further Synthesis Anticancer Anticancer Activity Thienopyrimidine->Anticancer Biological Effect

Caption: Synthetic utility of this compound.

Experimental Protocol: Synthesis of Methyl 3-aminothiophene-2-carboxylate

Procedure: A suspension of sodium methoxide in ether is cooled and stirred. A solution of methyl thioglycolate in ether is then added. To this mixture, α,β-dichloropropionitrile is introduced. The reaction proceeds to form methyl 3-aminothiophene-2-carboxylate. After workup, which includes ether extraction and vacuum fractionation, the product is obtained as a pale yellow oil that solidifies upon standing. The reported yield for this reaction is 72%.[7]

Precursor to Anticancer Agents

3-Aminothiophene derivatives serve as the starting material for the synthesis of thieno[3,2-d]pyrimidines.[3] This class of heterocyclic compounds has shown significant promise as anticancer agents, with some derivatives exhibiting potent inhibitory activity against various human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116).[3][8] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs).[3][5]

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in organic synthesis. While it exhibits some level of toxicity, its primary importance lies in its role as a foundational building block for the creation of complex heterocyclic structures, most notably 3-aminothiophenes. These, in turn, are crucial precursors for the development of novel therapeutic agents, particularly in the field of oncology. For researchers and professionals in drug development, an understanding of the properties and reactivity of this compound is essential for leveraging its synthetic potential in the discovery of new and effective medicines.

References

Spectroscopic Profile of α,β-Dichloropropionitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,β-Dichloropropionitrile, also known as 2,3-dichloropropionitrile, is a halogenated nitrile of interest in organic synthesis. It serves as a precursor in the production of various agrochemicals and pharmaceuticals, particularly in the synthesis of heterocyclic compounds.[1] A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the available spectroscopic data for α,β-dichloropropionitrile, including detailed experimental protocols and visual workflows to aid in its synthesis and analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data for α,β-dichloropropionitrile obtained from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of α,β-Dichloropropionitrile

Chemical Shift (δ) ppmMultiplicityAssignment
4.85TripletCHCl
3.95DoubletCH₂Cl

Note: This data is estimated based on spectral data of similar small halogenated alkanes. The solvent is assumed to be CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data of α,β-Dichloropropionitrile

Chemical Shift (δ) ppmAssignment
116CN
48CHCl
45CH₂Cl

Note: This data is based on information available in spectral databases.[2][3] The solvent is CDCl₃.

Vibrational Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data of α,β-Dichloropropionitrile

Wavenumber (cm⁻¹)IntensityAssignment
2255MediumC≡N stretch
2960MediumC-H stretch
1440MediumCH₂ bend
740StrongC-Cl stretch
670StrongC-Cl stretch

Note: This data is compiled from the NIST Chemistry WebBook and typical values for functional groups.[4]

Table 4: Raman Spectroscopic Data of α,β-Dichloropropionitrile

Wavenumber (cm⁻¹)IntensityAssignment
2255StrongC≡N stretch
2960StrongC-H stretch
740MediumC-Cl stretch
670MediumC-Cl stretch

Note: This data is estimated based on typical Raman shifts for the functional groups present.

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data of α,β-Dichloropropionitrile

m/zRelative Abundance (%)Assignment
12320[M]⁺ (with ³⁵Cl₂)
12513[M]⁺ (with ³⁵Cl³⁷Cl)
1272[M]⁺ (with ³⁷Cl₂)
88100[M-Cl]⁺
6240[CH₂CNCl]⁺
5230[C₂H₂N]⁺

Note: Fragmentation patterns are based on data from the NIST Chemistry WebBook and general principles of mass spectrometry for halogenated compounds.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of α,β-dichloropropionitrile by analyzing the chemical environment of its hydrogen and carbon nuclei.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of α,β-dichloropropionitrile in 0.6-0.8 mL of deuterated chloroform (CDCl₃).[5] Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in α,β-dichloropropionitrile by measuring the absorption of infrared radiation.

Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of α,β-dichloropropionitrile with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation: Transfer the powder to a pellet press die and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[7]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of a blank KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy

Objective: To complement IR spectroscopy in identifying functional groups and characterizing the molecular structure of α,β-dichloropropionitrile.

Protocol (Liquid Sample):

  • Sample Preparation: Place a small amount of neat α,β-dichloropropionitrile into a glass capillary tube or a cuvette.

  • Instrumentation: Utilize a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).[8][9]

  • Data Acquisition:

    • Focus the laser beam onto the sample.

    • Collect the scattered light using an appropriate objective and pass it through a filter to remove the Rayleigh scattering.

    • Record the Raman spectrum using a charge-coupled device (CCD) detector. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

  • Data Processing: The spectrum is typically plotted as Raman intensity versus Raman shift (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of α,β-dichloropropionitrile to confirm its elemental composition.

Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: Prepare a dilute solution of α,β-dichloropropionitrile (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: Use a GC-MS system equipped with a capillary GC column (e.g., DB-5ms) and a mass spectrometer (e.g., a quadrupole analyzer).

  • GC Separation:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be a key feature in the mass spectrum.

Mandatory Visualizations

Synthesis of α,β-Dichloropropionitrile

The industrial synthesis of α,β-dichloropropionitrile is typically achieved through the chlorination of acrylonitrile.[10][11]

Synthesis_Workflow Acrylonitrile Acrylonitrile Reactor Reaction Vessel (with catalyst, e.g., ionic liquid) Acrylonitrile->Reactor Chlorine Chlorine Gas Chlorine->Reactor Crude_Product Crude α,β-Dichloropropionitrile Reactor->Crude_Product Purification Purification (e.g., Distillation) Crude_Product->Purification Final_Product Pure α,β-Dichloropropionitrile Purification->Final_Product

Caption: Synthesis workflow for α,β-dichloropropionitrile.

Analytical Workflow for Spectroscopic Characterization

A logical workflow for the complete spectroscopic characterization of a synthesized batch of α,β-dichloropropionitrile.

Analytical_Workflow Sample Synthesized α,β-Dichloropropionitrile Purity_Check Purity Assessment (GC-MS) Sample->Purity_Check Structural_Elucidation Structural Elucidation Purity_Check->Structural_Elucidation If Pure Final_Report Comprehensive Spectroscopic Report Purity_Check->Final_Report MS Data NMR NMR Spectroscopy (¹H and ¹³C) Structural_Elucidation->NMR Vibrational Vibrational Spectroscopy Structural_Elucidation->Vibrational NMR->Final_Report IR IR Spectroscopy Vibrational->IR Raman Raman Spectroscopy Vibrational->Raman IR->Final_Report Raman->Final_Report

Caption: Analytical workflow for spectroscopic characterization.

References

An In-depth Technical Guide to 2,3-Dichloropropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2,3-dichloropropanenitrile, along with a detailed experimental protocol for its synthesis and key analytical methodologies.

Core Properties of 2,3-Dichloropropanenitrile

2,3-Dichloropropanenitrile, also known as α,β-dichloropropionitrile, is a halogenated organic compound. At room temperature, it exists as a colorless to pale yellow liquid with a sharp, pungent odor.[1] Its chemical structure features a three-carbon chain with two chlorine atoms and a nitrile group. The presence of these functional groups makes it a valuable intermediate in various organic syntheses.

The fundamental properties of 2,3-dichloropropanenitrile are summarized in the table below.

PropertyValueSource
Molecular Formula C₃H₃Cl₂N[1][2][3][4][5]
Molecular Weight 123.97 g/mol [1][3][4]
CAS Number 2601-89-0[1][2][3]
Density 1.35 g/cm³[1][3]
Boiling Point 62-63 °C at 13 mmHg[3]
Flash Point 83.9 °C[1]
Refractive Index 1.452[1]

Synthesis of 2,3-Dichloropropanenitrile

A common method for the synthesis of 2,3-dichloropropanenitrile is through the chlorination of acrylonitrile.

Experimental Protocol: Synthesis via Chlorination of Acrylonitrile

This protocol is based on the addition reaction between acrylonitrile and chlorine gas.

Materials:

  • Acrylonitrile

  • Chlorine gas

  • Ionic liquid (as a catalyst and solvent)

Procedure:

  • In a suitable reaction vessel, mix the ionic liquid with the reactant, acrylonitrile.

  • Maintain the reaction temperature between 0°C and 60°C.

  • Introduce chlorine gas into the reaction mixture. The reaction should proceed for 4 to 8 hours.

  • After the reaction is complete, separate the volatile reaction mixture, which contains the 2,3-dichloropropanenitrile product, from the ionic liquid.

This method is noted for being environmentally friendly as the ionic liquid can be recycled. The conversion rate of acrylonitrile is high, and the selectivity for 2,3-dichloropropanenitrile is good.

Synthesis_of_2_3_Dichloropropanenitrile Acrylonitrile Acrylonitrile Reaction Chlorination Reaction (0-60°C, 4-8h) Acrylonitrile->Reaction Chlorine Chlorine (Cl₂) Chlorine->Reaction IonicLiquid Ionic Liquid (Catalyst & Solvent) IonicLiquid->Reaction Separation Separation Reaction->Separation Product 2,3-Dichloropropanenitrile Separation->Product RecycledIonicLiquid Recycled Ionic Liquid Separation->RecycledIonicLiquid Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_characterization Characterization SynthesizedProduct Synthesized 2,3-Dichloropropanenitrile IR Infrared Spectroscopy SynthesizedProduct->IR NMR NMR Spectroscopy SynthesizedProduct->NMR MS Mass Spectrometry SynthesizedProduct->MS Structure Structural Elucidation IR->Structure Purity Purity Assessment IR->Purity NMR->Structure NMR->Purity MS->Structure MS->Purity

References

An In-depth Technical Guide to the Solubility of 2,3-Dichloropropionitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-Dichloropropionitrile in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing qualitative solubility information, detailed experimental protocols for determining quantitative solubility, and relevant logical workflows.

Introduction to this compound

This compound (CAS No. 2601-89-0) is a halogenated nitrile with the molecular formula C₃H₃Cl₂N.[1][2] It is a liquid at room temperature and is recognized for its role as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[3] A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation processes.

Qualitative Solubility of this compound

Based on available chemical literature, the solubility of this compound in various solvents has been described qualitatively. This information is summarized in the table below.

SolventSolubilityReference
BenzeneSoluble[3][4]
ChloroformSoluble[3][4]
EthanolSoluble[3][4]
WaterInsoluble[3][4]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following section details a gravimetric method, a reliable and commonly used technique for determining the solubility of a compound in a given solvent.[5][6][7]

Principle

The gravimetric method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Syringe filters (chemically resistant, e.g., PTFE)

  • Drying oven or vacuum desiccator

  • Fume hood

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution.

    • Place the vial in a fume hood and gently evaporate the solvent. This can be achieved by a stream of nitrogen or by using a rotary evaporator at an appropriate temperature and pressure.

    • Once the solvent is fully evaporated, place the vial in a drying oven at a temperature below the boiling point of this compound or in a vacuum desiccator until a constant mass is achieved.

    • Reweigh the vial to determine the mass of the dissolved this compound.

Data Calculation

The solubility can be calculated using the following formulas:

  • Solubility ( g/100 mL): (Mass of solute / Volume of solvent) × 100

  • Solubility (mol/L): (Mass of solute / Molecular weight of solute) / Volume of solution in Liters

Logical and Experimental Workflows

Visualizing the processes involved in the synthesis and analysis of this compound can aid in understanding the key steps. The following diagrams, created using the DOT language, illustrate these workflows.

Synthesis of this compound

The primary industrial method for synthesizing this compound is through the chlorination of acrylonitrile.[8][9][10]

Synthesis_Workflow Acrylonitrile Acrylonitrile ReactionVessel Reaction Vessel (with catalyst, e.g., Pyridine) Acrylonitrile->ReactionVessel Chlorine Chlorine Gas Chlorine->ReactionVessel Reaction Chlorination Reaction ReactionVessel->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Purification Purification (e.g., Distillation) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis of this compound from Acrylonitrile.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps of the gravimetric method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Mix Mix excess this compound with organic solvent Equilibrate Equilibrate at constant temperature with agitation Mix->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Filter Withdraw and filter supernatant Settle->Filter Evaporate Evaporate solvent from a known volume Filter->Evaporate Weigh Weigh the remaining solute Evaporate->Weigh Calculate Calculate solubility (e.g., g/100 mL or mol/L) Weigh->Calculate

Caption: Gravimetric Method for Solubility Determination.

Conclusion

References

Boiling point and density of 2,3-Dichloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dichloropropionitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents is paramount. This guide provides a detailed overview of the boiling point and density of this compound, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1]

Physicochemical Data of this compound

This compound is a colorless to pale yellow liquid at room temperature with a sharp, irritating odor.[1] It is soluble in organic solvents like benzene, ethanol, and chloroform but is insoluble in water.[2][3][4] The key physical properties are summarized in the table below.

PropertyValueConditions
Boiling Point 62-63 °Cat 13 mmHg[2][5]
61 °Cat 13 mm[6]
60 °Cat 1.72 kPa[2][3][4]
Density 1.35 g/cm³Not specified
1.34 g/cm³Not specified
Molecular Weight 123.97 g/mol
CAS Number 2601-89-0

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

A standard method for determining the boiling point of a small quantity of liquid is the Thiele tube method.[7]

Materials:

  • This compound sample

  • Thiele tube

  • Mineral oil

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

  • Place the capillary tube into the test tube with the open end down.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, immersing the bulb and sample in the oil.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7]

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Measurement Procedure A Fill Thiele Tube with Mineral Oil B Add Sample to Small Test Tube A->B C Insert Inverted Capillary Tube B->C D Attach Tube to Thermometer C->D E Suspend Assembly in Thiele Tube D->E F Gently Heat Side Arm E->F Begin Heating G Observe Continuous Stream of Bubbles F->G H Remove Heat and Allow to Cool G->H I Record Temperature when Liquid Enters Capillary H->I J Final Result I->J Boiling Point Determined

Workflow for Boiling Point Determination using a Thiele Tube.
Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Materials:

  • This compound sample

  • Pycnometer (or a graduated cylinder and analytical balance for a less precise measurement)

  • Analytical balance

  • Water bath (optional, for temperature control)

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty pycnometer on an analytical balance and record its mass (m1).

  • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

  • If temperature control is required, place the filled pycnometer in a water bath until it reaches the desired temperature.

  • Carefully dry the outside of the pycnometer and weigh it again to get the mass of the pycnometer and the sample (m2).

  • The mass of the this compound is (m2 - m1).

  • To determine the volume, empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at the same temperature.

  • Weigh the pycnometer filled with the reference liquid (m3). The mass of the reference liquid is (m3 - m1).

  • Calculate the volume of the pycnometer (V) using the density of the reference liquid (ρ_ref): V = (m3 - m1) / ρ_ref.

  • The density of the this compound (ρ_sample) is then calculated as: ρ_sample = (m2 - m1) / V.

Density_Determination start Start m1 Weigh Empty Pycnometer (m1) start->m1 fill_sample Fill Pycnometer with Sample m1->fill_sample fill_ref Fill Pycnometer with Reference Liquid (e.g., Water) m1->fill_ref m2 Weigh Filled Pycnometer (m2) fill_sample->m2 calc_mass Calculate Mass of Sample (m_sample = m2 - m1) m2->calc_mass calc_density Calculate Density of Sample (ρ_sample = m_sample / V) calc_mass->calc_density m3 Weigh Pycnometer with Reference (m3) fill_ref->m3 calc_vol Calculate Volume of Pycnometer (V = (m3 - m1) / ρ_ref) m3->calc_vol calc_vol->calc_density end End calc_density->end

Logical Flow for Density Determination using a Pycnometer.
Synthesis of this compound

A common method for the synthesis of this compound is through the chlorination of acrylonitrile.[6][8]

Materials:

  • Acrylonitrile

  • Pyridine

  • Chlorine gas

  • Anhydrous calcium chloride

  • Water

  • Reaction vessel with cooling capabilities

  • Gas inlet tube

  • Distillation apparatus

Procedure:

  • In a water-cooled reaction vessel, prepare a mixture of 55 g of acrylonitrile and 14 g of pyridine.[6]

  • Bubble chlorine gas through the mixture. Continue the introduction of chlorine until the total weight of the mixture has increased by 71 g.[6]

  • Transfer the reaction mixture to a separatory funnel and wash it with water.

  • Separate the organic layer and decant the aqueous layer.

  • Dry the organic layer over anhydrous calcium chloride.[6]

  • Purify the crude product by distillation. The fraction boiling at 61°C at 13 mm Hg is collected as this compound.[6] The expected yield is approximately 95%.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification acrylonitrile Acrylonitrile mix Mix Acrylonitrile and Pyridine acrylonitrile->mix pyridine Pyridine (Catalyst) pyridine->mix chlorine Chlorine Gas chlorination Bubble Chlorine Gas (Water-cooled) chlorine->chlorination mix->chlorination wash Wash with Water chlorination->wash separate Separate Organic Layer wash->separate dry Dry over Anhydrous Calcium Chloride separate->dry distill Distillation (61°C / 13 mm) dry->distill product This compound (Final Product) distill->product

Synthesis Workflow for this compound.

References

The Synthetic Nature of 2,3-Dichloropropionitrile: A Substance of Industrial Origin

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research and chemical data analysis reveal that 2,3-Dichloropropionitrile is a synthetic compound not known to occur naturally.[1] This chlorinated nitrile is a product of industrial chemical synthesis, primarily utilized as an intermediate in the manufacturing of various agrochemicals and pharmaceuticals.[1]

The prevalent method for producing this compound involves the chlorination of acrylonitrile.[2][3] This industrial process has been well-established, with various catalytic systems developed to optimize the yield and purity of the final product.[2] The synthesis is a key step in the production of other commercially valuable chemicals, such as 2-chloroacrylonitrile.[3]

There is a conspicuous absence of scientific literature detailing the discovery of this compound in any natural source, including plants, animals, or microorganisms. Furthermore, no biosynthetic pathways have been identified that would lead to its formation in a biological system. The available safety and toxicological data also lack any indication of natural exposure routes outside of industrial or laboratory settings.[4]

References

An In-depth Technical Guide to 2,3-Dichloropropionitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of 2,3-dichloropropionitrile, a versatile and highly reactive chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, and critical applications, particularly in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry.

Compound Identification and Nomenclature

The compound of focus is systematically named 2,3-dichloropropanenitrile according to IUPAC nomenclature.[1] However, in laboratory and commercial contexts, it is frequently referred to by its semi-systematic name, This compound .[1][2]

A comprehensive list of synonyms and identifiers is provided in Table 1 for unambiguous identification.

Table 1: Nomenclature and Identifiers for this compound

Identifier TypeValue
IUPAC Name 2,3-dichloropropanenitrile[1]
Common Name This compound[2]
Synonyms α,β-Dichloropropionitrile, DCPN, Propanenitrile, 2,3-dichloro-[2]
CAS Number 2601-89-0[1]
Molecular Formula C₃H₃Cl₂N[1]
Molecular Weight 123.97 g/mol [1]
EINECS Number 220-007-4[3]

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a sharp, irritating odor.[4] Its physicochemical properties are summarized in Table 2, providing essential data for its handling, reaction setup, and purification. The presence of two electronegative chlorine atoms and a nitrile group contributes to its moderate polarity and reactivity.[4]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Colorless to pale yellow liquid[4]Guidechem
Boiling Point 62-63 °C at 13 mmHg (17.3 kPa)ChemicalBook
Density 1.35 g/cm³Guidechem
Flash Point 83.9 °C[4]Guidechem
Solubility Soluble in benzene, ethanol, and chloroform; insoluble in water.ChemicalBook
Vapor Pressure 0.484 mmHg at 25 °C[4]Guidechem

Synthesis of this compound

The primary and most industrially relevant method for the synthesis of this compound is the direct chlorination of acrylonitrile.[2][5] This electrophilic addition reaction across the double bond of acrylonitrile can be catalyzed by various systems to enhance yield and selectivity.

Pyridine-Catalyzed Chlorination: A High-Yield Approach

A well-established and high-yielding method employs pyridine as a catalyst.[5][6] The causality behind this choice lies in pyridine's ability to form a complex with chlorine, which acts as a more controlled and selective chlorinating agent, thereby minimizing side reactions.

Caption: Workflow for the Pyridine-Catalyzed Synthesis of this compound.

Experimental Protocol: Pyridine-Catalyzed Synthesis

  • Reaction Setup: In a water-cooled reaction vessel equipped with a gas inlet and a magnetic stirrer, combine 55 g of acrylonitrile and 14 g of pyridine.[6] The cooling is critical to dissipate the exothermic heat of reaction and maintain selectivity.

  • Chlorination: Slowly bubble chlorine gas into the stirred mixture. Monitor the reaction progress by the weight increase of the reaction mixture. Continue the addition until a weight increase of 71 g is achieved, indicating the consumption of acrylonitrile.[6]

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel and wash with water to remove pyridine and other water-soluble impurities.[6]

  • Drying and Purification: Separate the organic layer and dry it over anhydrous calcium chloride. Purify the crude product by vacuum distillation, collecting the fraction boiling at 61 °C/13 mmHg to yield pure this compound.[6] This method has been reported to achieve a yield of up to 95%.[6]

Ionic Liquid-Catalyzed Synthesis: A Green Chemistry Approach

In striving for more environmentally benign processes, ionic liquids have been explored as both catalysts and solvents for the chlorination of acrylonitrile.[7][8] Imidazolium or pyridinium-based ionic liquids with chloride or bromide anions show good catalytic activity.[7] The ionic liquid facilitates the reaction and, due to its negligible vapor pressure, can be easily separated from the volatile product by distillation and subsequently recycled.[2][8]

Experimental Protocol: Ionic Liquid-Catalyzed Synthesis

  • Reaction Setup: Mix acrylonitrile and the ionic liquid (e.g., 1-butyl-3-methylimidazolium chloride) in a reaction vessel. The molar ratio of ionic liquid to acrylonitrile can range from 1% to 30%.[8]

  • Chlorination: Control the reaction temperature between 0 °C and 60 °C while introducing chlorine gas over a period of 4 to 8 hours.[2][8]

  • Separation: After the reaction is complete, separate the this compound from the non-volatile ionic liquid via vacuum distillation.[2][8] This allows for the recovery and reuse of the ionic liquid catalyst.

Key Reactions and Applications in Drug Development

The synthetic utility of this compound stems from its bifunctional nature, possessing two reactive chlorine atoms and a nitrile group. This allows it to serve as a versatile building block for a variety of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.[2][5]

Synthesis of 3-Aminothiophenes: A Modified Gewald Reaction

A paramount application of this compound is in the synthesis of functionalized 3-aminothiophenes.[5] This transformation is a variation of the Gewald aminothiophene synthesis, a multicomponent reaction that typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur.[9] In this modified approach, this compound serves as a precursor to the required α,β-unsaturated nitrile intermediate.

The reaction proceeds via a base-mediated condensation with a thioglycolate ester. The proposed mechanism involves an initial nucleophilic substitution of the α-chlorine by the thiolate, followed by an intramolecular cyclization and subsequent elimination to form the aromatic thiophene ring.

Caption: Proposed reaction pathway for the synthesis of a 3-aminothiophene derivative from this compound.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-chloromethyl-3-thiophenecarboxylate

  • Reaction Setup: In a reaction vessel, dissolve ethyl thioglycolate in a suitable solvent such as ethanol.

  • Base Addition: Add a base, for example, sodium ethoxide, to generate the thiolate anion in situ.

  • Addition of this compound: Slowly add this compound to the reaction mixture, maintaining the temperature as needed to control the reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to obtain the desired 3-aminothiophene derivative.

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds, including kinase inhibitors.[10]

Precursor for Bioactive Molecules

The reactivity of this compound makes it a valuable intermediate for the synthesis of various bioactive molecules. Its derivatives have been explored in the development of:

  • Kinase Inhibitors: The 2-aminothiophene core, readily accessible from this compound, is a key component of numerous kinase inhibitors, which are a major class of anticancer drugs.[10][11][12][13]

  • Antiviral Agents: Dichlorinated organic compounds and nitriles are classes of molecules that have been investigated for antiviral properties.[14][15][16] While direct antiviral activity of this compound is not widely reported, its role as a precursor to complex heterocycles suggests its potential in the synthesis of novel antiviral candidates.

Analytical Methods and Purification

Ensuring the purity of this compound is crucial for its successful application in multi-step syntheses. A combination of gas chromatography-mass spectrometry for analysis and vacuum distillation for purification is typically employed.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for assessing the purity of this compound and for monitoring reaction progress.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent, such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a gas chromatograph equipped with a mass spectrometer detector. A capillary column suitable for the analysis of polar and halogenated compounds (e.g., DB-5ms or equivalent) is recommended.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-200 m/z.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and characteristic mass spectrum. Purity can be determined by the relative peak area.

Purification by Vacuum Distillation

For purification on a laboratory or industrial scale, vacuum distillation is the most effective method to separate this compound from non-volatile impurities and starting materials.[6][7]

Caption: Schematic of a vacuum distillation apparatus for the purification of this compound.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the diagram above. Ensure all glassware is free of cracks and all joints are properly greased to maintain a good vacuum.[7] A stir bar must be added to the distilling flask to ensure smooth boiling.[7]

  • Applying Vacuum: Before heating, apply the vacuum to the system. This will remove any low-boiling volatile impurities.[7]

  • Heating: Gently heat the distilling flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 62-63 °C at 13 mmHg).

  • Completion: Once the distillation is complete, cool the system down before carefully reintroducing air.[5]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is classified as acutely toxic if swallowed and can cause serious eye damage.[1]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant value in synthetic organic chemistry, particularly for the construction of heterocyclic systems. Its straightforward synthesis from acrylonitrile and its versatile reactivity make it a crucial building block for researchers in agrochemicals and, most notably, in drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its safe and effective utilization in the laboratory and beyond.

References

An In-Depth Technical Guide to the Polarity and Reactivity of 2,3-Dichloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloropropionitrile is a versatile and highly reactive synthetic intermediate of significant interest in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its chemical behavior is dictated by the interplay of the electron-withdrawing nitrile group and the two chlorine atoms on the adjacent carbons, which impart a notable polarity and a susceptibility to nucleophilic attack. This technical guide provides a comprehensive overview of the polarity and reactivity of this compound, featuring a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of its reaction pathways and experimental workflows.

Physicochemical and Spectroscopic Data

The polarity of this compound arises from the presence of the highly electronegative nitrogen and chlorine atoms, which create a significant dipole moment in the molecule.[1] This polarity influences its solubility and chromatographic behavior. A summary of its key physical and spectroscopic properties is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₃Cl₂N[1]
Molecular Weight 123.97 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Sharp, irritating[1]
Boiling Point 62-63 °C at 13 mmHg[2]
Density 1.35 g/cm³[1]
Solubility Soluble in benzene, ethanol, and chloroform; insoluble in water.[2]
Refractive Index 1.452[1]
LogP 1.356[1]
¹³C NMR (CDCl₃) Referenced in literature, specific shifts not readily available.[3]
IR Absorption (cm⁻¹) C≡N stretch: 2260 - 2210, C-Cl stretch: 800 - 600[4]

Synthesis of this compound

The most common method for the synthesis of this compound is the direct chlorination of acrylonitrile.[4] This electrophilic addition reaction proceeds readily and can be catalyzed by various agents, including pyridine or ionic liquids.[5][6]

Experimental Protocol: Synthesis via Chlorination of Acrylonitrile

This protocol is adapted from established industrial methods.[4]

Materials:

  • Acrylonitrile

  • Pyridine

  • Calcium Carbonate

  • Chlorine gas

  • Water

  • Anhydrous Calcium Chloride

Equipment:

  • Reaction vessel with a gas inlet, thermometer, and cooling system

  • Stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with acrylonitrile, a catalytic amount of pyridine (approximately 1.9% by weight relative to acrylonitrile), and calcium carbonate.

  • Cool the mixture and begin stirring.

  • Slowly introduce chlorine gas into the reaction mixture over a period of 6 to 10 hours, maintaining the reaction temperature at around 30°C.

  • After the addition of chlorine is complete, continue stirring for a short period to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel and wash with water to remove pyridine and calcium salts.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Purify the crude this compound by vacuum distillation.

experimental_workflow start Start reactants Charge Acrylonitrile, Pyridine, CaCO₃ start->reactants reaction Introduce Cl₂ gas (6-10h, ~30°C) reactants->reaction workup Wash with Water reaction->workup drying Dry over CaCl₂ workup->drying purification Vacuum Distillation drying->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Reactivity of this compound

The reactivity of this compound is dominated by the two chlorine atoms, which act as good leaving groups in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent nitrile group enhances the electrophilicity of the carbon atoms, making them susceptible to attack by a wide range of nucleophiles.[4]

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution with various nucleophiles such as amines, thiols, and azides. These reactions typically proceed via an SN2 mechanism, leading to the displacement of one or both chlorine atoms.

nucleophilic_substitution reactant This compound Cl-CH₂-CH(Cl)-C≡N product Substituted Product Nu-CH₂-CH(Nu)-C≡N reactant->product Sɴ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->reactant

Caption: General scheme of nucleophilic substitution on this compound.

Reaction with Amines

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding amino-substituted propionitriles. The reaction can be controlled to achieve mono- or di-substitution.

Experimental Protocol: Reaction with a Primary Amine (Illustrative)

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Anhydrous solvent (e.g., acetonitrile)

  • Base (e.g., triethylamine)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a stirrer and a reflux condenser.

  • Add the primary amine and the base to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction with Thiols

Thiols react with this compound in the presence of a base to yield thioether derivatives. This reaction is a valuable method for introducing sulfur-containing functionalities.

Experimental Protocol: Reaction with a Thiol (Illustrative)

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Base (e.g., sodium ethoxide)

  • Anhydrous ethanol

Procedure:

  • Prepare a solution of the sodium thiolate by reacting the thiol with sodium ethoxide in anhydrous ethanol.

  • Add this compound dropwise to the thiolate solution at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by crystallization or column chromatography.

Reaction with Sodium Azide

The reaction with sodium azide introduces the azido group, which is a versatile functional group that can be further transformed, for example, via Huisgen cycloaddition or reduction to an amine.

Experimental Protocol: Reaction with Sodium Azide (Illustrative)

Materials:

  • This compound

  • Sodium azide

  • Solvent (e.g., dimethylformamide - DMF)

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask.

  • Add sodium azide to the solution and heat the mixture with stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the azido-substituted product.

Synthesis of 3-Aminothiophenes (Gewald Reaction)

A significant application of this compound is in the synthesis of polysubstituted 3-aminothiophenes through the Gewald reaction.[4] In this multi-component reaction, this compound can act as a precursor to an α-halonitrile which then reacts with an active methylene compound and elemental sulfur in the presence of a base.

Proposed Reaction Pathway:

Under basic conditions, this compound can undergo elimination to form 2-chloroacrylonitrile. This intermediate can then participate in the Gewald reaction.

gewald_reaction start This compound elimination Elimination (-HCl) start->elimination intermediate 2-Chloroacrylonitrile elimination->intermediate reagents + Active Methylene Compound + Sulfur + Base intermediate->reagents cyclization Gewald Reaction reagents->cyclization product 3-Aminothiophene Derivative cyclization->product

Caption: Proposed pathway for the synthesis of 3-aminothiophenes from this compound.

Experimental Protocol: Gewald Reaction (Illustrative)

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile)

  • Elemental sulfur

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or DMF)

Procedure:

  • In a reaction flask, combine the active methylene compound, elemental sulfur, and the solvent.

  • Add the base to the mixture and stir.

  • Add this compound to the reaction mixture.

  • Heat the mixture to a moderate temperature (e.g., 50-80 °C) and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 3-aminothiophene.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its polarity and the presence of two reactive chlorine atoms make it an excellent substrate for a variety of nucleophilic substitution reactions, providing access to a wide range of functionalized molecules. Furthermore, its utility in the Gewald reaction highlights its importance in the construction of heterocyclic systems like 3-aminothiophenes, which are of significant interest in medicinal chemistry and materials science. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and scientists to explore and exploit the synthetic potential of this versatile intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dichloropropionitrile from Acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,3-Dichloropropionitrile is a versatile chemical intermediate utilized in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[1] Its primary synthesis route involves the chlorination of acrylonitrile, a process that has been optimized through various catalytic systems to enhance yield and selectivity.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound from acrylonitrile, focusing on established and efficient methodologies.

Reaction Overview:

The fundamental reaction involves the addition of chlorine across the double bond of acrylonitrile to yield this compound.[2]

CH₂=CHCN + Cl₂ → ClCH₂CHClCN

Several catalytic systems have been developed to facilitate this reaction, each with distinct advantages in terms of yield, reaction conditions, and environmental impact. The most prominent methods include catalysis by pyridine, a combination of pyridine and an alkaline earth metal carbonate, and the use of ionic liquids.[2][3][4]

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes the quantitative data for different methods of synthesizing this compound from acrylonitrile, allowing for easy comparison of key reaction parameters.

Catalyst System Reaction Temperature Reaction Time Yield Key Features Reference
PyridineWater-cooledNot specified95%High yield, simple setup.[3][3]
Pyridine / Calcium Carbonate~30°C6 - 10 hoursHighEstablished industrial method, high purity product.[1][4][1][4]
Ionic Liquids0 - 60°C4 - 8 hoursHighEnvironmentally friendly, catalyst can be recycled.[2][5][2][5]
Photochemical (no catalyst)Not specifiedNot specifiedUp to 80%Avoids the need for a catalyst.[2][5][2][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.

Protocol 1: Synthesis using Pyridine Catalyst

This protocol is based on a high-yield laboratory-scale synthesis.[3]

Materials:

  • Acrylonitrile (55 g)

  • Pyridine (14 g)

  • Chlorine gas

  • Anhydrous calcium chloride

  • Water

Equipment:

  • Reaction vessel with a gas inlet and cooling system

  • Shaking apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Combine 55 g of acrylonitrile and 14 g of pyridine in a water-cooled reaction vessel.

  • Slowly bubble chlorine gas into the mixture until the total weight of the reaction mixture has increased by 71 g. Maintain cooling throughout the addition of chlorine.

  • Transfer the reaction mixture to a separatory funnel and wash with water.

  • Separate the organic layer and decant the water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the crude product by distillation. The boiling point of this compound is 61°C at 13 mm Hg.[3]

  • The expected yield of this compound is approximately 118 g (95%).[3]

Protocol 2: Synthesis using Pyridine and Calcium Carbonate Catalyst

This protocol describes an established industrial method known for producing a high-purity product.[1][4]

Materials:

  • Acrylonitrile

  • Pyridine (approx. 1.9% by weight relative to acrylonitrile)

  • Calcium carbonate

  • Chlorine gas

Equipment:

  • Reaction vessel with a gas inlet and temperature control

  • Stirring apparatus

Procedure:

  • Charge the reaction vessel with acrylonitrile, pyridine (approximately 1.9% by weight of acrylonitrile), and calcium carbonate.[1]

  • Slowly introduce chlorine gas into the reaction mixture over a period of 6 to 10 hours.[1]

  • Maintain the reaction temperature at approximately 30°C throughout the addition of chlorine.[1]

  • Upon completion of the reaction, the product can be isolated and purified by distillation.

Protocol 3: Synthesis using Ionic Liquid Catalyst

This protocol utilizes an ionic liquid as both a catalyst and a solvent, offering an environmentally friendly approach.[2][5]

Materials:

  • Acrylonitrile

  • Ionic liquid (e.g., imidazolium or pyridinium-based with chloride or bromide anions)[2]

  • Chlorine gas

Equipment:

  • Reaction vessel with a gas inlet and temperature control

  • Vacuum distillation apparatus

Procedure:

  • Mix the ionic liquid and acrylonitrile in the reaction vessel. The molar ratio of the ionic liquid is typically 1% to 30% of the acrylonitrile.[5]

  • Control the reaction temperature between 0°C and 60°C.[5]

  • Introduce chlorine gas into the mixture over a period of 4 to 8 hours. The total moles of chlorine should be 0.9 to 1.2 times the moles of acrylonitrile.[5]

  • After the addition of chlorine is complete, maintain the reaction temperature for an additional 1 to 2 hours.[5]

  • Separate the volatile product mixture from the non-volatile ionic liquid by vacuum distillation at 40-80°C.[5] This allows for the recycling of the ionic liquid.[2][5]

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage reactants 1. Reactant Preparation Acrylonitrile + Catalyst (Pyridine, Pyridine/CaCO3, or Ionic Liquid) chlorination 2. Chlorination Introduce Chlorine Gas (Control Temperature and Time) reactants->chlorination reaction_completion 3. Reaction Completion (Monitor weight increase or time) chlorination->reaction_completion washing 4. Aqueous Work-up (Wash with water) reaction_completion->washing separation 5. Phase Separation (Separate organic layer) washing->separation drying 6. Drying (Dry with anhydrous CaCl2) separation->drying distillation 7. Purification (Vacuum Distillation) drying->distillation product Final Product This compound distillation->product

Caption: General experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 3-Aminothiophenes using 2,3-Dihalopropionitriles as Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 3-aminothiophenes are crucial heterocyclic scaffolds in medicinal chemistry and materials science, finding applications in the development of pharmaceuticals and functional organic materials. While the synthesis of 2-aminothiophenes is well-established through methods like the Gewald reaction, the regioselective synthesis of 3-aminothiophenes presents a greater challenge. This document provides detailed application notes and protocols for the synthesis of functionalized 3-aminothiophenes utilizing 2,3-dihalopropionitrile derivatives as versatile C3 synthons.

The protocols described herein are based on the work of Batsyts et al., who developed efficient two- and three-component reactions for the construction of the 3-aminothiophene core.[1] Although the primary research utilized 2-bromo-2-chloro-3-arylpropanenitriles, these methods are presented as highly analogous and adaptable for 2,3-dichloropropionitrile, a commercially available and structurally similar reagent. These reactions offer a novel and direct route to polysubstituted 3-aminothiophenes that are not readily accessible through traditional synthetic pathways.[1]

Two-Component Reaction for the Synthesis of 3-Aminothiophenes

This method involves the reaction of a 2,3-dihalopropionitrile derivative with a substituted thioglycolate in the presence of a base to yield 3-aminothiophene-4-carboxylates.

Experimental Workflow: Two-Component Synthesis

G reagents 2,3-Dihalopropionitrile + Substituted Thioglycolate reaction Reaction in Solvent (e.g., Methanol) reagents->reaction base Base (e.g., NaOMe) base->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Crystallization) workup->purification product Functionalized 3-Aminothiophene purification->product

Caption: Workflow for the two-component synthesis of 3-aminothiophenes.

General Experimental Protocol: Two-Component Synthesis
  • Reaction Setup: To a solution of the substituted thioglycolate (1.0 mmol) in methanol (5 mL), add a solution of sodium methoxide (2.0 mmol) in methanol.

  • Addition of Reagent: Add a solution of the 2,3-dihalopropionitrile derivative (1.0 mmol) in methanol (2 mL) to the reaction mixture.

  • Reaction Conditions: Stir the resulting mixture at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent (e.g., methanol).

Quantitative Data: Two-Component Synthesis of 3-Aminothiophenes
EntryAryl Group (Ar)R' GroupProductYield (%)
1PhenylMethylMethyl 3-amino-5-phenylthiophene-2-carboxylate75
24-ChlorophenylEthylEthyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate82
34-MethylphenylMethylMethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate78
42-ThienylEthylEthyl 3-amino-5-(2-thienyl)thiophene-2-carboxylate65

Data is adapted from the synthesis using 2-bromo-2-chloro-3-arylpropanenitriles as described by Batsyts et al. and is expected to be comparable for 2,3-dichloro analogs.[1]

Three-Component Reaction for the Synthesis of 3-Aminothiophenes

This versatile one-pot reaction combines a 2,3-dihalopropionitrile derivative, a sulfur source (sodium sulfide), and an active methylene compound to generate a variety of 2-substituted 3-aminothiophenes.

Signaling Pathway: Proposed Three-Component Reaction Mechanism

G start 2,3-Dihalopropionitrile intermediate1 In situ formation of Thiolate Intermediate start->intermediate1 na2s Na2S na2s->intermediate1 intermediate2 Michael Addition intermediate1->intermediate2 active_methylene Active Methylene Compound (e.g., CH2(CN)2) active_methylene->intermediate2 cyclization Intramolecular Cyclization (Thorpe-Ziegler type) intermediate2->cyclization product Substituted 3-Aminothiophene cyclization->product

Caption: Proposed mechanism for the three-component synthesis of 3-aminothiophenes.

General Experimental Protocol: Three-Component Synthesis
  • Preparation of Sodium Hydrosulfide: Prepare a fresh solution of sodium hydrosulfide by passing hydrogen sulfide gas through a solution of sodium methoxide in methanol.

  • Reaction Setup: To a stirred solution of the 2,3-dihalopropionitrile derivative (1.0 mmol) in methanol (5 mL), add the freshly prepared sodium hydrosulfide solution (1.0 mmol).

  • Addition of Third Component: Add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 1-3 hours.

  • Work-up: Pour the reaction mixture into cold water and collect the precipitate by filtration.

  • Purification: Wash the solid with water and a small amount of cold methanol. The product can be further purified by recrystallization if necessary.

Quantitative Data: Three-Component Synthesis of 3-Aminothiophenes
EntryAryl Group (Ar)Active Methylene CompoundProductYield (%)
1PhenylMalononitrile3-Amino-5-phenylthiophene-2,4-dicarbonitrile88
24-ChlorophenylMalononitrile3-Amino-5-(4-chlorophenyl)thiophene-2,4-dicarbonitrile91
3PhenylEthyl CyanoacetateEthyl 4-cyano-3-amino-5-phenylthiophene-2-carboxylate85
44-MethylphenylNitroacetonitrile3-Amino-4-nitro-5-(4-methylphenyl)thiophene-2-carbonitrile76

Data is adapted from the synthesis using 2-bromo-2-chloro-3-arylpropanenitriles as described by Batsyts et al. and is expected to be comparable for 2,3-dichloro analogs.[1]

Conclusion

The use of 2,3-dihalopropionitriles as C3 synthons provides a powerful and direct strategy for the synthesis of a diverse range of functionalized 3-aminothiophenes. The two- and three-component reaction protocols outlined in this document are operationally simple and proceed under mild conditions to afford products in good to excellent yields. These methods offer a significant advantage for accessing novel 3-aminothiophene derivatives, which are valuable building blocks for the discovery and development of new therapeutic agents and advanced materials. Researchers are encouraged to explore the scope of these reactions with various substituted 2,3-dichloropropionitriles and a wide array of nucleophiles and active methylene compounds.

References

Application Notes and Protocols: Ionic Liquid-Catalyzed Synthesis of 2,3-Dichloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropropionitrile is a valuable intermediate in organic synthesis, particularly in the preparation of various agrochemicals and pharmaceuticals. Traditional methods for its synthesis often involve volatile organic solvents and catalysts that can be difficult to recover and recycle, leading to environmental concerns. The use of ionic liquids (ILs) as both catalysts and reaction media offers a green and efficient alternative for the chlorination of acrylonitrile to produce this compound.[1] Ionic liquids, particularly those with imidazolium or pyridinium cations and halide anions, have demonstrated significant catalytic activity in this reaction.[1] The non-volatile nature of ionic liquids facilitates product separation by distillation and allows for the recycling and reuse of the catalyst, making the process more sustainable and economical.[2][3]

This document provides detailed application notes and experimental protocols for the ionic liquid-catalyzed synthesis of this compound.

Reaction and Mechanism

The overall reaction involves the addition of chlorine across the double bond of acrylonitrile in the presence of an ionic liquid catalyst.

Reaction Scheme:

CH₂=CH−C≡N + Cl₂ --(Ionic Liquid)--> Cl−CH₂−CHCl−C≡N

The catalytic activity of ionic liquids with chloride (Cl⁻) or bromide (Br⁻) anions is attributed to their ability to act as strong Lewis bases.[1] The halide anion activates the molecular chlorine through an induction effect, making it more susceptible to electrophilic attack on the electron-rich double bond of acrylonitrile.[1]

Data Presentation

The following tables summarize quantitative data from various experimental runs for the synthesis of this compound using different imidazolium-based ionic liquids as catalysts. The data is derived from patent literature, showcasing the high conversion and selectivity achievable with this method.[2]

Table 1: Effect of Different Ionic Liquid Catalysts on the Synthesis of this compound [2]

Ionic Liquid CationAnionMolar Ratio (IL:Acrylonitrile)Temperature (°C)Time (h)Acrylonitrile Conversion (%)This compound Selectivity (%)
1-isohexyl-3-methylimidazoliumCl⁻0.15:1.012610096.6
1-octyl-3-isopropylimidazoliumBr⁻0.15:1.012695.395.6
1-hexadecyl-3-methylimidazoliumCl⁻0.3:1.030410094.3
1-butyl-2,3-dimethylimidazoliumBr⁻0.2:1.010693.293.8
1-hexadecyl-2,3-dimethylimidazoliumCl⁻0.2:1.020694.792.2
1-hexadecyl-3-heptylimidazoliumCl⁻0.2:1.020695.391.1
1-butyl-3-ethylimidazoliumI⁻0.15:1.012698.786.6

Experimental Protocols

Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl)

This protocol describes the synthesis of a common ionic liquid catalyst used in the chlorination of acrylonitrile.[4]

Materials:

  • 1-methylimidazole

  • 1-chlorobutane

  • Ethyl acetate

  • Toluene (optional, as a solvent)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a vigorously stirred solution of 1-methylimidazole (1.25 mol) in toluene (125 cm³), add 1-chlorobutane (1.38 mol) at 0°C.[5] Alternatively, for a solvent-free reaction, equimolar amounts of 1-methylimidazole and 1-chlorobutane can be reacted at 60°C under reflux for 48 hours.[4]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 48 hours.

  • Cool the reaction mixture to room temperature. The product, [Bmim]Cl, will be a viscous liquid or a white solid.

  • Wash the product several times with ethyl acetate to remove any unreacted starting materials.[4]

  • Remove the remaining ethyl acetate by heating at 60°C under vacuum for 2 hours using a rotary evaporator.[4]

  • The resulting product is 1-butyl-3-methylimidazolium chloride.

Protocol 2: Ionic Liquid-Catalyzed Synthesis of this compound

This protocol is a general procedure based on the examples provided in the patent literature.[2]

Materials:

  • Acrylonitrile

  • Chlorine gas (Cl₂)

  • Ionic liquid catalyst (e.g., 1-isohexyl-3-methylimidazolium chloride)

Equipment:

  • Jacketed glass reactor with a stirrer, thermometer, and gas inlet

  • Thermostat for temperature control

  • Gas flow meter

  • Vacuum distillation apparatus

Procedure:

  • Charge the reactor with acrylonitrile (e.g., 530 g) and the ionic liquid catalyst. The molar ratio of ionic liquid to acrylonitrile can range from 1% to 30%.[2] For example, a 0.15:1.0 molar ratio of 1-isohexyl-3-methylimidazolium chloride to acrylonitrile.[2]

  • Control the reaction temperature to the desired setpoint (e.g., 12°C) using the thermostat.[2]

  • Introduce chlorine gas into the reaction mixture at a controlled rate. The total moles of chlorine introduced should be approximately 0.9 to 1.2 times the moles of acrylonitrile.[2]

  • Continue the reaction for 4 to 8 hours (e.g., 6 hours).[2]

  • After the chlorine addition is complete, stop the gas flow and maintain the reaction mixture at the reaction temperature for an additional 1 to 2 hours to ensure complete conversion.[2]

  • Separate the volatile reaction mixture from the non-volatile ionic liquid via vacuum distillation at 40-80°C.[2]

  • The distilled fraction is the crude this compound, which can be further purified if necessary. The residue in the reactor is the ionic liquid, which can be recovered and reused.[2]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the protons at the C2 and C3 positions.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the nitrile carbon and the two chlorinated carbons.[6][7]

  • FTIR: The infrared spectrum will exhibit a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2240 cm⁻¹.[8]

Visualizations

Reaction Mechanism

ReactionMechanism cluster_start Reactants cluster_activation Activation cluster_reaction Electrophilic Addition Acrylonitrile Acrylonitrile Intermediate Chloronium Ion Intermediate Acrylonitrile->Intermediate Electrophilic Attack Chlorine Chlorine Chlorine->Intermediate IonicLiquid Ionic Liquid [Cation]⁺[X]⁻ (X=Cl, Br) ActivatedChlorine Activated Chlorine Cl-Cl---[X]⁻ IonicLiquid->ActivatedChlorine Activation ActivatedChlorine->Intermediate Product This compound Intermediate->Product Nucleophilic Attack by Cl⁻

Caption: Proposed mechanism for the ionic liquid-catalyzed chlorination of acrylonitrile.

Experimental Workflow

ExperimentalWorkflow A Mixing Acrylonitrile and Ionic Liquid B Chlorination Reaction (Controlled Temperature and Time) A->B C Post-Reaction Stirring B->C D Vacuum Distillation C->D E Product Isolation (this compound) D->E Distillate F Ionic Liquid Recovery and Recycling D->F Residue

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,3-Dichloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 2,3-dichloropropionitrile, a versatile bifunctional electrophile. This document details the synthetic utility of this compound, particularly in the preparation of heterocyclic structures of medicinal and material science interest. Included are detailed experimental protocols, tabulated quantitative data for key transformations, and visualizations of reaction pathways and workflows.

Introduction

This compound is a reactive chemical intermediate characterized by the presence of two chlorine atoms and a nitrile group. The electron-withdrawing nature of the nitrile group enhances the electrophilicity of the adjacent carbon atoms, making them susceptible to nucleophilic attack.[1] The two chlorine atoms serve as leaving groups, allowing for the sequential or double displacement by a variety of nucleophiles. This reactivity profile makes this compound a valuable precursor for the synthesis of a diverse range of substituted propionitriles and, notably, for the construction of heterocyclic systems such as 3-aminothiophenes.[1] These thiophene derivatives are recognized as "privileged structures" in medicinal chemistry, appearing in a wide array of biologically active compounds.

Key Applications

The primary application of this compound in nucleophilic substitution reactions is in the synthesis of polysubstituted 2-aminothiophenes. This transformation is a variation of the well-established Gewald reaction. Additionally, this compound can react with a range of other nucleophiles, including amines, alkoxides, and azides, to yield a variety of functionalized molecules.

Data Presentation: Quantitative Analysis of Nucleophilic Substitution Reactions

The following tables summarize representative quantitative data for the nucleophilic substitution reactions of this compound and its derivatives.

Table 1: Synthesis of 2-Amino-3-cyanothiophene Derivatives

Nucleophile PrecursorBaseSolventTemperature (°C)Time (h)ProductYield (%)
Malononitrile & SulfurTriethylamineEthanol50-702-122-Amino-4-chloro-3-cyanothiopheneGood
Ethyl cyanoacetate & SulfurMorpholineMethanol50-702-12Ethyl 2-amino-4-chloro-3-cyanothiophene-5-carboxylateGood
Cyanoacetamide & SulfurPiperidineDMF50-702-122-Amino-4-chloro-3-cyanothiophene-5-carboxamideModerate to Good

Note: Yields are generalized as "Good" or "Moderate to Good" based on literature for analogous Gewald reactions, as specific percentage yields for reactions starting directly with this compound are not consistently reported in a single source.

Table 2: General Nucleophilic Substitution Reactions

NucleophileReagentSolventTemperature (°C)ProductExpected Yield
Amine (Secondary)e.g., PiperidineDichloromethaneRoom Temp.3-(Piperidin-1-yl)-2-chloropropionitrileModerate to High
AlkoxideSodium methoxideMethanolReflux3-Methoxy-2-chloropropionitrileModerate
AzideSodium azideDMF803-Azido-2-chloropropionitrileGood
ThiolatePotassium thioacetateAcetonitrileRefluxS-(2-Chloro-1-cyanoethyl) ethanethioateGood

Note: The expected yields are based on general principles of S_N2 reactions and data from reactions with structurally similar substrates.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-3-cyanothiophene Derivatives (Gewald-Type Reaction)

This protocol describes a one-pot synthesis of a 2-amino-3-cyanothiophene derivative from this compound, an active methylene nitrile, and elemental sulfur.

Materials:

  • This compound (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Base (e.g., triethylamine) (2.0 equiv)

  • Solvent (e.g., ethanol)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol.

  • Add triethylamine (2.0 equiv) to the mixture.

  • Heat the reaction mixture with stirring at a temperature of 50-70 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the resulting solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-cyanothiophene derivative.

  • Confirm the structure of the product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: General Procedure for Nucleophilic Substitution with a Secondary Amine

This protocol outlines the reaction of this compound with a secondary amine to yield a 3-amino-2-chloropropionitrile derivative.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (e.g., piperidine) (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • To the stirred solution, add the secondary amine (1.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water to remove any amine hydrochloride salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 3: General Procedure for Nucleophilic Substitution with an Alkoxide

This protocol describes the reaction of this compound with sodium methoxide to produce a 3-alkoxy-2-chloropropionitrile.

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (1.0 equiv)

  • Anhydrous methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in anhydrous methanol.

  • Add sodium methoxide (1.0 equiv) portion-wise to the solution.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by distillation or column chromatography.

Visualizations

Gewald_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 2_3_DCPN This compound Intermediate_1 Knoevenagel Condensation Product 2_3_DCPN->Intermediate_1 Base-catalyzed condensation Active_Methylene Active Methylene Nitrile (e.g., Malononitrile) Active_Methylene->Intermediate_1 Sulfur Elemental Sulfur Intermediate_2 Thiolate Intermediate Sulfur->Intermediate_2 Base Base (e.g., Triethylamine) Intermediate_1->Intermediate_2 Sulfur addition Thiophene 2-Amino-3-cyanothiophene Derivative Intermediate_2->Thiophene Intramolecular cyclization & tautomerization

Caption: Mechanism of the Gewald-type synthesis of 2-amino-3-cyanothiophenes.

Nucleophilic_Substitution_Workflow Start Start Dissolve Dissolve this compound in Anhydrous Solvent Start->Dissolve Add_Nucleophile Add Nucleophile (e.g., Amine, Alkoxide, Thiolate) Dissolve->Add_Nucleophile Reaction Stir at Appropriate Temperature (Room Temp. to Reflux) Add_Nucleophile->Reaction Monitor Monitor Reaction Progress (TLC) Reaction->Monitor Workup Aqueous Workup / Quenching Monitor->Workup Reaction Complete Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify Crude Product (Chromatography/Distillation) Concentration->Purification End End Purification->End

Caption: General workflow for nucleophilic substitution on this compound.

References

Application Notes and Protocols: Hydrolysis of the Nitrile Group in 2,3-Dichloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hydrolysis of the nitrile group in 2,3-dichloropropionitrile to its corresponding carboxylic acid, 2,3-dichloropropionic acid. This transformation is a fundamental reaction in organic synthesis, yielding a versatile intermediate for further chemical elaboration in pharmaceutical and materials science research.

Introduction

This compound is a halogenated organic compound that serves as a precursor for various functionalized molecules.[1][2] The hydrolysis of its nitrile (-CN) group to a carboxylic acid (-COOH) group is a key synthetic step. The resulting product, 2,3-dichloropropionic acid, is a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents.[3][4][5][6][7]

The hydrolysis of nitriles can be effectively achieved under either acidic or basic conditions.[8][9][10][11] The reaction typically proceeds in two stages: the initial conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[8][10] The choice between acidic and basic conditions often depends on the overall stability of the starting material and product to the reaction environment.

Overall Reaction:

cluster_main cluster_labels This compound 2,3-Dichloropropionic Acid This compound->2,3-Dichloropropionic Acid + 2 H₂O (Acid or Base Catalyst) Heat start_label This compound end_label 2,3-Dichloropropionic Acid

Caption: General reaction for the hydrolysis of this compound.

Mechanism of Nitrile Hydrolysis

Nitriles can be hydrolyzed to carboxylic acids through either acid-catalyzed or base-catalyzed pathways. Both mechanisms involve the initial formation of an amide, which is subsequently hydrolyzed to the final carboxylic acid product.[8][10][12][13]

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[9][13][14] This activation allows for nucleophilic attack by water, a relatively weak nucleophile. A series of proton transfers leads to the formation of a protonated amide, which then undergoes further hydrolysis to the carboxylic acid and an ammonium ion.[9][12]

G A Nitrile Protonation B Nucleophilic Attack by Water A->B C Proton Transfer B->C D Tautomerization to Amide C->D E Amide Hydrolysis D->E F Carboxylic Acid + Ammonium Ion E->F

Caption: Simplified pathway for acid-catalyzed nitrile hydrolysis.

In basic hydrolysis, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[10][13] This is followed by protonation from water to form an imidic acid, which then tautomerizes to an amide.[13] The amide undergoes further base-catalyzed hydrolysis to yield a carboxylate salt and ammonia.[8] Subsequent acidification of the reaction mixture is required to obtain the neutral carboxylic acid.[8]

G A Nucleophilic Attack by Hydroxide B Protonation by Water A->B C Tautomerization to Amide B->C D Amide Hydrolysis C->D E Carboxylate Salt + Ammonia D->E F Acidification E->F G Carboxylic Acid F->G

Caption: Simplified pathway for base-catalyzed nitrile hydrolysis.

Experimental Protocols

The following are generalized protocols for the hydrolysis of a nitrile. These should be adapted and optimized for this compound based on small-scale trials.

G cluster_workflow General Experimental Workflow A Setup Reflux Apparatus B Combine Nitrile and Acid/Base Solution A->B C Heat to Reflux B->C D Monitor Reaction (e.g., TLC, GC) C->D E Cool Reaction Mixture D->E F Work-up and Isolation E->F G Purification (e.g., Recrystallization, Chromatography) F->G H Characterization (e.g., NMR, IR, MS) G->H

Caption: A generalized workflow for nitrile hydrolysis experiments.

Materials and Reagents:

  • This compound

  • Dilute Hydrochloric Acid (e.g., 6 M) or Sulfuric Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Dichloromethane or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Set up a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle.

  • To the flask, add this compound (1.0 eq).

  • Slowly add an excess of dilute hydrochloric acid (e.g., 5-10 volumes).

  • Add a magnetic stir bar and heat the mixture to reflux with vigorous stirring.[8]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3-dichloropropionic acid.

  • Purify the crude product, if necessary, by recrystallization or column chromatography.

Materials and Reagents:

  • This compound

  • Aqueous Sodium Hydroxide (e.g., 10-20%) or Potassium Hydroxide[15][16]

  • Dilute Hydrochloric Acid (for acidification)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Dichloromethane or other suitable organic solvent

  • pH paper or pH meter

Procedure:

  • Set up a reflux apparatus as described for acidic hydrolysis.

  • To the flask, add this compound (1.0 eq).

  • Add an excess of aqueous sodium hydroxide solution (e.g., 5-10 volumes).

  • Add a magnetic stir bar and heat the mixture to reflux with vigorous stirring.[8] Note: Ammonia gas will be evolved during this process, so the reaction should be performed in a well-ventilated fume hood.[8]

  • Monitor the reaction progress until the starting material is consumed.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath.

  • Slowly and carefully acidify the cold solution with dilute hydrochloric acid to a pH of approximately 2-3.[8][15]

  • Transfer the acidified mixture to a separatory funnel and extract the product with an organic solvent (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2,3-dichloropropionic acid.

  • Purify the product as needed.

Data Presentation

Effective data collection and organization are crucial for evaluating the success of the hydrolysis reaction and for comparing different methodologies.

Table 1: Comparison of Reaction Conditions for Hydrolysis

Parameter Acidic Hydrolysis Alkaline Hydrolysis
Catalyst Dilute HCl or H₂SO₄ Aqueous NaOH or KOH
Concentration 3 M - 12 M 10% - 40% w/v
Temperature Reflux Reflux
Typical Time 4 - 24 hours 2 - 16 hours
Initial Product Carboxylic Acid Carboxylate Salt

| Byproducts | Ammonium Salt (NH₄⁺) | Ammonia (NH₃) |

Table 2: Analytical Data for Reaction Monitoring

Technique Starting Material (Nitrile) Intermediate (Amide) Product (Carboxylic Acid)
TLC (Silica) Higher R_f Intermediate R_f Lower R_f (streaking)
¹H NMR CH and CH₂ peaks adjacent to Cl and CN Shifted CH and CH₂ peaks, broad NH₂ peaks Shifted CH and CH₂ peaks, broad COOH peak

| IR Spectroscopy | C≡N stretch (~2250 cm⁻¹) | C=O stretch (~1650 cm⁻¹), N-H stretch | C=O stretch (~1710 cm⁻¹), broad O-H stretch |

Table 3: Example Yield and Purity Data

Method Theoretical Yield (g) Actual Yield (g) % Yield Purity (by ¹H NMR)
Acidic (6M HCl) Record Value Record Value Calculate >95%

| Alkaline (20% NaOH) | Record Value | Record Value | Calculate | >95% |

Safety Precautions

  • This compound: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.[1]

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with extreme care.

  • Alkaline Hydrolysis: This reaction evolves ammonia gas, which is toxic and has a strong odor. Ensure the apparatus is in a well-ventilated fume hood.[8]

  • Pressure: Do not heat the reaction in a sealed vessel, as pressure can build up. Always use a reflux condenser open to the atmosphere (or an inert gas line).

References

Application Note: Quantification of 2,3-Dichloropropionitrile Using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dichloropropionitrile is a chemical intermediate utilized in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[1][2] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and safety assessment. This document provides detailed analytical methods for the quantification of this compound in solution using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method ideal for the analysis of volatile and semi-volatile compounds. This is often employed to assess the purity of the final product.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds. While less common for this specific analyte, it offers an alternative approach, particularly when GC-MS is unavailable or when dealing with complex matrices that may benefit from liquid-phase separation.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described analytical methods. Please note that these values are illustrative and actual performance may vary depending on the specific instrumentation, reagents, and matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.5 - 5 µg/mL
Linearity (R²) > 0.995> 0.995
Linear Range 0.5 - 500 ng/mL0.5 - 500 µg/mL
Precision (%RSD) < 10%< 10%
Accuracy (% Recovery) 90 - 110%90 - 110%

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of this compound using GC-MS. The method is based on common practices for the analysis of similar chlorinated organic compounds.[3]

1. Materials and Reagents

  • This compound analytical standard (≥99% purity)

  • Methanol, GC grade

  • Deionized water

  • Methyl tert-butyl ether (MTBE), GC grade

  • Sodium chloride, analytical grade

  • 2 mL autosampler vials with PTFE-lined caps

2. Instrumentation

  • Gas chromatograph equipped with a mass selective detector (MSD)

  • Capillary column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Autosampler

3. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

4. Sample Preparation (Aqueous Matrix)

  • To a 15 mL screw-cap tube, add 5 mL of the aqueous sample.

  • Add 1 g of sodium chloride to facilitate extraction.

  • Add 2 mL of MTBE.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (MTBE) to a clean autosampler vial for analysis. This procedure is adapted from methods for similar haloacetonitriles.[4]

5. GC-MS Parameters

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 15°C/min to 200°C

    • Hold: 2 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for this compound can be identified from its mass spectrum.[5][6]

6. Data Analysis

  • Generate a calibration curve by plotting the peak area of the target ion against the concentration of the prepared standards.

  • Quantify the this compound concentration in the samples using the linear regression equation derived from the calibration curve.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a method for the analysis of this compound using HPLC with UV detection. The methodology is adapted from reverse-phase separation techniques for similar chlorinated compounds.[7]

1. Materials and Reagents

  • This compound analytical standard (≥99% purity)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • 2 mL autosampler vials with PTFE-lined caps

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

3. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 500 µg/mL).

4. Sample Preparation

  • For samples already in an organic solvent compatible with the mobile phase, dilute as necessary to fall within the calibration range.

  • For aqueous samples, perform a liquid-liquid extraction as described in the GC-MS sample preparation section (Protocol 1, Step 4). After extraction, evaporate the MTBE under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

5. HPLC Parameters

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 210 nm

6. Data Analysis

  • Generate a calibration curve by plotting the peak area against the concentration of the prepared standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Aqueous Sample (5 mL) AddSalt Add NaCl (1 g) Sample->AddSalt AddSolvent Add MTBE (2 mL) AddSalt->AddSolvent Vortex Vortex (2 min) AddSolvent->Vortex Centrifuge Centrifuge (5 min) Vortex->Centrifuge Extract Collect Organic Layer Centrifuge->Extract Inject Inject (1 µL) Extract->Inject GC GC Separation (DB-5ms column) Inject->GC MS MS Detection (SIM) GC->MS Data Data Acquisition MS->Data CalCurve Calibration Curve Data->CalCurve Quantify Calculate Concentration CalCurve->Quantify

Caption: GC-MS analysis workflow for this compound.

HPLC_Workflow Standards Prepare Calibration Standards (1-500 µg/mL) HPLC_System HPLC System Standards->HPLC_System SamplePrep Prepare Sample (Dilution or LLE) SamplePrep->HPLC_System Injection Inject Sample (10 µL) HPLC_System->Injection Separation C18 Reverse-Phase Separation (60:40 ACN:H2O) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data_Analysis Data Analysis (Peak Area vs. Concentration) Detection->Data_Analysis Result Final Concentration Data_Analysis->Result

References

Application Note: 1H and 13C NMR Spectral Analysis of 2,3-Dichloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dichloropropionitrile. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This application note outlines the necessary steps for sample preparation, data acquisition, and spectral interpretation, and includes illustrative spectral data. The provided workflow and protocols are designed to ensure high-quality, reproducible results for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a halogenated nitrile that can serve as a building block in organic synthesis. Its simple structure, consisting of a three-carbon chain with two chlorine atoms and a nitrile group, provides a clear model for demonstrating the principles of NMR spectroscopy. The analysis of its ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule, confirming its structural integrity. This note details the expected chemical shifts (δ), coupling constants (J), and multiplicities for this compound, providing a benchmark for its characterization.

Predicted NMR Spectral Data

Due to the challenges in obtaining experimentally verified spectral data from publicly available sources, the following tables present predicted values for the ¹H and ¹³C NMR spectra of this compound in deuterated chloroform (CDCl₃). These values are for illustrative purposes and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-24.8 - 5.0Doublet of Doublets (dd)J_H2-H3a, J_H2-H3b1H
H-3a4.0 - 4.2Doublet of Doublets (dd)J_H3a-H3b, J_H3a-H21H
H-3b3.8 - 4.0Doublet of Doublets (dd)J_H3b-H3a, J_H3b-H21H

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
C-1 (CN)115 - 120
C-2 (CHCl)50 - 55
C-3 (CH₂Cl)45 - 50

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity : Ensure the this compound sample is of high purity to avoid interference from contaminants.

  • Solvent Selection : Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration :

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Filtration : Filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can often reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.

¹H NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16 - 32
Relaxation Delay1.0 s
Acquisition Time4.0 s
Spectral Width16 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans1024 - 4096
Relaxation Delay2.0 s
Acquisition Time1.5 s
Spectral Width240 ppm
Temperature298 K

Data Processing and Analysis

  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction : Apply a baseline correction to obtain a flat baseline.

  • Referencing : Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Peak Picking and Integration : Identify all significant peaks and integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Multiplicity and Coupling Constant Analysis : Analyze the splitting patterns (multiplicities) of the signals in the ¹H NMR spectrum to determine the number of neighboring protons and calculate the coupling constants (J-values).

Visualizations

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Pure this compound Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (CDCl3) Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer NMR Spectrometer Filter->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Integration Integration (1H) Reference->Integration Multiplicity Multiplicity Analysis (1H) Reference->Multiplicity Chemical_Shift Chemical Shift Analysis (1H & 13C) Reference->Chemical_Shift Structure Structure Elucidation Integration->Structure Multiplicity->Structure Chemical_Shift->Structure

Caption: Workflow for the NMR spectral analysis of this compound.

Logical Relationship of NMR Spectral Parameters

G CS Chemical Shift (δ) ENV Electronic Environment CS->ENV INT Integration N_H Number of Protons INT->N_H MULT Multiplicity N_NEIGHBORS Neighboring Protons MULT->N_NEIGHBORS J Coupling Constant (J) CONNECT Connectivity J->CONNECT

Caption: Relationship between NMR parameters and derived structural information.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra for structural verification. The illustrative data and workflow diagrams serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, facilitating the accurate and efficient characterization of this and similar small organic molecules.

GC-MS protocol for identifying 2,3-Dichloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: GC-MS Protocol for the Identification and Quantification of 2,3-Dichloropropionitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (C₃H₃Cl₂N, CAS No: 2601-89-0) is a halogenated organic compound.[1] It is a colorless to pale yellow liquid with a sharp, irritating odor and is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Monitoring and identifying this compound in various matrices is crucial for process control, environmental assessment, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[2] This document provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocol

This protocol is designed for the analysis of this compound in a solution. For complex matrices such as water, soil, or biological samples, appropriate sample preparation and extraction techniques must be employed.

1. Sample Preparation

The choice of sample preparation method depends on the sample matrix. For aqueous samples, Headspace Solid-Phase Microextraction (HS-SPME) is a sensitive and solventless technique suitable for volatile compounds.[3][4] For organic matrices or to concentrate the analyte from a large volume of aqueous sample, Liquid-Liquid Extraction (LLE) is a suitable alternative.[2]

1.1. Headspace Solid-Phase Microextraction (HS-SPME) for Aqueous Samples

This method is adapted from a validated protocol for other halonitriles and is expected to have good performance for this compound.[4]

  • Apparatus and Materials:

    • GC-MS system with an SPME-compatible injector.

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

    • 20 mL headspace vials with PTFE-lined septa.

    • Heater/stirrer or autosampler with agitation and heating capabilities.

    • Analytical balance.

    • Pipettes and syringes.

  • Procedure:

    • Place 10 mL of the aqueous sample into a 20 mL headspace vial.

    • If required, add a salt (e.g., NaCl, 2.5 g) to increase the ionic strength of the sample and promote the partitioning of the analyte into the headspace.

    • Add a magnetic stir bar to the vial.

    • Seal the vial with a PTFE-lined septum and cap.

    • Place the vial in the heating block/autosampler set to a specific temperature (e.g., 60°C) and allow it to equilibrate for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

    • After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.

1.2. Liquid-Liquid Extraction (LLE)

  • Apparatus and Materials:

    • Separatory funnel.

    • Vortex mixer.

    • Centrifuge.

    • Evaporator (e.g., nitrogen blowdown or rotary evaporator).

    • GC vials.

  • Procedure:

    • Place a known volume of the sample (e.g., 50 mL) into a separatory funnel.

    • Add a suitable extraction solvent such as dichloromethane or hexane (e.g., 10 mL).[2]

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the organic layer (bottom layer for dichloromethane) into a clean flask.

    • Repeat the extraction process two more times with fresh solvent, combining the organic extracts.

    • Dry the combined extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[5]

    • Transfer the concentrated extract to a GC vial for analysis.

2. GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless (for SPME) or Split (e.g., 20:1 for LLE).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan mode from m/z 35 to 200 for identification.

    • Data Acquisition: For quantification, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity.

3. Data Analysis

  • Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a known standard or a reference library such as the NIST Mass Spectral Library.[6]

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. An internal standard may be used to improve accuracy and precision.

Data Presentation

Quantitative data for this compound should be summarized for clarity. The following table presents expected analytical parameters based on methods for similar halogenated nitriles.[4] These values should be experimentally determined for this specific protocol.

ParameterExpected ValueNotes
Retention Time (RT) To be determined experimentallyDependent on the specific GC conditions.
Quantification Ion (m/z) To be selected from the mass spectrumThe most abundant and specific fragment ion.
Qualifier Ion(s) (m/z) To be selected from the mass spectrumAdditional characteristic fragment ions for confirmation.
Limit of Detection (LOD) 1-10 ng/L (ppb)Based on similar compounds using HS-SPME-GC-MS.[4]
Limit of Quantitation (LOQ) 5-30 ng/L (ppb)Typically 3-5 times the LOD.
Linearity (R²) > 0.995Over the desired concentration range.
Recovery (%) 85-115%For the chosen sample preparation method.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Prep_Choice Matrix? Sample->Prep_Choice HS_SPME Headspace SPME (Aqueous Samples) Prep_Choice->HS_SPME Aqueous LLE Liquid-Liquid Extraction (Organic/Aqueous Samples) Prep_Choice->LLE Other Final_Extract Final Extract in Vial HS_SPME->Final_Extract Concentration Solvent Evaporation (LLE only) LLE->Concentration Concentration->Final_Extract Injection Injection into GC Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Peak_Integration Peak Integration & RT Detection->Peak_Integration Library_Search Mass Spectrum Comparison (NIST Library) Peak_Integration->Library_Search Identification Quantification Calibration Curve Peak_Integration->Quantification Quantification Report Final Report Library_Search->Report Quantification->Report

References

Troubleshooting & Optimization

Technical Support Center: 2,3-Dichloropropionitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3-Dichloropropionitrile synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Reaction - Verify Reactant Stoichiometry: Ensure the molar ratio of chlorine to acrylonitrile is appropriate for the chosen method. A common ratio is 1.1:1.0 of chlorine to acrylonitrile. - Extend Reaction Time: If monitoring the reaction (e.g., by GC-MS), continue until the acrylonitrile starting material is consumed. - Check Catalyst Activity: Ensure the catalyst (e.g., pyridine, ionic liquid) is pure and active. If using a recycled ionic liquid, ensure it has been properly regenerated.
Side Reactions - Control Reaction Temperature: Maintain the recommended temperature for the specific protocol. Exothermic reactions can lead to the formation of byproducts like 2,2,3-trichloropropionitrile and 3-chloropropionitrile.[1] Use a cooling bath to manage the reaction temperature effectively. - Controlled Addition of Chlorine: Add chlorine gas at a slow and steady rate to prevent localized overheating and unwanted side reactions. - Use of Co-catalyst/Base: In pyridine-catalyzed reactions, the addition of an alkaline earth metal carbonate (e.g., calcium carbonate) can help to neutralize HCl formed and suppress the formation of byproducts.
Product Loss During Workup - Optimize Extraction: If performing a liquid-liquid extraction, ensure the appropriate solvent is used and perform multiple extractions to maximize recovery from the aqueous phase. - Careful Distillation: During vacuum distillation, carefully monitor the temperature and pressure to avoid loss of the product, which has a relatively low boiling point.[2]
Inhibitor in Acrylonitrile - Remove Inhibitor: Commercial acrylonitrile often contains a polymerization inhibitor. This should be removed prior to the reaction, for example, by passing it through a column of activated alumina.

Issue 2: Poor Purity of this compound

Potential CauseRecommended Solution
Formation of Byproducts - 2,2,3-Trichloropropionitrile and 2,3,3-Trichloro Isomer: These can form from over-chlorination.[3] Use a slight excess of acrylonitrile or carefully control the amount of chlorine added. Further chlorination can also be promoted by sunlight.[3] - 3-Chloropropionitrile: This can be formed through the hydrochlorination of acrylonitrile.[4] The presence of a base like calcium carbonate in pyridine-catalyzed reactions can mitigate this. - Polymerization of Acrylonitrile: This can be initiated by impurities or excessive heat. Ensure the starting material is free of polymerization initiators and maintain strict temperature control.
Inefficient Purification - Optimize Vacuum Distillation: Use a fractional distillation column to improve the separation of this compound from closely boiling impurities. Carefully control the vacuum pressure and heating mantle temperature to achieve a slow and steady distillation. - Washing Steps: Before distillation, wash the crude product with water to remove water-soluble impurities and any remaining catalyst. If using pyridine, an acidic wash (e.g., dilute HCl) can be used to remove it, followed by a wash with a base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.
Residual Catalyst - Pyridine Removal: Pyridine can be removed by washing the reaction mixture with a dilute acid solution. - Ionic Liquid Removal: One of the advantages of using ionic liquids is their low volatility, allowing for the product to be separated by distillation.[5][6] Ensure the distillation is performed under appropriate vacuum to leave the ionic liquid behind.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The chlorination of acrylonitrile is the most prevalent method. This is often catalyzed by pyridine or, in more modern, "greener" approaches, by ionic liquids.[1][7] The pyridine-catalyzed method is well-established and can produce high yields, often exceeding 90%.[1]

Q2: What are the main advantages of using an ionic liquid catalyst over a traditional pyridine catalyst?

A2: Ionic liquids offer several advantages, including being more environmentally friendly. They are non-volatile, which simplifies product separation via distillation and allows for the catalyst to be recycled and reused.[5][6] This can lead to a more sustainable and cost-effective process.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to observe the disappearance of the acrylonitrile starting material and the appearance of the this compound product, as well as any byproducts.

Q4: What are the key safety precautions to take during this synthesis?

A4: Acrylonitrile is a toxic and flammable compound. Chlorine gas is highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals used before starting any experiment.

Q5: My final product is a yellow or brown color. What is the cause and how can I fix it?

A5: A colored product often indicates the presence of impurities, which could be polymeric byproducts or degradation products. This can result from overheating the reaction or distillation. To obtain a colorless product, ensure strict temperature control throughout the process and consider purification by fractional vacuum distillation.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis methods.

Table 1: Comparison of Different Catalytic Systems

Catalyst SystemAcrylonitrile Conversion (%)This compound Selectivity (%)Yield (%)Reference
Pyridine--up to 95[3]
Pyridine/CaCO₃--91.2
1-hexyl-3-methylimidazolium chloride10096.6-[5]
1-butyl-3-ethylimidazolium iodide98.786.6-[5]
Phosphate--up to 90[1]
Photochemical (no catalyst)--up to 80[1]

Table 2: Influence of Reaction Parameters in Ionic Liquid Catalysis

Ionic Liquid CationIonic Liquid AnionMolar Ratio (IL:Acrylonitrile)Temperature (°C)Acrylonitrile Conversion (%)This compound Selectivity (%)Reference
1-isobutyl-3-methylimidazoliumCl⁻0.15:1.01210096.2[5]
1-hexyl-3-methylimidazoliumCl⁻0.15:1.01210096.6[5]
1-octyl-3-isopropylimidazoliumBr⁻0.05:1.04095.395.6[5]
1-butyl-3-ethylimidazoliumI⁻0.10:1.02598.786.6[5]
1-decyl-3-methylimidazoliumBF₄⁻0.15:1.01215.298.1[7]
1-decyl-3-methylimidazoliumPF₆⁻0.15:1.01210.397.5[7]

Experimental Protocols

Method 1: Pyridine-Catalyzed Synthesis

This protocol is adapted from established literature procedures.[3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, place 55 g of acrylonitrile and 14 g of pyridine. Cool the mixture in a water bath.

  • Chlorination: Slowly bubble chlorine gas through the mixture with continuous stirring. Monitor the weight of the reaction mixture. Continue the chlorine addition until the weight has increased by 71 g.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash with water. Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous calcium chloride.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound. The expected boiling point is approximately 61°C at 13 mmHg.

Method 2: Ionic Liquid-Catalyzed Synthesis

This protocol is based on a greener chemistry approach.[5]

  • Reaction Setup: In a suitable reaction vessel, mix acrylonitrile and the ionic liquid (e.g., 1-hexyl-3-methylimidazolium chloride) in a molar ratio of 1.0:0.15.

  • Chlorination: While maintaining the reaction temperature at approximately 12°C with a cooling bath, introduce chlorine gas into the mixture. The total moles of chlorine should be about 1.1 times the moles of acrylonitrile. Continue the reaction for approximately 6 hours.

  • Post-Reaction: After stopping the chlorine flow, allow the mixture to stir at the reaction temperature for an additional 2 hours.

  • Purification: Separate the volatile product from the non-volatile ionic liquid by vacuum distillation. The ionic liquid can be recovered and potentially reused.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start reactants Charge Acrylonitrile and Catalyst start->reactants chlorination Introduce Chlorine Gas (Controlled Temperature) reactants->chlorination reaction Reaction Period chlorination->reaction washing Wash with Water (and acid/base if needed) reaction->washing drying Dry Organic Layer washing->drying distillation Vacuum Distillation drying->distillation product Pure this compound distillation->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions product_loss Product Loss during Workup low_yield->product_loss extend_time Extend Reaction Time/ Check Stoichiometry incomplete_reaction->extend_time control_temp Control Temperature/ Slow Chlorine Addition side_reactions->control_temp optimize_workup Optimize Extraction/ Careful Distillation product_loss->optimize_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Chlorination of Acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of acrylonitrile. This resource is designed for researchers, scientists, and professionals in drug development to provide clear guidance on experimental procedures, troubleshoot common issues, and answer frequently asked questions related to the side products formed during the chlorination of acrylonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the chlorination of acrylonitrile?

The primary product of the direct chlorination of acrylonitrile is 2,3-dichloropropionitrile. This reaction involves the addition of a chlorine molecule across the double bond of acrylonitrile.

Q2: What are the common side products observed during the chlorination of acrylonitrile?

Several side products can be formed during the chlorination of acrylonitrile. The most common include:

  • 2,2,3-Trichloropropionitrile: Formation of this byproduct is particularly favored in the presence of hydrogen chloride (HCl).

  • Polymers and Oligomers: Acrylonitrile and its chlorinated derivatives are susceptible to polymerization, which can be initiated by radicals or other reactive species in the reaction mixture. This can lead to the formation of viscous liquids or solid precipitates.[1]

  • Over-chlorinated products: Under certain conditions, further chlorination of the initial products can occur.

Q3: What factors influence the formation of these side products?

The formation of side products is influenced by several factors, including:

  • Reaction Temperature: Higher temperatures can promote polymerization and other side reactions. The reaction is typically controlled between 0°C and 60°C.[2]

  • Presence of Impurities: The presence of impurities, such as water or acids like HCl, can catalyze the formation of side products like 2,2,3-trichloropropionitrile.

  • Catalyst System: The choice of catalyst can significantly impact the selectivity of the reaction. Catalysts like ionic liquids or a combination of pyridine and an alkaline earth metal carbonate are used to enhance the yield of this compound.[3]

  • Molar Ratio of Reactants: The ratio of chlorine to acrylonitrile is a critical parameter to control to avoid over-chlorination.

  • Presence of Light: Photochemical chlorination can also influence the product distribution.

Q4: How can I minimize the formation of side products?

To minimize the formation of side products, consider the following:

  • Temperature Control: Maintain a low and controlled reaction temperature, typically between 0°C and 12°C for high selectivity.[2]

  • Use of a Catalyst: Employ a selective catalyst system to favor the formation of this compound.

  • Control of Stoichiometry: Use a slight excess of acrylonitrile or carefully control the addition of chlorine to prevent over-chlorination.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions initiated by oxygen.

  • Use of Inhibitors: For storage and handling of the starting material and to prevent polymerization during the reaction, the use of appropriate inhibitors can be beneficial.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Inefficient chlorination. - Competing side reactions (e.g., polymerization). - Suboptimal reaction temperature.- Ensure efficient mixing of reactants. - Use a selective catalyst. - Optimize the reaction temperature, keeping it low (e.g., 0-12°C).[2]
High yield of 2,2,3-trichloropropionitrile - Presence of hydrogen chloride (HCl) in the reaction mixture.- Ensure the reaction is carried out under anhydrous conditions. - Use an acid scavenger if HCl generation is unavoidable.
Formation of a viscous liquid or solid precipitate (Polymerization) - High reaction temperature. - Presence of radical initiators (e.g., peroxides from solvents). - Exposure to light.[1]- Immediately cool the reaction mixture in an ice bath.[1] - Dilute the mixture with a suitable solvent to dissipate heat.[1] - Ensure solvents are purified to remove peroxides. - Protect the reaction from light by wrapping the flask in aluminum foil.[1]
Product mixture turns yellow or dark - Formation of colored impurities or degradation products. - Slow polymerization of the monomer during storage.[1]- Ensure the purity of the starting acrylonitrile.[1] - Purify the crude product by distillation or chromatography.
Inconsistent results between batches - Variation in the quality of reactants or solvents. - Inconsistent reaction setup and conditions.- Use reactants and solvents from the same batch or with consistent specifications. - Standardize the experimental protocol, including reaction time, temperature, and stirring rate.

Quantitative Data Summary

The following table summarizes the reported yields of this compound under different catalytic conditions. Note that the selectivity for the main product is a key indicator of the extent of side product formation.

Catalyst SystemReaction Temperature (°C)Acrylonitrile Conversion (%)This compound Selectivity (%)Reference
1-isobutyl-3-methylimidazolium chloride ([i-C6mim]Cl)1210096.6[2]
1-butyl-3-ethylimidazolium iodide ([C4C2im]I)Not specified98.786.6[2]
Pyridine and Calcium CarbonateNot specifiedHighHigh[3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using an Ionic Liquid Catalyst [2]

This protocol is based on the use of an ionic liquid as a catalyst, which has been shown to give high conversion and selectivity.

Materials:

  • Acrylonitrile

  • Ionic Liquid (e.g., 1-isobutyl-3-methylimidazolium chloride)

  • Chlorine gas

  • Nitrogen gas

  • Reaction vessel (three-necked flask) with a gas inlet, stirrer, and thermometer

  • Gas dispersion tube

  • Cooling bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a gas inlet tube extending below the liquid surface, a thermometer, and a gas outlet connected to a scrubber (to neutralize excess chlorine). Place the flask in a cooling bath to maintain the desired temperature.

  • Charging Reactants: Under a nitrogen atmosphere, charge the flask with acrylonitrile and the ionic liquid catalyst. The molar ratio of ionic liquid to acrylonitrile can be varied, for example, 0.15:1.0.

  • Chlorination: Cool the reaction mixture to the desired temperature (e.g., 12°C). Begin bubbling chlorine gas through the mixture via the gas dispersion tube. The total molar amount of chlorine introduced should be in a slight excess relative to acrylonitrile (e.g., 1.1:1.0).

  • Reaction Monitoring: Maintain the reaction at the set temperature for a specified period (e.g., 6 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC).

  • Reaction Completion: After the desired reaction time, stop the flow of chlorine gas. Continue stirring the mixture at the reaction temperature for an additional period (e.g., 2 hours) to ensure complete reaction.

  • Work-up: Separate the volatile product mixture from the non-volatile ionic liquid by vacuum distillation. The residue containing the ionic liquid can be recovered and potentially recycled.

  • Analysis: Analyze the distilled product for its composition and purity using GC.

Visualizations

Reaction_Pathways ACN Acrylonitrile DCPN This compound (Main Product) ACN->DCPN + Cl2 Polymer Polymers/Oligomers (Side Product) ACN->Polymer Polymerization Cl2 Cl2 TCPN 2,2,3-Trichloropropionitrile (Side Product) DCPN->TCPN + Cl2 (in presence of HCl) DCPN->Polymer Polymerization HCl HCl

Caption: Reaction pathways in the chlorination of acrylonitrile.

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low Yield of Main Product Problem->LowYield Yes HighSideProduct High Level of Side Product Problem->HighSideProduct Yes Polymerization Polymerization Occurs Problem->Polymerization Yes End Problem Resolved Problem->End No CheckTemp Check & Control Reaction Temperature LowYield->CheckTemp CheckCatalyst Verify Catalyst Activity & Loading LowYield->CheckCatalyst CheckPurity Analyze Reactant Purity (e.g., for HCl) HighSideProduct->CheckPurity Polymerization->CheckTemp CheckSolvent Check for Peroxides in Solvents Polymerization->CheckSolvent Optimize Optimize Reaction Conditions (Time, Stoichiometry) CheckTemp->Optimize CheckCatalyst->Optimize CheckPurity->Optimize CheckSolvent->Optimize Optimize->End

Caption: Troubleshooting workflow for acrylonitrile chlorination.

References

Technical Support Center: Purification of 2,3-Dichloropropionitrile by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-dichloropropionitrile by distillation. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: The most effective and commonly used method for the purification of this compound is fractional vacuum distillation.[1] Due to its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is necessary to prevent thermal decomposition and the formation of undesirable byproducts.

Q2: What are the expected boiling point and pressure for the distillation of this compound?

A2: Pure this compound has a boiling point of 62-63°C at a pressure of 13 mmHg (1.73 kPa).[2] It is crucial to maintain a stable vacuum and temperature to ensure efficient separation.

Q3: What are the most common impurities in crude this compound?

A3: Common impurities originate from the synthesis process, which is typically the chlorination of acrylonitrile.[3] These can include:

  • Unreacted Acrylonitrile: A volatile starting material.

  • 2-Chloroacrylonitrile: A byproduct formed by the dehydrochlorination of the product, especially if basic residues like pyridine are present.[4]

  • Over-chlorinated byproducts: Such as 2,2,3-trichloropropionitrile.

  • Isomers: Positional isomers of dichloropropionitrile may also be present.

  • Polymeric or tarry substances: Formed from side reactions, especially at elevated temperatures.

Q4: Can this compound decompose during distillation?

A4: Yes, like many chlorinated nitriles, this compound can be susceptible to thermal decomposition at elevated temperatures. This is a primary reason for using vacuum distillation, which lowers the required boiling temperature.[5] Signs of decomposition include darkening of the distillation residue and the evolution of gases. Dehydrochlorination to 2-chloroacrylonitrile can also occur, particularly in the presence of basic impurities.[4]

Q5: How can I assess the purity of the distilled this compound?

A5: Gas chromatography (GC) is an excellent method for determining the purity of the collected fractions and for analyzing the composition of the crude material. Refractive index measurement can also be a quick, albeit less precise, indicator of purity.

Troubleshooting Guides

Low Purity of Distillate
Potential Cause Troubleshooting Steps
Inefficient Separation of Volatile Impurities (e.g., Acrylonitrile) - Ensure the fractional distillation column has a sufficient number of theoretical plates. - Increase the reflux ratio by insulating the distillation head and column. - Distill at a slow, steady rate (e.g., 1-2 drops per second) to allow for proper equilibration. - Collect a forerun fraction to remove the most volatile impurities before collecting the main product fraction.
Contamination with Higher-Boiling Impurities (e.g., 2,2,3-Trichloropropionitrile) - Monitor the head temperature closely. A sudden rise in temperature after the main fraction has been collected indicates the distillation of higher-boiling impurities. - Stop the distillation when the temperature begins to rise significantly above the expected boiling point of the product. - Ensure the distillation rate is slow enough to allow for clear separation.
Co-distillation of Impurities with Close Boiling Points (Isomers) - Use a highly efficient fractional distillation column (e.g., a Vigreux or packed column). - Optimize the reflux ratio and distillation rate for the best possible separation. Complete separation of isomers by distillation can be challenging.[6]
Low Yield of Purified Product
Potential Cause Troubleshooting Steps
Product Loss During Transfer - Minimize the number of transfers between flasks. - Ensure all glassware is rinsed with a suitable solvent to recover any residual product.
Decomposition in the Distillation Flask - Ensure the vacuum is stable and sufficiently low to keep the pot temperature at a minimum. - Avoid prolonged heating. Start collecting fractions as soon as the product begins to distill. - Check for and remove any basic impurities from the crude material before distillation, as they can catalyze decomposition.[4]
Premature Shutdown of Distillation - Continue distillation as long as the head temperature remains stable at the boiling point of the product and distillate is being collected.
Distillation Process Issues
Potential Cause Troubleshooting Steps
Unstable Vacuum - Check all joints and connections for leaks. Ensure ground glass joints are properly sealed with vacuum grease. - Inspect the vacuum pump for proper function and oil level. - Use thick-walled vacuum tubing to prevent collapse.
Bumping or Uneven Boiling - Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. - Ensure smooth and even heating of the distillation flask, for example by using a heating mantle with a stirrer.
Flooding of the Fractionating Column - Reduce the heating rate to decrease the boil-up rate. - Ensure the condenser is providing adequate cooling. - Check that the packing in the column is not too dense, which could impede the downward flow of condensate.
Colored Distillate - This may indicate thermal decomposition. Lower the temperature of the heating mantle and ensure the vacuum is at the appropriate level. - The crude material may contain colored, volatile impurities. Ensure a forerun is collected.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at Atmospheric Pressure (760 mmHg)Boiling Point (°C) at Reduced Pressure
This compound 123.97~175 (decomposes)62-63 @ 13 mmHg
Acrylonitrile53.0677[7]~ -10 @ 13 mmHg (estimated)
2-Chloroacrylonitrile87.5188-89[4][8]~ 10 @ 13 mmHg (estimated)
2,2,3-Trichloropropionitrile158.41~130[3]> 63 @ 13 mmHg

Note: Boiling points at reduced pressure for impurities are estimated and serve as a guide for separation strategy.

Experimental Protocols

Fractional Vacuum Distillation of this compound

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus in a fume hood. This should include a round-bottom flask (distillation pot), a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask (or a set of receiving flasks for collecting different fractions).

  • Ensure all glassware is clean and dry. Use ground-glass joints and secure them with clips.

  • Apply a thin layer of vacuum grease to all joints to ensure a good seal.

  • Connect the condenser to a circulating water source, with water entering at the lower inlet and exiting at the upper outlet.

  • Connect the vacuum takeoff adapter to a vacuum trap and then to a vacuum pump. A manometer should be placed between the trap and the pump to monitor the pressure.

2. Sample Preparation:

  • Place the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.

  • Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

3. Distillation Procedure:

  • Turn on the circulating water to the condenser.

  • Begin stirring if using a magnetic stirrer.

  • Slowly and carefully evacuate the system using the vacuum pump to the desired pressure (e.g., ~13 mmHg).

  • Once the pressure is stable, begin to heat the distillation flask gently with a heating mantle.

  • Observe the mixture for boiling and the condensation front rising up the fractionating column.

  • Allow the column to equilibrate, which is indicated by a stable temperature at the distillation head.

  • Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This will likely contain unreacted acrylonitrile.

  • When the temperature at the distillation head stabilizes at the boiling point of this compound at the working pressure (62-63°C at 13 mmHg), switch to a clean receiving flask to collect the purified product.

  • Maintain a slow and steady distillation rate of approximately 1-2 drops per second for optimal separation.

  • Continue collecting the main fraction as long as the temperature and pressure remain stable.

4. Completion and Shutdown:

  • If the temperature at the distillation head begins to drop (indicating the product is finished distilling) or rise sharply (indicating the start of higher-boiling impurities), stop collecting the product fraction.

  • Turn off the heating mantle and allow the apparatus to cool to room temperature.

  • Slowly and carefully vent the system to atmospheric pressure. Do not turn off the vacuum pump while the system is still hot and sealed.

  • Turn off the condenser water and disassemble the apparatus.

Visualizations

Distillation_Troubleshooting start Start Distillation issue Problem Encountered? start->issue low_purity Low Purity of Distillate issue->low_purity Yes low_yield Low Yield issue->low_yield Yes process_issue Process Instability issue->process_issue Yes end Successful Purification issue->end No cause_purity Check Head Temperature low_purity->cause_purity cause_yield Check Distillation Pot low_yield->cause_yield cause_process Identify Instability process_issue->cause_process temp_low Temp below BP of product? cause_purity->temp_low Fluctuating temp_high Temp above BP of product? temp_low->temp_high No solution_volatile Inefficient separation of low boilers. - Increase reflux - Slow distillation rate temp_low->solution_volatile Yes solution_high_boiler High-boiling impurity. - Stop distillation temp_high->solution_high_boiler Yes solution_isomer Isomeric impurity. - Use more efficient column temp_high->solution_isomer No solution_volatile->end solution_high_boiler->end solution_isomer->end dark_residue Residue dark/tarry? cause_yield->dark_residue solution_decomp Thermal Decomposition. - Lower pot temperature - Improve vacuum dark_residue->solution_decomp Yes solution_transfer Product loss. - Minimize transfers - Rinse glassware dark_residue->solution_transfer No solution_decomp->end solution_transfer->end unstable_vac Unstable Vacuum? cause_process->unstable_vac bumping Uneven Boiling? unstable_vac->bumping No solution_vac Check for leaks. - Inspect pump unstable_vac->solution_vac Yes solution_bumping Add boiling chips/stir bar. - Ensure even heating bumping->solution_bumping Yes bumping->end No solution_vac->end solution_bumping->end

Caption: Troubleshooting workflow for the distillation of this compound.

References

Preventing polymerization during 2,3-Dichloropropionitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during the synthesis of 2,3-dichloropropionitrile.

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during the synthesis of this compound, with a focus on preventing unwanted polymerization.

Issue 1: The reaction mixture is becoming viscous and turning yellow or brown.

This is a strong indication that polymerization of the starting material, acrylonitrile, is occurring.

  • Immediate Action:

    • Cool the reaction: Immediately place the reaction vessel in an ice bath to slow down the exothermic polymerization process.[1]

    • Dilute the mixture: If possible, dilute the reaction mixture with a suitable, inert solvent to help dissipate heat and slow the reaction rate.[1]

  • Troubleshooting Steps:

StepActionRationale
1Check Inhibitor Presence Ensure that a polymerization inhibitor was added to the acrylonitrile before starting the reaction. Common inhibitors for acrylonitrile include hydroquinone (HQ) and its monomethyl ether (MEHQ).[1]
2Verify Reagent Purity Impurities in the reagents, especially peroxides in solvents, can initiate polymerization. Check the purity of all starting materials.[1]
3Control Temperature Maintain the reaction temperature within the recommended range. High temperatures can promote thermally-initiated polymerization and the formation of tarry by-products.[2]
4Ensure Proper Mixing Inadequate mixing can lead to localized "hot spots" where polymerization can initiate. Ensure efficient stirring throughout the reaction.
5Use an Inert Atmosphere While some inhibitors require oxygen, uncontrolled air exposure can sometimes lead to side reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen) can provide better control.[3]

Issue 2: The yield of this compound is low, with a significant amount of high-boiling residue.

This suggests that while runaway polymerization may not have occurred, slower polymerization or the formation of oligomers has consumed the starting material or product.

  • Troubleshooting Steps:

StepActionRationale
1Optimize Inhibitor Concentration The concentration of the polymerization inhibitor may be insufficient. Consider increasing the amount of inhibitor within recommended limits.
2Purify Acrylonitrile If the acrylonitrile has been stored for a long time, it may contain polymer seeds. Consider purifying it by passing it through a column of basic alumina to remove the storage inhibitor and any existing polymer.[1] Note: Use the purified, inhibitor-free acrylonitrile immediately.[1]
3Review Catalyst System The choice of catalyst can influence side reactions. For example, using ionic liquids as both catalyst and solvent has been shown to offer high selectivity for this compound.[3][4]
4Control Chlorine Addition Rate A slow, controlled addition of chlorine gas is crucial. A rapid addition can lead to an exothermic reaction and promote polymerization.
5Post-Reaction Handling Work up the reaction mixture promptly after completion. Leaving the crude product for extended periods can lead to degradation and polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization during this compound synthesis?

A1: The primary cause is the polymerization of the starting material, acrylonitrile, which is a highly reactive monomer. This can be initiated by heat, light, or impurities such as peroxides. The synthesis reaction itself, being exothermic, can create conditions favorable for polymerization if not properly controlled.

Q2: What are suitable polymerization inhibitors for this synthesis, and how do they work?

A2: Polymerization inhibitors are compounds that prevent unwanted polymerization.[5] For acrylonitrile and its derivatives, phenolic compounds like hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ) are commonly used.[1] These inhibitors act as radical scavengers, interrupting the chain reaction of free-radical polymerization.[6] It is important to note that many of these inhibitors require the presence of dissolved oxygen to be effective.[1]

Q3: How can I remove the storage inhibitor from acrylonitrile before my reaction?

A3: It is often necessary to remove the storage inhibitor immediately before use. A common and effective method is to pass the monomer through a column of basic alumina.[1] This will adsorb the phenolic inhibitor. Washing with an aqueous base solution can also remove acidic inhibitors like hydroquinone.[1] Crucially, once the inhibitor is removed, the acrylonitrile is no longer stabilized and should be used immediately. [1]

Q4: What are the optimal reaction temperatures to minimize polymerization?

A4: The reaction temperature should be carefully controlled. Temperatures between 0°C and 60°C are generally recommended.[7] A more preferred range is 20°C to 50°C.[2] Temperatures above 60°C can lead to an increased production of undesirable tarry substances.[2]

Q5: Can the catalyst system influence the extent of polymerization?

A5: Yes, the catalyst system can play a role. While catalysts like pyridine are effective for the chlorination of acrylonitrile, alternative systems using ionic liquids have been shown to be highly selective and can be easier to separate from the product, potentially reducing side reactions during workup.[3][4][7]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols for this compound.

Table 1: Comparison of Catalytic Systems and Reaction Conditions

Catalyst SystemReactantsTemperature (°C)Reaction Time (h)Acrylonitrile Conversion (%)This compound Selectivity (%)Yield (%)Reference
PyridineAcrylonitrile, ChlorineWater-cooledNot specifiedNot specifiedNot specified95[8]
Ionic LiquidAcrylonitrile, Chlorine10693.588.3~82.6[7]
Ionic LiquidAcrylonitrile, Chlorine12610096.2~96.2[7]
Pyridine & Alkaline Earth Metal CarbonateAcrylonitrile, Chlorine20-50Not specifiedNot specifiedNot specified89.3 (with methylpyridine)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Pyridine Catalyst

This protocol is adapted from a well-established method.[8]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, a gas inlet tube, and a cooling bath, combine 55 g of acrylonitrile and 14 g of pyridine.

  • Inhibitor Addition: Add a suitable amount of a polymerization inhibitor (e.g., 100 ppm of MEHQ) to the acrylonitrile before adding the pyridine.

  • Cooling: Cool the mixture using a water bath to maintain the reaction temperature.

  • Chlorination: Slowly bubble chlorine gas into the stirred mixture. Monitor the reaction progress by the weight increase of the reaction mixture. Continue the chlorine addition until the weight has increased by 71 g.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and wash with water.

    • Separate the organic layer.

    • Dry the organic layer over anhydrous calcium chloride.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound (boiling point: 61°C at 13 mm Hg).[8]

Protocol 2: Synthesis using an Ionic Liquid Catalyst

This protocol is based on a more modern, environmentally friendly approach.[7]

  • Reaction Setup: In a suitable reactor, mix 530 g of acrylonitrile with the ionic liquid in a molar ratio of 1:0.1 (acrylonitrile:ionic liquid).

  • Inhibitor Consideration: While ionic liquids can sometimes suppress polymerization, adding a small amount of a compatible inhibitor is a good precautionary measure.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 10-12°C).

  • Chlorination: Introduce chlorine gas into the reaction mixture over a period of 6 hours, maintaining a molar ratio of chlorine to acrylonitrile of approximately 1.0:1.0 to 1.1:1.0.

  • Post-Reaction: After stopping the chlorine flow, continue stirring at the reaction temperature for an additional 1-2 hours.

  • Separation and Purification: Separate the volatile product from the ionic liquid via reduced pressure distillation at a temperature of 40-60°C. The ionic liquid can be recycled.

Visualizations

DOT Script for Reaction Pathway

ReactionPathway Acrylonitrile Acrylonitrile Polymer Undesired Polymer Acrylonitrile->Polymer Polymerization (Heat, Impurities) Dichloropropionitrile This compound (Product) Acrylonitrile->Dichloropropionitrile Chlorination Chlorine Chlorine (Cl2) Chlorine->Dichloropropionitrile Chlorination Catalyst Catalyst (e.g., Pyridine or Ionic Liquid) Catalyst->Dichloropropionitrile

Caption: Reaction pathway for the synthesis of this compound.

DOT Script for Troubleshooting Workflow

TroubleshootingWorkflow Start Observe Viscosity Increase or Color Change Action_Cool Immediately Cool Reaction in Ice Bath Start->Action_Cool Action_Dilute Dilute with Inert Solvent Action_Cool->Action_Dilute Check_Inhibitor Was Inhibitor Used? Action_Dilute->Check_Inhibitor Add_Inhibitor Future Runs: Add Inhibitor Check_Inhibitor->Add_Inhibitor No Check_Temp Is Temperature > 60°C? Check_Inhibitor->Check_Temp Yes Add_Inhibitor->Check_Temp Reduce_Temp Future Runs: Maintain Temp between 20-50°C Check_Temp->Reduce_Temp Yes Check_Purity Are Reagents Pure? Check_Temp->Check_Purity No Reduce_Temp->Check_Purity Purify_Reagents Future Runs: Purify Reagents, especially Acrylonitrile Check_Purity->Purify_Reagents No Success Problem Resolved Check_Purity->Success Yes Purify_Reagents->Success

Caption: Troubleshooting workflow for polymerization during synthesis.

References

Optimizing reaction conditions for 2,3-Dichloropropionitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2,3-dichloropropionitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the chlorination of acrylonitrile.[1][2] This addition reaction involves bubbling chlorine gas through acrylonitrile in the presence of a catalyst.[3]

Q2: What catalysts are typically used for the chlorination of acrylonitrile?

A2: Several catalytic systems have been successfully employed, including:

  • Pyridine: Often used alone or in combination with an alkaline earth metal carbonate like calcium carbonate.[2][3][4]

  • Ionic Liquids: Imidazolium and pyridinium-based ionic liquids with chloride or bromide anions have shown to be effective catalysts and reaction media.[1][5][6]

  • Heterogeneous Catalysts: Solid catalysts such as alkali metal carbonates, bicarbonates, and phosphates have also been utilized.[2][5]

Q3: What are the typical reaction conditions for this synthesis?

A3: Reaction conditions can vary depending on the chosen catalytic system. However, the reaction is generally carried out at temperatures ranging from 0°C to 60°C.[3][5] Reaction times are typically in the range of 4 to 8 hours.[5]

Q4: What are the potential side products in this reaction?

A4: The primary side products are typically over-chlorinated compounds such as 2,2,3-trichloropropionitrile and 2,3,3-trichloro isomer.[4] At temperatures exceeding 60°C, the formation of tarry substances can also occur.[3]

Q5: How is this compound typically purified?

A5: The most common method for purification is distillation, often under reduced pressure.[4][5] A typical work-up may also involve washing the crude product with water to remove the catalyst and any water-soluble impurities, followed by drying with an anhydrous salt like calcium chloride before distillation.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst Ensure the catalyst is pure and active. If using pyridine, ensure it is dry. For ionic liquids, verify their integrity.
Low Reaction Temperature While high temperatures can lead to side products, a temperature that is too low can result in a slow or stalled reaction. Gradually increase the temperature within the recommended range (10-60°C) and monitor the reaction progress.[3][5]
Insufficient Reaction Time Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC). If starting material is still present after the planned reaction time, consider extending it.
Poor Quality Reagents Use high-purity, anhydrous acrylonitrile and chlorine gas. Impurities in the starting materials can inhibit the reaction.
Formation of Significant Byproducts (e.g., trichlorinated compounds) Excessive Chlorination Carefully control the stoichiometry of chlorine gas. The reaction should be monitored to avoid over-chlorination.
High Reaction Temperature Higher temperatures can promote the formation of byproducts, including tarry substances.[3] Maintain the reaction temperature within the optimal range.
Exposure to Sunlight Further chlorination can be promoted by sunlight.[4] It is advisable to conduct the reaction in a system protected from direct sunlight.
Reaction Mixture is Dark and Viscous Polymerization or Decomposition This is often caused by excessive heat or prolonged reaction times.[7] Ensure strict temperature control and monitor the reaction to avoid unnecessary heating after completion.
Difficulty in Product Purification Inadequate Work-up Ensure thorough washing of the crude product to remove the catalyst and other impurities before distillation.
Formation of Azeotropes If distillation is problematic, consider the possibility of azeotrope formation with residual solvent or impurities. A change in distillation pressure might be necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Catalyst System Temperature (°C) Reaction Time (hours) Reported Yield Reference
Chlorine & PyridineWater-cooledNot specified95%[4]
Pyridine & Calcium Carbonate~306 - 10High[2]
Ionic Liquids0 - 604 - 8High conversion, good selectivity[1][5]
Photochemical (no catalyst)Not specifiedNot specifiedUp to 80%[2][5]

Experimental Protocols

Protocol 1: Synthesis using Pyridine Catalyst [4]

  • In a reaction vessel equipped with a gas inlet tube, a stirrer, and a cooling system, combine 55 g of acrylonitrile and 14 g of pyridine.

  • Cool the mixture with water.

  • Slowly bubble chlorine gas into the mixture with constant stirring.

  • Continue the addition of chlorine until the weight of the reaction mixture has increased by 71 g.

  • Transfer the reaction mixture to a separatory funnel and wash it with water.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Purify the crude product by vacuum distillation. The boiling point of this compound is 61°C at 13 mm Hg.[4]

Protocol 2: Synthesis using Ionic Liquid Catalyst [5]

  • In a suitable reactor, mix the ionic liquid (e.g., an imidazolium or pyridinium-based ionic liquid) with acrylonitrile. The molar ratio of ionic liquid to acrylonitrile can range from 1% to 30%.

  • Control the reaction temperature between 0°C and 60°C.

  • Introduce chlorine gas into the reaction mixture over a period of 4 to 8 hours. The total moles of chlorine should be approximately 0.9 to 1.2 times the moles of acrylonitrile.

  • After the chlorine addition is complete, maintain the reaction at the same temperature for an additional 1 to 2 hours.

  • Separate the volatile product mixture from the non-volatile ionic liquid via vacuum distillation at 40-80°C. The ionic liquid can be recycled.[5]

Mandatory Visualization

reaction_pathway Reaction Pathway for this compound Synthesis A Acrylonitrile D This compound A->D + Cl2 B Chlorine (Cl2) B->D C Catalyst (e.g., Pyridine or Ionic Liquid) C->D E Side Products (e.g., Trichloropropionitrile) D->E Further Chlorination

Caption: Synthesis of this compound from Acrylonitrile.

troubleshooting_workflow Troubleshooting Workflow for Low Yield Start Low Product Yield Check_Catalyst Is the catalyst active and pure? Start->Check_Catalyst Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Replace_Catalyst Replace or purify the catalyst. Check_Catalyst->Replace_Catalyst No Check_Time Is the reaction time sufficient? Check_Temp->Check_Time Yes Adjust_Temp Adjust temperature within the recommended range. Check_Temp->Adjust_Temp No Check_Reagents Are the reagents of high purity? Check_Time->Check_Reagents Yes Extend_Time Extend the reaction time and monitor. Check_Time->Extend_Time No Purify_Reagents Use high-purity, anhydrous reagents. Check_Reagents->Purify_Reagents No Success Yield Improved Check_Reagents->Success Yes Replace_Catalyst->Check_Temp Adjust_Temp->Check_Time Extend_Time->Check_Reagents Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low product yield.

parameter_relationships Relationship of Reaction Parameters Yield Yield & Purity Temperature Temperature Yield->Temperature Influences Catalyst Catalyst Activity Yield->Catalyst Depends on Time Reaction Time Yield->Time Influences Purity Reagent Purity Yield->Purity Depends on

Caption: Interdependencies of key reaction parameters.

Safety Precautions

This compound is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE).[1] It is toxic if inhaled, in contact with skin, or if swallowed, and may cause skin and eye irritation.[1] Always work in a well-ventilated area or under a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[8] In case of exposure, seek immediate medical attention.[9] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

References

Technical Support Center: Removal of Pyridine Catalyst from 2,3-Dichloropropionitrile Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the purification of 2,3-Dichloropropionitrile, specifically focusing on the removal of pyridine catalyst post-reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the pyridine catalyst after the synthesis of this compound? A1: Complete removal of the pyridine catalyst is essential for several reasons. Firstly, residual pyridine can interfere with subsequent downstream reactions or analytical characterization (e.g., NMR, GC-MS). Secondly, for applications in drug development, stringent purity standards must be met, and pyridine is often an unacceptable impurity. Finally, the synthesis of this compound from acrylonitrile is often followed by further transformations where pyridine could act as an unwanted nucleophile or base.[1]

Q2: What are the primary methods for removing pyridine from an organic reaction mixture? A2: The most common and effective methods leverage the basic nature of pyridine:

  • Dilute Acid Wash: Pyridine reacts with a dilute acid (e.g., HCl) to form a water-soluble pyridinium salt, which can be easily removed via aqueous extraction.[2][3]

  • Copper (II) Sulfate Wash: For acid-sensitive products, washing with an aqueous solution of copper sulfate (CuSO₄) forms a water-soluble copper-pyridine complex that is extracted into the aqueous layer.[3][4][5]

  • Azeotropic Removal: To remove final traces, co-evaporation with a solvent like toluene under reduced pressure can be effective.[2][5]

  • Distillation & High Vacuum: If pyridine is used in large quantities (as a solvent), the bulk should first be removed by distillation under reduced pressure.[2][6] A high vacuum can then be applied to remove trace amounts.[2][4]

Q3: Which removal method is most recommended for the this compound reaction? A3: For a standard this compound synthesis where pyridine is used catalytically, a dilute acid wash is the most straightforward and efficient method. This compound is insoluble in water, making it highly compatible with a liquid-liquid extraction procedure.[7] This method effectively partitions the resulting pyridinium hydrochloride salt into the aqueous phase, leaving the desired product in the organic layer.

Q4: How can I confirm that all the pyridine has been removed? A4: Several methods can confirm the absence of pyridine:

  • Odor: The potent, characteristic fish-like odor of pyridine should no longer be detectable.[2][8]

  • Thin-Layer Chromatography (TLC): Co-spot the purified product with a pyridine standard. The absence of a spot corresponding to pyridine indicates successful removal.

  • Gas Chromatography (GC): GC analysis is a highly sensitive method used to determine the purity of this compound and can quantify any residual pyridine.[1]

  • NMR Spectroscopy: ¹H NMR spectroscopy can detect characteristic pyridine peaks in the aromatic region (typically δ 7.0-8.5 ppm).

Troubleshooting Guides
Problem StatementPotential CauseRecommended Solution
My product is sensitive to acid, and I am concerned about degradation during an HCl wash. The product contains acid-labile functional groups (e.g., acetals, Boc-protecting groups).Use a non-acidic wash. Perform the extraction using a 10-15% aqueous solution of copper (II) sulfate (CuSO₄).[4][5] The pyridine will form a deep blue/violet complex with copper and partition into the aqueous layer.[3] Alternatively, a wash with a milder acid like 5-10% aqueous citric acid can be attempted.[2]
After an acid wash, I still detect pyridine in my product via TLC or NMR. Incomplete protonation or insufficient washing.Repeat the wash. Perform one or two additional washes with the dilute acid solution.[2] Ensure thorough mixing in the separatory funnel. For trace amounts, add toluene to the organic layer and evaporate under reduced pressure to azeotropically remove the remaining pyridine.[2]
An emulsion formed during the liquid-liquid extraction, preventing layer separation. The organic and aqueous layers have similar densities or contain surfactants.Add brine. Washing the mixture with a saturated aqueous solution of sodium chloride (brine) can help break the emulsion by increasing the ionic strength and density of the aqueous phase.[4] Allow the mixture to stand for a longer period or gently swirl the separatory funnel instead of vigorous shaking.
I used pyridine as the reaction solvent, and a single wash is ineffective. The quantity of pyridine is too large to be removed by a single extractive wash.Perform a bulk removal step first. Remove the majority of the pyridine by distillation or rotary evaporation under reduced pressure.[2][6] Once the bulk is removed, proceed with the standard dilute acid wash or CuSO₄ wash protocol to remove the remaining amount.
Data Presentation

Table 1: Comparison of Pyridine Removal Methodologies

MethodPrinciple of RemovalAdvantagesDisadvantagesTypical Reagent
Dilute Acid Wash Conversion of basic pyridine to a water-soluble pyridinium salt (C₅H₅N·HCl).[2]Highly efficient, cost-effective, readily available reagents.Not suitable for acid-sensitive compounds.1-5% Aqueous HCl[2][4]
CuSO₄ Wash Formation of a water-soluble copper-pyridine coordination complex.[4]Ideal for acid-sensitive substrates; provides a visual color-change indicator.[3]More expensive than HCl; may require a final water/brine wash to remove residual copper salts.10-15% Aqueous CuSO₄[4][5]
Azeotropic Removal Formation of a lower-boiling azeotrope with a co-solvent.[2]Effective for removing final trace amounts; non-reactive.Inefficient for bulk removal; requires evaporation steps.Toluene or Heptane[2][5]

Table 2: Physical Properties of Pyridine and its Hydrochloride Salt

CompoundFormulaStateSolubility in WaterSolubility in Organic Solvents (e.g., Ether, Chloroform)
Pyridine C₅H₅NLiquidModerately soluble[8]Highly soluble[8]
Pyridinium Hydrochloride C₅H₅N·HClSolidHighly soluble (560g/100g H₂O)[9]Insoluble in ether and aromatic hydrocarbons[9]
Experimental Protocols
Protocol 1: Dilute Acid Wash for Pyridine Removal

This is the standard and most common method for removing pyridine when the target compound is stable to mild acid.

Methodology:

  • After the reaction is complete, cool the mixture to room temperature. If a large amount of pyridine was used, concentrate the mixture via rotary evaporation first.

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 1M aqueous HCl and shake the funnel vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Allow the layers to separate. Drain the lower aqueous layer, which contains the pyridinium hydrochloride salt.[2]

  • Repeat the acid wash (steps 4-5) one or two more times. Check the pH of the aqueous layer to ensure it is acidic.

  • To neutralize any remaining acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Wash the organic layer with brine (saturated aq. NaCl) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified this compound.

Protocol 2: Copper Sulfate (CuSO₄) Wash (Acid-Free Method)

This protocol is recommended for reactions containing acid-sensitive functional groups.

Methodology:

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 10-15% aqueous copper (II) sulfate solution.[4][5]

  • Shake the funnel. The aqueous layer will turn from light blue to a deep blue or violet color as the copper-pyridine complex forms.[3]

  • Separate and remove the aqueous layer.

  • Repeat the wash with fresh CuSO₄ solution until the aqueous layer no longer intensifies in color.[5]

  • Wash the organic layer with water and then brine to remove any residual copper sulfate.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Protocol 3: Azeotropic Removal of Trace Pyridine

This physical method is useful for removing the final traces of pyridine after a bulk removal step or an initial wash.

Methodology:

  • After an initial purification (e.g., a single acid wash or rotary evaporation), dissolve the product in a minimal amount of toluene.

  • Concentrate the mixture to dryness on a rotary evaporator. The toluene-pyridine azeotrope will evaporate, facilitating the removal of pyridine.

  • Repeat the process of adding and evaporating toluene two or three more times to ensure complete removal of trace pyridine.[2][5]

Visualizations

Caption: Experimental workflow for pyridine removal using the Dilute Acid Wash method.

Caption: Decision flowchart for selecting the appropriate pyridine removal method.

References

Troubleshooting low conversion rate in 2,3-Dichloropropionitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 2,3-Dichloropropionitrile. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method for synthesizing this compound is through the chlorination of acrylonitrile.[1][2] This addition reaction involves bubbling chlorine gas through acrylonitrile, often in the presence of a catalyst.

Q2: What are some common catalysts used in this synthesis?

Several catalytic systems can be employed to facilitate the chlorination of acrylonitrile. These include:

  • Ionic Liquids: These are considered an environmentally friendly option due to their potential for recyclability and high product selectivity.[2][3]

  • Pyridine and Calcium Carbonate: This combination is used in some industrial processes.[1]

  • Phosphates: Phosphate salts have also been reported as effective catalysts for this reaction.[2]

Q3: What are the typical side products or impurities I should be aware of?

During the synthesis of this compound, the formation of several byproducts can occur, leading to a lower yield of the desired product. These include:

  • 3-Chloropropionitrile [1]

  • Trichlorinated compounds [1]

  • 2,2,3-Trichloropropionitrile (especially when using HCl as a catalyst)[2]

Precise control of reaction temperature is a critical factor in minimizing the formation of these byproducts.[1]

Q4: How can I monitor the progress of the reaction and the purity of my product?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for both monitoring the reaction's progress and assessing the purity of the final this compound product.[1] This method allows for the identification and quantification of the desired product as well as any side products.

Troubleshooting Guide for Low Conversion Rate

A low conversion rate in the synthesis of this compound can be attributed to several factors. The following guide provides a structured approach to identifying and resolving these issues.

Issue 1: Suboptimal Reaction Conditions

Incorrect reaction parameters are a frequent cause of low yields.

Question: My conversion rate is lower than expected. Which reaction conditions should I investigate first?

Answer: The most critical parameters to examine are temperature, reaction time, and the molar ratio of reactants.

  • Temperature: The reaction temperature should be carefully controlled, typically within the range of 0°C to 60°C.[2] Temperatures that are too high can lead to the formation of unwanted byproducts, while temperatures that are too low may result in a slow or incomplete reaction.

  • Reaction Time: The optimal reaction time is generally between 4 to 8 hours.[2] Insufficient reaction time will result in incomplete conversion of the starting material.

  • Molar Ratio of Reactants: The molar ratio of chlorine to acrylonitrile is crucial. A common range is 0.9 to 1.2 moles of chlorine per mole of acrylonitrile.[2] An insufficient amount of chlorine will lead to a low conversion of acrylonitrile.

The following table summarizes the impact of various reaction conditions on the conversion rate and selectivity, based on experimental data using an ionic liquid catalyst.

Acrylonitrile Conversion Rate (%)This compound Selectivity (%)Temperature (°C)Reaction Time (hours)Molar Ratio (Chlorine:Acrylonitrile)Ionic Liquid CationIonic Liquid Anion
10096.21261.1:1.01,3-diisopropylimidazoliumCl⁻
80.395.2080.9:1.01,3-dimethylimidazoliumBr⁻
10094.33041.2:1.01-hexadecyl-3-methylimidazoliumCl⁻
98.786.66041.0:1.01-butyl-3-ethylimidazoliumI⁻
93.588.31061.0:1.01-heptyl-3-propylimidazoliumF⁻

Data extracted from patent CN1556099A.[2]

Issue 2: Inefficient Catalysis

The choice and handling of the catalyst play a significant role in the reaction's success.

Question: I am using a catalyst, but the conversion rate is still low. What could be the problem?

Answer: Several factors related to the catalyst could be affecting your results:

  • Catalyst Selection: The type of catalyst can significantly influence the reaction outcome. For instance, when using ionic liquids, those with Cl⁻ and Br⁻ anions tend to show good catalytic properties.[3] In contrast, ionic liquids with BF₄⁻ and PF₆⁻ anions may limit the chlorination of acrylonitrile due to steric hindrance.[3]

  • Catalyst Concentration: The molar ratio of the catalyst to the reactant is important. For ionic liquid catalysts, a molar ratio of 1% to 30% relative to acrylonitrile is often used.[2]

  • Catalyst Deactivation: In some cases, impurities in the reactants or the reaction environment can deactivate the catalyst. Ensure high purity of starting materials.[1]

Issue 3: Presence of Impurities and Side Reactions

The presence of contaminants or the occurrence of side reactions can consume reactants and reduce the yield of the desired product.

Question: I suspect side reactions are occurring. How can I minimize them?

Answer: To minimize side reactions, consider the following:

  • Purity of Starting Materials: Using high-purity acrylonitrile and chlorine is essential to prevent undesirable side reactions.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can help prevent side reactions like hydrolysis.[1]

  • Temperature Control: As mentioned previously, maintaining the optimal reaction temperature is crucial to prevent the formation of byproducts like 3-chloropropionitrile and trichlorinated compounds.[1]

  • Removal of Unreacted Chlorine: After the reaction is complete, bubbling an inert gas like nitrogen through the mixture can help remove any unreacted chlorine, which can contribute to the formation of impurities during workup.[1]

Experimental Protocols & Visualizations

General Experimental Protocol for this compound Synthesis

The following is a generalized procedure based on the chlorination of acrylonitrile using an ionic liquid catalyst.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, mix the ionic liquid and the reactant acrylonitrile.

  • Temperature Control: Control the reaction temperature to the desired setpoint (e.g., between 0°C and 60°C).

  • Chlorine Gas Introduction: Introduce chlorine gas into the reaction mixture over a period of 4 to 8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical method such as GC-MS.

  • Post-Reaction: After the chlorine addition is complete, continue to stir the mixture at the reaction temperature for an additional 1 to 2 hours to ensure the reaction goes to completion.

  • Purification: Separate the product from the ionic liquid, typically by distillation under reduced pressure.

Visualizations

The following diagrams illustrate the synthesis pathway and a troubleshooting workflow.

Synthesis_Pathway Acrylonitrile Acrylonitrile Reaction Chlorination Reaction Acrylonitrile->Reaction Chlorine Chlorine (Cl2) Chlorine->Reaction Catalyst Catalyst (e.g., Ionic Liquid) Catalyst->Reaction Product This compound Reaction->Product Desired Pathway Byproducts Side Products (e.g., 3-Chloropropionitrile, Trichlorinated compounds) Reaction->Byproducts Side Reactions

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Conversion Rate Observed CheckConditions Step 1: Verify Reaction Conditions - Temperature - Time - Molar Ratios Start->CheckConditions ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK AdjustConditions Action: Adjust to Optimal Parameters and Repeat ConditionsOK->AdjustConditions No CheckCatalyst Step 2: Evaluate Catalyst - Correct Type? - Correct Amount? - Purity of Reagents? ConditionsOK->CheckCatalyst Yes AdjustConditions->Start CatalystOK Catalyst System OK? CheckCatalyst->CatalystOK AdjustCatalyst Action: Select Appropriate Catalyst, Ensure Purity and Correct Ratio CatalystOK->AdjustCatalyst No CheckPurity Step 3: Analyze for Impurities - Use GC-MS to Identify Byproducts CatalystOK->CheckPurity Yes AdjustCatalyst->Start PurityOK Minimal Side Products? CheckPurity->PurityOK OptimizePurification Action: Refine Purification and Control Temperature PurityOK->OptimizePurification No End Improved Conversion Rate PurityOK->End Yes OptimizePurification->Start

Caption: Troubleshooting workflow for low conversion rate.

References

Technical Support Center: Synthesis of 2,2,3-Trichloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2,3-trichloropropionitrile, with a core focus on minimizing over-chlorination.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the synthesis of 2,2,3-trichloropropionitrile?

The synthesis of 2,2,3-trichloropropionitrile is typically achieved through the chlorination of acrylonitrile. In the presence of hydrogen chloride (HCl), chlorine gas (Cl₂) reacts with acrylonitrile to yield 2,2,3-trichloropropionitrile as the main product.

Q2: What are the common over-chlorinated byproducts in this synthesis?

The primary over-chlorinated byproduct is tetrachloropropionitrile. Further chlorination can also lead to the formation of pentachloropropionitrile. These byproducts arise from the continued reaction of the desired product with the chlorinating agent.

Q3: How can I minimize the formation of over-chlorinated byproducts?

Minimizing over-chlorination is crucial for obtaining a high yield of the desired product. Key strategies include:

  • Stoichiometric Control: Carefully controlling the molar ratio of chlorine to acrylonitrile is critical. An excess of chlorine will significantly increase the formation of over-chlorinated products.

  • Temperature Control: The reaction is exothermic. Maintaining a consistent and optimal temperature is essential for controlling the reaction rate and selectivity.

  • Reaction Time: Limiting the reaction time can prevent the desired product from reacting further to form over-chlorinated byproducts.

  • Catalyst Concentration: When using a catalyst such as pyridine, its concentration should be optimized to promote the desired reaction without accelerating side reactions.

Q4: What is the role of hydrogen chloride (HCl) in this reaction?

Hydrogen chloride is understood to act as a catalyst in the chlorination of acrylonitrile, promoting the formation of 2,2,3-trichloropropionitrile.

Q5: What are the signs of polymerization during the reaction, and how can it be prevented?

Polymerization of acrylonitrile is a common side reaction, indicated by the formation of a viscous, cloudy, or solid mass in the reaction mixture. To prevent this, it is recommended to use a polymerization inhibitor, such as hydroquinone or its monomethyl ether (MEHQ).[1][2] It is also crucial to carry out the reaction in the absence of light, which can initiate polymerization.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of 2,2,3-trichloropropionitrile - Incomplete reaction. - Suboptimal temperature. - Insufficient catalyst. - Polymerization of starting material.- Monitor reaction progress using GC-MS or TLC. - Optimize reaction temperature (see data table below). - Adjust catalyst concentration. - Add a polymerization inhibitor and protect the reaction from light.[1][2]
High percentage of over-chlorinated byproducts - Excess chlorine gas. - Prolonged reaction time. - High reaction temperature.- Carefully control the stoichiometry of chlorine addition. - Reduce the overall reaction time. - Lower the reaction temperature and ensure efficient cooling.
Reaction mixture becomes viscous or solidifies - Polymerization of acrylonitrile.- Immediately cool the reaction vessel. - Add a polymerization inhibitor at the start of the reaction. - Ensure the reaction is shielded from light.[1][2]
Inconsistent results between batches - Variations in reagent purity. - Inconsistent temperature control. - Moisture in reagents or glassware.- Use reagents of consistent high purity. - Employ a reliable temperature control system. - Ensure all glassware and reagents are thoroughly dried before use.

Data Presentation

Table 1: Effect of Reaction Parameters on Product Distribution

Molar Ratio (Acrylonitrile:Cl₂) Temperature (°C) Reaction Time (h) Catalyst (mol%) Yield of 2,2,3-Trichloropropionitrile (%) Over-chlorinated Byproducts (%)
1:1.820-304Pyridine (1)~75~15
1:2.020-304Pyridine (1)~70~25
1:2.220-304Pyridine (1)~60~35
1:2.010-204Pyridine (1)~78~18
1:2.030-404Pyridine (1)~65~30
1:2.020-302Pyridine (1)~65~10
1:2.020-306Pyridine (1)~68~28
1:2.020-302Pyridine (0.5)~70~20
1:2.020-302Pyridine (2)~72~23

Note: The data in this table is a synthesized representation based on established chemical principles and qualitative descriptions from various sources. Actual yields may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 2,2,3-Trichloropropionitrile with Minimized Over-chlorination

Materials:

  • Acrylonitrile (stabilized with a suitable inhibitor)

  • Chlorine gas (Cl₂)

  • Hydrogen chloride (HCl) gas

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Nitrogen gas (N₂)

  • 5% Sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a condenser connected to a gas outlet/scrubber system. The entire apparatus should be flame-dried and maintained under a nitrogen atmosphere.

  • Charge the flask with anhydrous dichloromethane and acrylonitrile. Add a catalytic amount of anhydrous pyridine (e.g., 1 mol%).

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 15-20 minutes.

  • Slowly bubble chlorine gas through the stirred solution while maintaining the temperature between 20-30 °C. The rate of addition should be controlled to prevent a rapid temperature increase. The total amount of chlorine added should be approximately 2.0 molar equivalents relative to acrylonitrile.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Once the desired conversion is achieved (typically after 2-4 hours), stop the chlorine gas flow and purge the system with nitrogen to remove any residual chlorine and HCl.

  • Quench the reaction by slowly adding a 5% sodium bisulfite solution to destroy any remaining chlorine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to isolate 2,2,3-trichloropropionitrile.

Protocol 2: Analytical Method for Reaction Monitoring (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for separating halogenated compounds (e.g., DB-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split (e.g., 50:1).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction in the aliquot with a small amount of sodium bisulfite solution.

  • Dilute the aliquot with dichloromethane.

  • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.

Visualizations

Reaction_Pathway Reaction Pathway for 2,2,3-Trichloropropionitrile Synthesis Acrylonitrile Acrylonitrile Trichloropropionitrile 2,2,3-Trichloropropionitrile (Desired Product) Acrylonitrile->Trichloropropionitrile + Cl₂, HCl Polymer Polymerization (Side Reaction) Acrylonitrile->Polymer Light/Heat Tetrachloropropionitrile Tetrachloropropionitrile (Over-chlorination) Trichloropropionitrile->Tetrachloropropionitrile + Cl₂ (excess)

Caption: Synthesis and side reactions of 2,2,3-trichloropropionitrile.

Troubleshooting_Workflow Troubleshooting Low Yield of 2,2,3-Trichloropropionitrile Start Low Yield Observed Check_Overchlorination Analyze product mixture by GC-MS. High level of over-chlorinated products? Start->Check_Overchlorination Check_Polymerization Is the reaction mixture viscous or solid? Check_Overchlorination->Check_Polymerization No Adjust_Stoichiometry Decrease Cl₂ molar ratio. Shorten reaction time. Check_Overchlorination->Adjust_Stoichiometry Yes Check_Reaction_Conditions Review reaction parameters. Check_Polymerization->Check_Reaction_Conditions No Add_Inhibitor Add polymerization inhibitor. Protect from light. Check_Polymerization->Add_Inhibitor Yes Optimize_Conditions Optimize temperature. Check catalyst concentration. Check_Reaction_Conditions->Optimize_Conditions End Yield Improved Adjust_Stoichiometry->End Add_Inhibitor->End Optimize_Conditions->End

Caption: Decision tree for troubleshooting low yield.

Experimental_Workflow Experimental Workflow for Synthesis and Analysis Setup Reaction Setup (N₂ atmosphere) Reagents Charge Acrylonitrile, Solvent, and Catalyst Setup->Reagents Cooling Cool to 0-5 °C Reagents->Cooling HCl_Addition Add HCl gas Cooling->HCl_Addition Chlorination Add Cl₂ gas (20-30 °C) HCl_Addition->Chlorination Monitoring Monitor by GC-MS Chlorination->Monitoring Quench Quench Reaction Monitoring->Quench Workup Aqueous Workup Quench->Workup Purification Vacuum Distillation Workup->Purification Analysis Final Product Analysis (GC-MS, NMR) Purification->Analysis

Caption: Step-by-step synthesis and analysis workflow.

References

Technical Support Center: Dehydrochlorination of 2,3-dichloropropionitrile to 2-chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloroacrylonitrile via the dehydrochlorination of 2,3-dichloropropionitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the dehydrochlorination of this compound?

The dehydrochlorination of this compound involves the elimination of a hydrogen chloride (HCl) molecule to form a carbon-carbon double bond, yielding 2-chloroacrylonitrile. The reaction selectively removes the proton at the C3 position.[1]

ReactionScheme reactant This compound product 2-Chloroacrylonitrile reactant->product Dehydrochlorination byproduct + HCl product->byproduct

Caption: General reaction scheme for the dehydrochlorination of this compound.

Q2: What are the common methods for achieving dehydrochlorination of this compound?

There are two primary methods for the dehydrochlorination of this compound:

  • Base-mediated elimination: This method involves the use of a base to facilitate the removal of HCl. A common example is the use of sodium acetate in methanol.[2]

  • Thermal cleavage: This process involves heating the crude this compound, often in the presence of the same catalyst system used for its synthesis from acrylonitrile, to induce the elimination of HCl.[3][4] This approach is advantageous as it can be performed directly on the crude product from the preceding chlorination step.[4]

Q3: What are the typical catalysts used in the synthesis of the precursor, this compound, which may also influence the dehydrochlorination step?

The synthesis of this compound from acrylonitrile is a key preceding step, and the catalysts used can carry over to the dehydrochlorination. Common catalyst systems include:

  • Pyridine and its derivatives: Often used in combination with compounds like dimethylformamide (DMF).[3][4]

  • Ionic liquids: These serve as both catalysts and reaction media, offering environmental benefits and high selectivity.[1][5]

  • Inorganic bases: Such as sodium bicarbonate or sodium hydrogen phosphate.[6][7]

  • Photochemical methods: Chlorination can also be initiated by light, avoiding the need for a catalyst, though yields may be lower.[1]

Troubleshooting Guide

Problem 1: Low or no yield of 2-chloroacrylonitrile.

Potential Cause Suggested Solution
Incomplete dehydrochlorination - For base-mediated methods: Ensure the stoichiometry of the base is correct. An insufficient amount of base will result in incomplete reaction. Consider increasing the reaction time or temperature within the limits of the protocol.
- For thermal cleavage: The temperature may be too low. The cleavage reaction is typically performed at temperatures ranging from 80°C to 160°C, with a preferred range of 90°C to 140°C.[4] Ensure the reaction mixture reaches and is maintained at the optimal temperature.
Degradation of product 2-Chloroacrylonitrile can polymerize, especially at elevated temperatures. It is recommended to add a polymerization inhibitor, such as hydroquinone, during distillation.[2]
Inefficient purification The boiling point of 2-chloroacrylonitrile is reported to be 87-89°C at atmospheric pressure.[2] Ensure your distillation setup is efficient and the correct fraction is being collected. Vacuum distillation can be employed to lower the boiling point and reduce the risk of polymerization.

Problem 2: Presence of significant impurities in the final product.

Potential Cause Suggested Solution
Unreacted this compound This indicates incomplete dehydrochlorination. Refer to the solutions for "Incomplete dehydrochlorination" in Problem 1. Re-subjecting the distilled product to the reaction conditions might be an option, though this may reduce overall yield.
Formation of isomers While the formation of 2-chloroacrylonitrile is the favored pathway, the removal of the proton from the C2 position could lead to an isomeric product.[1] The choice of catalyst and reaction conditions can influence regioselectivity. Review the literature for catalyst systems that maximize the desired isomer.
Side products from the chlorination step Impurities from the synthesis of this compound, such as 3-chloropropionitrile or 2,2,3-trichloropropionitrile, may carry over.[6] Ensure the purity of the starting material, this compound, is high. Purification of the intermediate before dehydrochlorination may be necessary.

Experimental Protocols

Protocol 1: Dehydrochlorination using Sodium Acetate in Methanol

This protocol is based on the method described for the preparation of 2-chloroacrylonitrile.[2]

  • Dissolve this compound in methanol.

  • Add a stoichiometric amount of sodium acetate.

  • Stir the mixture at a suitable temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

  • Upon completion, filter the reaction mixture to remove the sodium chloride precipitate.

  • Add a small amount of a polymerization inhibitor (e.g., hydroquinone).

  • Distill the filtrate to isolate the 2-chloroacrylonitrile product. The boiling point is approximately 87-89°C at 736 mm Hg.[2]

Protocol 2: Thermal Dehydrochlorination (Thermal Cleavage)

This protocol is based on the process described in patents where the crude product from the chlorination of acrylonitrile is directly used.[3][4]

  • The crude reaction mixture containing this compound and the catalyst system (e.g., DMF and pyridine) from the preceding chlorination step is placed in a distillation apparatus.

  • Heat the mixture to a temperature between 90°C and 140°C.[4]

  • The 2-chloroacrylonitrile and hydrogen chloride formed will distill off.[4]

  • The distillate is collected. The head temperature of the distillation column will be around 85°C.[3]

  • Further purification of the collected distillate may be required depending on the desired purity.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of the Precursor, this compound

Catalyst SystemTemperature (°C)Reaction Time (hours)Reported Conversion/YieldReference
Ionic Liquids0-604-8High conversion, high selectivity[1][5]
Pyridine/CaCO₃~30Not specifiedHigh yield[1]
PhotochemicalNot specifiedNot specifiedUp to 80% yield[1]
DMF, Pyridine30Not specified97.7% yield[4]
Anhydrous Sodium Hydrogen Carbonate-10 to -5Not specified97.2% yield[7]

Table 2: Conditions for Thermal Dehydrochlorination of this compound

ParameterValueReference
Reaction Temperature80 - 160 °C (liquid phase)[4]
Preferred Temperature90 - 140 °C[4]
Particularly Preferred Temperature90 - 110 °C[4]
PressureAtmospheric, reduced, or elevated[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_dehydrochlorination Dehydrochlorination to 2-Chloroacrylonitrile cluster_purification Purification acrylonitrile Acrylonitrile chlorination Chlorination (e.g., with Cl2 and catalyst) acrylonitrile->chlorination crude_dcpn Crude this compound chlorination->crude_dcpn thermal_cleavage Thermal Cleavage (80-160°C) crude_dcpn->thermal_cleavage Directly base_elimination Base-mediated Elimination (e.g., NaOAc in MeOH) crude_dcpn->base_elimination After work-up distillation Distillation (with polymerization inhibitor) thermal_cleavage->distillation base_elimination->distillation final_product Pure 2-Chloroacrylonitrile distillation->final_product

Caption: Experimental workflow for the synthesis of 2-chloroacrylonitrile.

troubleshooting_logic start Low Yield of 2-Chloroacrylonitrile check_reaction Check for complete dehydrochlorination start->check_reaction check_polymerization Check for polymerization start->check_polymerization check_temp Is thermal cleavage temperature adequate? (90-140°C) check_reaction->check_temp check_base Is base stoichiometry correct? check_reaction->check_base increase_temp Increase temperature check_temp->increase_temp No adjust_base Adjust base amount check_base->adjust_base No add_inhibitor Add polymerization inhibitor (e.g., hydroquinone) during distillation check_polymerization->add_inhibitor

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Catalyst Deactivation in 2,3-Dichloropropionitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst deactivation issues encountered during the synthesis of 2,3-Dichloropropionitrile via the chlorination of acrylonitrile.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common catalyst deactivation problems.

Issue 1: Gradual Decrease in Reaction Rate and/or Product Yield

Probable Cause: Catalyst deactivation is the most likely reason for a gradual decline in performance. The specific mechanism of deactivation can vary depending on the catalyst employed.

Troubleshooting & Optimization:

  • Identify the Catalyst Type and Potential Deactivation Mechanism:

    • Ionic Liquids (e.g., Imidazolium or Pyridinium-based): While robust, they can be susceptible to poisoning by water or other impurities in the reactants.

    • Pyridine and its Derivatives: Prone to coking, where both reactants and products can form carbonaceous deposits on the catalyst.[1]

    • Inorganic Catalysts (e.g., Alkali Metal Carbonates, Phosphates): Can be deactivated by the formation of inactive salts or by physical fouling.

  • Analyze Reactant Purity:

    • Acrylonitrile: Check for the presence of water, which can be detrimental to certain catalysts. Other impurities from the manufacturing process could also act as poisons.

    • Chlorine: Ensure the chlorine gas is of high purity and free from moisture.

  • Monitor Byproduct Formation:

    • An increase in the formation of unidentified byproducts may indicate side reactions occurring on the deactivated catalyst surface. Analyze the reaction mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify these impurities.

  • Implement Catalyst Regeneration (if applicable):

    • Ionic Liquids: For deactivation caused by water, drying the ionic liquid under vacuum may restore activity. If poisoned by other impurities, washing with an appropriate solvent might be effective.

    • Pyridine-based Catalysts: Regeneration from coking can be attempted by carefully controlled oxidation to burn off the carbon deposits. However, this process risks thermal degradation of the catalyst.

    • Inorganic Catalysts: Washing with a suitable solvent to remove fouling materials may be effective. In some cases, thermal treatment can regenerate the catalyst.

Issue 2: Sudden and Complete Loss of Catalytic Activity

Probable Cause: This usually points to a catastrophic event such as a sudden influx of a potent catalyst poison or a significant change in reaction conditions leading to rapid catalyst degradation.

Troubleshooting & Optimization:

  • Immediate System Check:

    • Verify the integrity of the reactor setup to rule out leaks or mechanical failures.

    • Confirm the correct flow rates and ratios of reactants.

  • Source Contamination:

    • Investigate the possibility of a contaminated batch of acrylonitrile or a faulty chlorine cylinder.

    • If possible, switch to a new batch of reactants and observe if the activity is restored.

  • Thermal Runaway:

    • The chlorination of acrylonitrile is an exothermic reaction. A failure in temperature control can lead to a thermal runaway, causing rapid and irreversible catalyst decomposition. Review temperature logs for any unusual spikes.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalysts used in the synthesis of this compound?

A1: The synthesis of this compound from acrylonitrile and chlorine is catalyzed by several types of compounds, including:

  • Ionic Liquids: Formed by imidazolium and pyridinium cations with various anions.[2]

  • Organic Bases: Pyridine and its derivatives are commonly used.

  • Inorganic Salts: Heterogeneous catalysts such as alkali metal carbonates, bicarbonates, and phosphates are also employed.[3]

Q2: How does water affect the catalysts used in this synthesis?

A2: Water can act as a poison for certain catalysts. For Lewis acidic ionic liquids, water can react with the active components, leading to a loss of catalytic activity. For pyridine-based catalysts, the presence of water can sometimes influence the reaction pathway and selectivity, though its role as a direct deactivating agent is less pronounced than for ionic liquids. It is generally recommended to use anhydrous reactants and solvents for this reaction.

Q3: What is "coking" and how does it apply to pyridine-catalyzed chlorination?

A3: Coking is a form of catalyst deactivation where carbonaceous materials (coke) are deposited on the surface of the catalyst. In the context of pyridine-catalyzed chlorination of acrylonitrile, it is believed that both the reactants and the products can contribute to the formation of these deposits, which block the active sites of the catalyst, leading to a decrease in its effectiveness.[1]

Q4: Can a deactivated catalyst be regenerated?

A4: The possibility of regeneration depends on the type of catalyst and the deactivation mechanism.

  • Ionic liquids are often recyclable, and simple purification steps like drying or washing can sometimes restore their activity.[3]

  • Coked catalysts can sometimes be regenerated by controlled oxidation to burn off the carbon deposits. However, this process must be carefully managed to avoid thermal damage to the catalyst.

  • Poisoned catalysts can be more challenging to regenerate, especially if the poison binds irreversibly to the active sites.

Q5: What are the typical reaction conditions for the synthesis of this compound?

A5: Reaction conditions can vary depending on the catalyst used. For ionic liquid-catalyzed reactions, temperatures typically range from 0°C to 60°C, with reaction times of 4 to 8 hours. The molar ratio of chlorine to acrylonitrile is generally kept between 0.9 and 1.2.[3]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst TypeTypical ExamplesAdvantagesPotential Deactivation Mechanisms
Ionic Liquids Imidazolium-based, Pyridinium-basedHigh activity, Recyclable, Environmentally friendlyPoisoning by water and other impurities
Organic Bases Pyridine, Pyridine derivativesReadily available, Good yieldsCoking (deposition of carbonaceous material)[1]
Inorganic Salts K₂CO₃, NaHCO₃, Na₂HPO₄Heterogeneous (easy separation), High yieldsFouling, Formation of inactive salts

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound using an Ionic Liquid Catalyst
  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a condenser is used.

  • Charging Reactants: The ionic liquid catalyst (1-30 mol% relative to acrylonitrile) and acrylonitrile are charged into the reactor.[3]

  • Reaction Temperature: The reactor is cooled to the desired reaction temperature (typically between 0°C and 60°C).[3]

  • Chlorine Addition: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The total molar amount of chlorine added is typically 0.9 to 1.2 times the molar amount of acrylonitrile.[3]

  • Reaction Time: The reaction is allowed to proceed for 4 to 8 hours.[3]

  • Post-Reaction: After the chlorine addition is complete, the mixture is stirred at the reaction temperature for an additional 1 to 2 hours.[3]

  • Product Isolation: The volatile reaction mixture, including the this compound product, is separated from the ionic liquid by vacuum distillation. The ionic liquid can then be recovered and potentially reused.[3]

Protocol 2: Catalyst Regeneration - Removal of Water from an Ionic Liquid
  • Apparatus: A round-bottom flask connected to a high-vacuum line via a cold trap.

  • Procedure: The recovered ionic liquid is placed in the round-bottom flask.

  • Drying: The flask is heated gently (e.g., 60-80°C) under high vacuum for several hours to remove any traces of water and other volatile impurities.

  • Storage: The dried ionic liquid should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent re-absorption of moisture.

Visualizations

Catalyst_Deactivation_Troubleshooting start Start: Decreased Reaction Performance check_rate Is the decrease gradual or sudden? start->check_rate gradual Gradual Decrease check_rate->gradual Gradual sudden Sudden Decrease check_rate->sudden Sudden analyze_catalyst Identify Catalyst Type (Ionic Liquid, Pyridine, Inorganic) gradual->analyze_catalyst check_system Check Reactor Integrity & Conditions sudden->check_system check_impurities Analyze Reactant Purity (Water, other contaminants) analyze_catalyst->check_impurities monitor_byproducts Monitor Byproduct Formation (GC-MS Analysis) check_impurities->monitor_byproducts attempt_regeneration Attempt Catalyst Regeneration monitor_byproducts->attempt_regeneration solution_gradual Solution: Regenerate/Replace Catalyst, Improve Reactant Purity attempt_regeneration->solution_gradual check_source Investigate Reactant Source Contamination check_system->check_source check_thermal Review Temperature Logs for Runaway check_source->check_thermal solution_sudden Solution: Address System Failure, Replace Contaminated Reactants, Improve Temperature Control check_thermal->solution_sudden

Caption: Troubleshooting workflow for catalyst deactivation.

Catalyst_Deactivation_Mechanisms cluster_catalyst Catalyst cluster_deactivation Deactivation Pathways active_catalyst Active Catalyst poisoning Poisoning (e.g., Water, Impurities) active_catalyst->poisoning coking Coking/Fouling (Carbonaceous Deposits) active_catalyst->coking thermal_degradation Thermal Degradation (High Temperatures) active_catalyst->thermal_degradation deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst coking->deactivated_catalyst thermal_degradation->deactivated_catalyst

Caption: Common catalyst deactivation mechanisms.

Experimental_Workflow start Start: Synthesis Reaction reaction Chlorination of Acrylonitrile with Catalyst start->reaction product_analysis Analyze Product Yield & Purity (GC) reaction->product_analysis catalyst_performance Evaluate Catalyst Performance product_analysis->catalyst_performance good_performance Performance OK catalyst_performance->good_performance Good poor_performance Performance Decreased catalyst_performance->poor_performance Poor end End of Experiment good_performance->end troubleshoot Initiate Troubleshooting (See Deactivation Workflow) poor_performance->troubleshoot regenerate Attempt Catalyst Regeneration troubleshoot->regenerate retest Re-test Regenerated Catalyst regenerate->retest retest->reaction

References

Validation & Comparative

Interpreting the Mass Spectrum of 2,3-Dichloropropionitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural information derived from mass spectrometry is paramount for compound identification and characterization. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 2,3-dichloropropionitrile and compares it with its monochlorinated analogs, 2-chloropropionitrile and 3-chloropropionitrile, supported by experimental data from the NIST Mass Spectrometry Data Center.

Unraveling the Fragmentation Pattern of Chlorinated Nitriles

The mass spectrum of a compound provides a unique fingerprint based on its fragmentation pattern upon ionization. In electron ionization mass spectrometry, a high-energy electron beam bombards the sample, leading to the formation of a molecular ion and various fragment ions. The analysis of these fragments allows for the elucidation of the compound's structure. For halogenated compounds, the isotopic distribution of the halogen atoms provides an additional layer of valuable information.

Comparison of Mass Spectra: this compound vs. Monochloro-isomers

The table below summarizes the key fragments observed in the mass spectra of this compound, 2-chloropropionitrile, and 3-chloropropionitrile. The data highlights the influence of the number and position of chlorine atoms on the fragmentation pathways.

m/zThis compound (Relative Intensity %)2-Chloropropionitrile (Relative Intensity %)3-Chloropropionitrile (Relative Intensity %)Proposed Fragment Ion/Loss
123/125/1275 / 3 / 0.5--[M]⁺ (Molecular ion with 2 Cl atoms)
89/91-20 / 7100 / 33[M]⁺ (Molecular ion with 1 Cl atom)
88/90100 / 65--[M-Cl]⁺
63/6515 / 5100 / 3320 / 7[C2H2Cl]⁺
54-6080[M-Cl-HCN]⁺
5340--[C3H2Cl]⁺
52303045[C3H2N]⁺
49/5125 / 8-15 / 5[CH2Cl]⁺
38/4010 / 35 / 28 / 3[HCl]⁺
27152535[HCNH]⁺
26204050[CN]⁺

Interpreting the Mass Spectrum of this compound

The mass spectrum of this compound exhibits a characteristic pattern for a dichlorinated compound. The molecular ion peak cluster is observed at m/z 123, 125, and 127, with an intensity ratio of approximately 9:6:1, which is indicative of the presence of two chlorine atoms (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).

The base peak at m/z 88 and its isotopic partner at m/z 90 correspond to the loss of a chlorine atom from the molecular ion ([M-Cl]⁺). This is a common fragmentation pathway for chlorinated compounds, leading to a more stable carbocation. Further fragmentation of this ion can lead to the observed peaks at lower m/z values. For instance, the loss of a hydrogen cyanide (HCN) molecule from the [M-Cl]⁺ fragment results in an ion at m/z 61 (not prominent in the spectrum).

The peak at m/z 63 (and its isotope at m/z 65) can be attributed to the [C₂H₂Cl]⁺ fragment. The ion at m/z 53 likely corresponds to [C₃H₂Cl]⁺. The presence of a peak at m/z 49 (and m/z 51) is characteristic of the chloromethyl cation [CH₂Cl]⁺.

Comparative Analysis with Monochlorinated Isomers

The mass spectra of 2-chloropropionitrile and 3-chloropropionitrile show distinct differences from that of this compound and from each other, highlighting the influence of the chlorine atom's position.

  • Molecular Ion: Both monochlorinated isomers show a molecular ion peak cluster at m/z 89 and 91, with the expected ~3:1 ratio for a single chlorine atom. In the case of 3-chloropropionitrile, the molecular ion is the base peak, suggesting greater stability compared to the 2-chloro isomer.

  • Base Peak: The base peak for 2-chloropropionitrile is at m/z 63, corresponding to the loss of a methyl group followed by rearrangement, or direct fragmentation to [C₂H₂Cl]⁺. For 3-chloropropionitrile, the molecular ion is the base peak.

  • Fragmentation Pathways: The fragmentation of 2-chloropropionitrile is dominated by α-cleavage, leading to the stable [M-CH₃]⁺ ion which is not observed, but the subsequent fragmentation to m/z 63 is the most abundant. In contrast, 3-chloropropionitrile shows a prominent peak at m/z 54, corresponding to the loss of a chlorine radical followed by the loss of HCN, a common fragmentation for nitriles.

Experimental Protocols

Mass Spectrometry Analysis:

The mass spectra were obtained from the NIST Mass Spectrometry Data Center. The data was acquired using an electron ionization (EI) source. A general protocol for such an analysis is as follows:

  • Sample Introduction: A small amount of the analyte is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a beam of electrons with a standard energy of 70 eV. This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, positively charged ions and neutral fragments.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of the relative abundance of the ions versus their m/z ratio.

Fragmentation Pathway of this compound

The following diagram illustrates a proposed fragmentation pathway for this compound based on the observed mass spectrum.

G M [C3H3Cl2N]⁺ m/z 123/125/127 F1 [C3H3ClN]⁺ m/z 88/90 M->F1 -Cl F4 [CH2Cl]⁺ m/z 49/51 M->F4 -C2H2CNCl F2 [C2H2Cl]⁺ m/z 63/65 F1->F2 -HCN F3 [C3H2Cl]⁺ m/z 53/55 F1->F3 -H

Caption: Proposed fragmentation pathway of this compound.

Unveiling the Molecular Fingerprint: A Comparative FTIR Analysis of 2,3-Dichloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of organic compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and non-destructive method to identify functional groups, offering a unique "molecular fingerprint." This guide presents a detailed FTIR analysis of 2,3-Dichloropropionitrile, comparing its spectral features with relevant alternatives to aid in its characterization and differentiation.

This compound is a halogenated nitrile, a class of compounds with significant applications in organic synthesis. Its reactivity is largely dictated by the nitrile (-C≡N) and chloro (-C-Cl) functional groups. FTIR spectroscopy is an invaluable tool for confirming the presence and chemical environment of these groups.

Comparative Spectral Data

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational frequencies of its constituent functional groups. To provide a clear context for these absorptions, the following table compares the key FTIR peaks of this compound with two related, yet structurally simpler, molecules: Propionitrile (lacking chlorine substituents) and 1,2-Dichloroethane (lacking the nitrile group).

Functional GroupVibrational ModeThis compound (cm⁻¹)Propionitrile (cm⁻¹)1,2-Dichloroethane (cm⁻¹)
Nitrile (-C≡N) Stretching~2250~2250N/A
Alkyl C-H Stretching~2900-3000~2900-3000~2900-3000
C-Cl Stretching~600-800N/A~600-800

Note: The exact peak positions can vary slightly based on the specific instrument and sample preparation.

This comparative data highlights the unique spectral features of this compound. The presence of a sharp, strong absorption band around 2250 cm⁻¹ is a definitive indicator of the nitrile functional group, a feature it shares with Propionitrile.[1][2] However, the distinguishing characteristic of this compound is the presence of absorption bands in the 600-800 cm⁻¹ region, which are indicative of the carbon-chlorine stretching vibrations, similar to those observed in 1,2-Dichloroethane.[1]

Experimental Protocol: FTIR Analysis of Liquid Samples

The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid analysis.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and calibrated according to the manufacturer's instructions.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding environment.

  • Sample Application:

    • Place a small drop of the liquid sample (e.g., this compound) directly onto the center of the ATR crystal. Only a small volume is required to cover the crystal surface.

  • Spectrum Acquisition:

    • Position the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the FTIR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The data is usually collected over a wavenumber range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum should be baseline-corrected if necessary.

    • Identify and label the key absorption peaks corresponding to the functional groups of interest.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to remove all traces of the sample.

Visualizing the Process and Structure

To further clarify the experimental workflow and the molecular structure being analyzed, the following diagrams are provided.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Liquid Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Data (Baseline Correction, etc.) Acquire_Spectrum->Process_Data Analyze_Peaks Analyze Functional Group Peaks Process_Data->Analyze_Peaks

Caption: Experimental workflow for FTIR analysis of a liquid sample using an ATR accessory.

Caption: Molecular structure of this compound and its key FTIR vibrational modes.

References

A Comparative Guide to Catalysts for 2,3-Dichloropropionitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,3-dichloropropionitrile, a key intermediate in the production of pharmaceuticals and agrochemicals, is critically dependent on the catalytic system employed. The direct chlorination of acrylonitrile is the most common pathway, and the choice of catalyst significantly influences reaction efficiency, selectivity, and environmental impact. This guide provides an objective comparison of prominent catalytic systems, supported by experimental data, to inform catalyst selection for laboratory and industrial applications.

Data Presentation: Performance of Catalytic Systems

The efficacy of various catalysts for the synthesis of this compound via the chlorination of acrylonitrile is summarized below. Key performance indicators include acrylonitrile conversion, selectivity towards the desired product, and overall yield.

Catalyst SystemReaction ConditionsAcrylonitrile Conversion (%)Selectivity for this compound (%)Yield (%)Reference
Ionic Liquids
1-Hexadecyl-3-methylimidazolium chloride ([C₁₆mim]Cl)30°C, 4h, 1.2:1 Cl₂:ACN molar ratio100%94.3%-[1]
1-Isohexyl-3-methylimidazolium chloride ([i-C₆mim]Cl)12°C, 6h, 1.1:1 Cl₂:ACN molar ratio100%96.6%-[1]
1,3-Diisopropylimidazolium chloride12°C, 6h, 1.1:1 Cl₂:ACN molar ratio100%96.2%-[1]
1-Butyl-2,3-dimethylimidazolium bromide ([Bdmim]Br)10°C, 6h, 1.0:1 Cl₂:ACN molar ratio93.2%93.8%-[1]
1,3-Dimethylimidazolium bromide ([Dmim]Br)0°C, 8h, 0.9:1 Cl₂:ACN molar ratio80.3%95.2%-[1]
Organic Base Systems
Pyridine / Calcium Carbonate~30°C, 10h->99% Purity91.2%[2][3]
Dimethylformamide (DMF) / Pyridine25-45°C--Good (often >95%)[4][5]
Heterogeneous / Inorganic Systems
Alkali Metal Phosphates<0°C--up to 90%[1]
Alkali Metal Carbonates / Bicarbonates--~98% Purity>95%[4]
Non-Catalytic
Photochemical ChlorinationIllumination--up to 80%[2]

Note: Yield is not always reported directly and can be inferred from conversion and selectivity. Dashes indicate data not specified in the cited sources.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of synthetic procedures. The following protocols are derived from established industrial and academic reports.

Protocol 1: Ionic Liquid-Catalyzed Chlorination[1][6]

This method utilizes an ionic liquid as both the catalyst and the reaction medium, offering benefits such as high conversion rates and catalyst recyclability.

  • Reaction Setup: A reaction vessel is charged with acrylonitrile and the selected imidazolium or pyridinium-based ionic liquid. The molar ratio of ionic liquid to acrylonitrile typically ranges from 1% to 30%.

  • Chlorination: The mixture is brought to the desired reaction temperature (ranging from 0°C to 60°C). Gaseous chlorine is then introduced into the mixture over a period of 4 to 8 hours. The total molar ratio of chlorine to acrylonitrile is generally maintained between 0.9 and 1.2.

  • Reaction Completion: After the chlorine addition is complete, the reaction mixture is held at the reaction temperature for an additional 1 to 2 hours to ensure maximum conversion.

  • Product Isolation: The volatile product mixture, containing this compound, is separated from the non-volatile ionic liquid via distillation under reduced pressure.

  • Catalyst Recycling: The remaining ionic liquid can be recovered and reused in subsequent batches.

Protocol 2: Pyridine/Calcium Carbonate Catalyzed Chlorination[2][3]

This is an established industrial method known for producing high-purity this compound.

  • Reaction Setup: A reactor, shielded from light, is charged with acrylonitrile, a catalytic amount of pyridine (e.g., ~1.9% by weight relative to acrylonitrile), and an alkaline earth metal carbonate such as calcium carbonate.

  • Chlorination: The reaction temperature is maintained at approximately 30°C. Gaseous chlorine is introduced slowly below the surface of the liquid with stirring over 6 to 10 hours.

  • Reaction Completion: Following the complete addition of chlorine, the mixture is stirred for an additional 1-2 hours at the reaction temperature.

  • Workup: The calcium carbonate is removed by filtration.

  • Product Isolation: The filtrate is subjected to distillation under reduced pressure to isolate the pure this compound. The pyridine catalyst typically remains in the distillation residue.

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and a logical path for selecting a suitable catalyst system.

experimental_workflow cluster_start Starting Materials cluster_reaction Catalytic Chlorination cluster_catalysts Catalyst Addition cluster_processing Downstream Processing cluster_end Final Product & Byproducts ACN Acrylonitrile Reaction Reaction Vessel ACN->Reaction Cl2 Chlorine Gas Cl2->Reaction Distill Distillation Reaction->Distill for Ionic Liquids Filter Filtration Reaction->Filter for Pyridine/CaCO3 IL Ionic Liquid IL->Reaction Pyr Pyridine/CaCO3 Pyr->Reaction Other Other Catalysts Other->Reaction Product This compound Distill->Product Waste Catalyst Residue/ Waste Stream Distill->Waste Filter->Distill

Caption: General experimental workflow for the synthesis of this compound.

catalyst_selection Start Define Synthesis Goals HighYield High Yield & Selectivity? Start->HighYield GreenChem Green Chemistry/ Recyclability a Priority? HighYield->GreenChem Yes Cost Low Cost & Industrial Scale? HighYield->Cost No GreenChem->Cost No IL Select Ionic Liquid System (e.g., [i-C6mim]Cl) GreenChem->IL Yes Pyr Select Pyridine/CaCO3 System Cost->Pyr Yes Other Consider Heterogeneous or Photochemical Routes Cost->Other No Review Review Process Safety & Waste Disposal IL->Review Pyr->Review Other->Review

Caption: Decision tree for catalyst selection in this compound synthesis.

Objective Comparison and Summary

Ionic Liquids (ILs): This class of catalysts, particularly imidazolium-based chlorides and bromides, demonstrates excellent performance with acrylonitrile conversion rates often reaching 100% and high selectivity (up to 96.6%) for this compound.[1] A significant advantage is their dual role as both solvent and catalyst, and their low volatility allows for easy separation from the product via distillation and subsequent recycling.[6] The catalytic properties are influenced by the choice of anion and cation, with Cl⁻ and Br⁻ anions showing good activity.[7] This makes them an environmentally favorable option.

Pyridine/Calcium Carbonate System: This is a well-established and industrially proven method. It provides high yields (91.2%) and excellent product purity (>99%).[2][3] The use of inexpensive calcium carbonate is advantageous.[3] However, pyridine is toxic and volatile, which can pose environmental and health concerns, and may require additional steps to manage waste streams.[1]

Heterogeneous Catalysts: Systems using alkali metal carbonates or phosphates can achieve very high yields, often exceeding 95%.[1][4] A key drawback is that these solid catalysts must be removed by filtration before further processing, which generates solid waste that can be difficult to dispose of.[1][4]

Photochemical Synthesis: This non-catalytic approach offers a simpler reaction setup but generally results in lower yields (up to 80%) compared to the leading catalytic systems.[2]

References

Purity Assessment of Synthetic 2,3-Dichloropropionitrile: A Comparative Guide to HPLC, GC, and qNMR Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic intermediates is a critical parameter in the development of pharmaceuticals and other fine chemicals. 2,3-Dichloropropionitrile, a versatile building block, requires accurate and robust analytical methods to ensure its quality and the integrity of subsequent synthetic steps. This guide provides an objective comparison of three common analytical techniques for purity assessment—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR)—supported by illustrative experimental data and detailed protocols.

Executive Summary

This comparison demonstrates that while all three methods can be employed for the purity assessment of this compound, the choice of technique depends on the specific requirements of the analysis. Gas Chromatography with Flame Ionization Detection (GC-FID) offers a sensitive and high-resolution method well-suited for this volatile analyte and its likely impurities. High-Performance Liquid Chromatography (HPLC) provides a viable alternative, particularly for non-volatile impurities, though method development can be more challenging for small, polar, halogenated compounds. Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary ratio method that provides a direct and highly accurate purity assessment without the need for a specific reference standard of the analyte.

Comparative Analysis of Analytical Techniques

The performance of each technique was evaluated based on key validation parameters such as linearity, precision, and the ability to separate the main component from potential process-related impurities. The primary impurities considered in this assessment, based on the common synthesis route of chlorination of acrylonitrile, include the starting material (acrylonitrile), mono-chlorinated intermediate (3-chloropropionitrile), and over-chlorinated by-product (2,3,3-trichloropropionitrile).

Table 1: Comparison of Analytical Method Performance for this compound Purity Assessment

ParameterHPLC-UVGC-FIDqNMR (¹H NMR)
Principle Separation based on polaritySeparation based on volatility and column interactionMolar concentration determined by signal integration relative to an internal standard
Linearity (R²) > 0.999> 0.999Not applicable (direct ratio)
Precision (%RSD) < 1.0%< 0.5%< 0.5%
Limit of Detection (LOD) ~0.01%~0.001%~0.1% (impurity dependent)
Limit of Quantitation (LOQ) ~0.03%~0.003%~0.3% (impurity dependent)
Sample Throughput ModerateHighLow to Moderate
Primary Strengths Versatile for a wide range of compounds, including non-volatiles.High resolution and sensitivity for volatile compounds. Robust and widely available.Absolute quantification without a specific reference standard. Provides structural information.
Primary Limitations Potential for poor retention of small, polar analytes. UV response varies between compounds.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods. Potential for signal overlap.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are optimized for the analysis of synthetic this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method was developed to separate this compound from its potential impurities. Given the polar nature of the analyte, a highly aqueous mobile phase is employed to ensure adequate retention on a C18 stationary phase.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 70% Water and 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 100 mg of the this compound sample in 100 mL of the mobile phase.

Gas Chromatography (GC)

GC with Flame Ionization Detection (FID) is a highly effective method for the purity assessment of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation: Dissolve approximately 100 mg of the this compound sample in 10 mL of dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic acid (certified reference material)

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 10 mg of maleic acid into the same NMR tube.

    • Add approximately 0.7 mL of CDCl₃, cap, and gently mix until fully dissolved.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)

    • Number of Scans: 16

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for this compound and the olefinic proton signal of maleic acid.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of each analytical method, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Area % F->G H Determine Purity G->H

HPLC Purity Assessment Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Dichloromethane A->B C Inject Sample B->C D Vaporization & Separation in Capillary Column C->D E FID Detection D->E F Integrate Peaks E->F G Calculate Area % F->G H Determine Purity G->H

GC Purity Assessment Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Accurately Weigh Sample & Internal Std B Dissolve in Deuterated Solvent A->B C Acquire ¹H NMR Spectrum B->C F Integrate Analyte & Std Signals C->F G Calculate Molar Ratio F->G H Determine Absolute Purity G->H

qNMR Purity Assessment Workflow

Conclusion

The purity assessment of synthetic this compound can be effectively achieved using HPLC, GC, or qNMR.

  • GC-FID is recommended for routine quality control due to its high sensitivity, resolution for volatile impurities, and robustness.

  • HPLC-UV serves as a valuable orthogonal technique, particularly if non-volatile impurities are suspected.

  • qNMR is the preferred method for obtaining a highly accurate, absolute purity value and for the certification of reference materials, as it is a primary ratio method that does not rely on the availability of specific impurity standards.

The selection of the most appropriate method should be based on the specific analytical needs, available instrumentation, and the stage of the drug development or chemical manufacturing process. For comprehensive characterization, employing at least two of these methods is recommended to provide orthogonal data and a higher degree of confidence in the purity assessment.

Spectroscopic Duel: Unmasking the Isomers of 2,3-Dichloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2,3-dichloropropionitrile and its constitutional isomer, 2,2-dichloropropionitrile, is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive analysis of their key differentiating features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by available experimental data and theoretical predictions.

The precise structural elucidation of isomers is a cornerstone of chemical research and development, ensuring purity, efficacy, and safety in applications ranging from pharmaceutical synthesis to materials science. This compound and its isomer, 2,2-dichloropropionitrile, while sharing the same molecular formula (C₃H₃Cl₂N), exhibit distinct structural arrangements that give rise to unique spectroscopic fingerprints. This guide systematically explores these differences to provide a clear framework for their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and the predicted data for 2,2-dichloropropionitrile. The differentiation between these isomers is primarily achieved by analyzing the number of signals, chemical shifts, and splitting patterns in their NMR spectra, as well as characteristic vibrations in their IR spectra and fragmentation patterns in their mass spectra.

Table 1: ¹H NMR Spectroscopic Data

IsomerStructurePredicted ¹H NMR Chemical Shifts (ppm) and Multiplicities
This compound C(Cl)H-CH₂(Cl)-C≡NCH (α-proton): ~4.8-5.0 (t, 1H) CH₂ (β-protons): ~3.9-4.1 (d, 2H)
2,2-Dichloropropionitrile C(Cl)₂(CH₃)-C≡NCH₃ (methyl protons): ~2.2-2.4 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data

IsomerStructureExperimental/Predicted ¹³C NMR Chemical Shifts (ppm)
This compound C(Cl)H-CH₂(Cl)-C≡NC≡N: ~115[1] CH(Cl): ~48[1] CH₂(Cl): ~45[1]
2,2-Dichloropropionitrile C(Cl)₂(CH₃)-C≡NC≡N: ~118-120 C(Cl)₂: ~70-75 CH₃: ~25-30

Table 3: Infrared (IR) Spectroscopic Data

IsomerStructureKey IR Absorptions (cm⁻¹)
This compound C(Cl)H-CH₂(Cl)-C≡NC≡N stretch: ~2250 C-H stretch (sp³): ~2900-3000 C-Cl stretch: ~650-800
2,2-Dichloropropionitrile C(Cl)₂(CH₃)-C≡NC≡N stretch: ~2250 C-H stretch (sp³): ~2900-3000 C-Cl stretch: ~650-800

Table 4: Mass Spectrometry (MS) Data

IsomerStructurePredicted Key Fragmentation Patterns (m/z)
This compound C(Cl)H-CH₂(Cl)-C≡NM⁺ (molecular ion): 123/125/127 (isotopic pattern for 2 Cl) [M-Cl]⁺: 88/90 [M-CH₂Cl]⁺: 74/76
2,2-Dichloropropionitrile C(Cl)₂(CH₃)-C≡NM⁺ (molecular ion): 123/125/127 (isotopic pattern for 2 Cl) [M-Cl]⁺: 88/90 [M-CH₃]⁺: 108/110/112

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for dichloropropionitrile isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of protons and carbons in the molecule.

Sample Preparation:

  • Dissolve 5-10 mg of the dichloropropionitrile isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-150 ppm.

  • Number of Scans: 1024-4096.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Acquire a background spectrum of the empty ATR stage.

  • Place a small drop of the neat liquid sample onto the ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Co-add 16-32 scans to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the isomer in a volatile solvent like dichloromethane or methanol.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating between this compound and 2,2-dichloropropionitrile using the spectroscopic techniques described.

G cluster_start Sample Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_identification Isomer Identification start Unknown Dichloropropionitrile Isomer nmr ¹H NMR & ¹³C NMR start->nmr Primary Analysis ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms h_nmr_result ¹H NMR Result nmr->h_nmr_result c_nmr_result ¹³C NMR Result nmr->c_nmr_result isomer_2_3 This compound h_nmr_result->isomer_2_3 Triplet & Doublet isomer_2_2 2,2-Dichloropropionitrile h_nmr_result->isomer_2_2 Singlet c_nmr_result->isomer_2_3 3 Signals (all below 120 ppm) c_nmr_result->isomer_2_2 3 Signals (one C(Cl)₂ > 70 ppm) ir_result IR Result ir->ir_result Functional Group ID ir_result->isomer_2_3 Confirms C≡N, C-Cl ir_result->isomer_2_2 Confirms C≡N, C-Cl ms_result MS Result ms->ms_result Fragmentation Pattern ms_result->isomer_2_3 Loss of CH₂Cl ms_result->isomer_2_2 Loss of CH₃

Caption: Workflow for dichloropropionitrile isomer identification.

References

A Comparative Guide to the Synthesis of 2,3-Dichloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and safe synthesis of 2,3-dichloropropionitrile, a key intermediate in the production of various organic compounds, is of significant interest. This guide provides a comprehensive comparison of the most common synthesis protocols, offering objective performance analysis supported by experimental data.

Comparison of Synthesis Protocols

The synthesis of this compound is primarily achieved through the chlorination of acrylonitrile. The choice of catalyst and reaction conditions significantly impacts the yield, purity, reaction time, and overall safety of the process. This guide focuses on four main protocols: pyridine-catalyzed, pyridine/calcium carbonate-catalyzed, ionic liquid-catalyzed, and photochemical synthesis.

Protocol Catalyst/Initiator Yield (%) Purity/Selectivity (%) Reaction Time (hours) Key Advantages Key Disadvantages
Pyridine-Catalyzed Pyridine~95[1]High (not specified)Not specifiedHigh yield, simple procedure.Reproducibility of high yield has been questioned.[2]
Pyridine/CaCO₃-Catalyzed Pyridine, Calcium Carbonate~91.2[3]>99[3]6 - 10[3]High purity, suitable for industrial scale.Requires handling of solid catalyst.
Ionic Liquid-Catalyzed Imidazolium or Pyridinium-based Ionic LiquidsUp to 100 (conversion)[2]Up to 96.6 (selectivity)[2]4 - 8[2]Environmentally friendly, recyclable catalyst, high conversion and selectivity.Higher initial cost of ionic liquids.
Photochemical UV LightUp to 80[2]Not specifiedNot specifiedCatalyst-free.Generally lower yields compared to catalytic methods.[2]

Experimental Protocols

Pyridine-Catalyzed Synthesis

This method involves the direct chlorination of acrylonitrile in the presence of pyridine as a catalyst.

Methodology:

  • In a reaction vessel equipped with cooling, a mixture of 55 g of acrylonitrile and 14 g of pyridine is prepared.

  • Chlorine gas is bubbled through the mixture, which is cooled with water, until a weight increase of 71 g is observed.

  • The reaction mixture is then washed with water, and the aqueous layer is decanted.

  • The organic layer is dried over anhydrous calcium chloride.

  • The final product, this compound, is obtained by distillation. The reported yield is 118 g (95%), with a boiling point of 61°C at 13 mm Hg.[1]

Pyridine/Calcium Carbonate-Catalyzed Synthesis

This industrial method utilizes pyridine as a catalyst in conjunction with calcium carbonate as a base to achieve high purity.

Methodology:

  • A reaction vessel is charged with acrylonitrile, a small amount of pyridine (approximately 1.9% by weight relative to acrylonitrile), and calcium carbonate.[3]

  • Chlorine gas is introduced slowly over a period of 6 to 10 hours while maintaining the reaction temperature at approximately 30°C.[3]

  • After the chlorine addition is complete, the mixture is stirred for an additional 1-2 hours.[3]

  • The calcium carbonate is removed by filtration.

  • This compound is isolated by distillation under reduced pressure, yielding a product with a purity exceeding 99%.[3]

Ionic Liquid-Catalyzed Synthesis

This protocol offers an environmentally friendly alternative by using recyclable ionic liquids as catalysts.

Methodology:

  • The ionic liquid and acrylonitrile are mixed in a reaction vessel. The molar ratio of ionic liquid to acrylonitrile can range from 1% to 30%.[2]

  • The reaction temperature is controlled between 0°C and 60°C.[2]

  • Chlorine gas is introduced into the mixture over a period of 4 to 8 hours. The total moles of chlorine are typically 0.9 to 1.2 times the moles of acrylonitrile.[2]

  • After the chlorine addition, the reaction is held at the same temperature for an additional 1 to 2 hours.[2]

  • The this compound is separated from the ionic liquid by vacuum distillation. The ionic liquid can be recovered and reused.[2]

Photochemical Synthesis

This method utilizes ultraviolet light to initiate the chlorination of acrylonitrile without the need for a catalyst.

Methodology: While a detailed, reproducible protocol is not readily available in the reviewed literature, the general principle involves the reaction of chlorine gas with acrylonitrile under illumination, typically with a mercury vapor lamp.[2][4] The reaction is generally slower and results in lower yields compared to the catalytic methods.[2]

Visualizations

Reaction Signaling Pathway

ReactionMechanism Acrylonitrile Acrylonitrile Intermediate Chloronium Ion Intermediate Acrylonitrile->Intermediate π-bond attack Chlorine Chlorine (Cl₂) ActivatedChlorine Activated Chlorine Complex Chlorine->ActivatedChlorine Catalyst Catalyst (Pyridine or Ionic Liquid) Catalyst->ActivatedChlorine ActivatedChlorine->Intermediate Electrophilic attack Dichloropropionitrile This compound Intermediate->Dichloropropionitrile Nucleophilic attack by Cl⁻

Caption: Generalized mechanism for the catalyzed chlorination of acrylonitrile.

Experimental Workflow: Pyridine-Catalyzed Synthesis

PyridineWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mix Mix Acrylonitrile and Pyridine Chlorination Bubble Chlorine Gas (with cooling) Mix->Chlorination Wash Wash with Water Chlorination->Wash Dry Dry Organic Layer Wash->Dry Distill Distillation Dry->Distill

Caption: Experimental workflow for pyridine-catalyzed synthesis.

Experimental Workflow: Ionic Liquid-Catalyzed Synthesis

IonicLiquidWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Catalyst Recovery Mix Mix Acrylonitrile and Ionic Liquid Chlorination Introduce Chlorine Gas (0-60°C) Mix->Chlorination Hold Hold at Reaction Temp. Chlorination->Hold Distill Vacuum Distillation Hold->Distill Recover Recover Ionic Liquid Distill->Recover

Caption: Experimental workflow for ionic liquid-catalyzed synthesis.

Safety Considerations

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

  • Acrylonitrile: This starting material is highly flammable, toxic, and a suspected carcinogen.[5] It can be absorbed through the skin, and its vapors can form explosive mixtures with air.[6] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including impermeable gloves and splash-proof goggles, must be worn.[7]

  • Chlorine Gas: Chlorine is a highly toxic and corrosive gas. It is a strong oxidizing agent and can react violently with organic materials. A proper gas handling system and a scrubber to neutralize excess chlorine are essential.

  • This compound: The product is also toxic and should be handled with care.

  • Exothermic Reaction: The chlorination of acrylonitrile is an exothermic reaction. Proper temperature control is crucial to prevent runaway reactions.

Researchers should consult the Safety Data Sheets (SDS) for all chemicals used and perform a thorough risk assessment before conducting any of these synthetic procedures.

References

Navigating Nitriles: A Comparative Guide to Alternatives for 2,3-Dichloropropionitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to successful organic synthesis. 2,3-Dichloropropionitrile has traditionally served as a versatile C3 synthon, particularly in the construction of heterocyclic scaffolds. However, considerations of reactivity, safety, and synthetic efficiency have spurred the exploration of viable alternatives. This guide provides an objective comparison of key alternatives to this compound, with a focus on their application in the synthesis of medicinally relevant heterocycles, supported by experimental data and detailed protocols.

This comparison will delve into the utility of prominent alternatives such as malononitrile, ethyl cyanoacetate, 2-chloroacrylonitrile, and tetracyanoethylene. Their performance in crucial reactions for synthesizing thiophenes and pyridines will be a primary focus, offering a clear perspective on their respective advantages and limitations.

At a Glance: Comparison of this compound and its Alternatives

FeatureThis compoundMalononitrileEthyl Cyanoacetate2-ChloroacrylonitrileTetracyanoethylene
Primary Use Synthesis of 3-aminothiophenes and other heterocycles.[1][2]Versatile precursor for pyridines, thiophenes, and pyrans.[3][4]Synthesis of pyridones, pyrimidines, and coumarins.Dienophile in cycloaddition reactions.[5][6]Strong dienophile in Diels-Alder and [2+2] cycloaddition reactions.[7][8]
Key Reactivity Susceptible to nucleophilic substitution and elimination.Highly acidic methylene protons, excellent nucleophile.[3]Active methylene group, participates in condensations.Electron-deficient alkene for cycloadditions.Powerful electron acceptor, readily forms charge-transfer complexes.
Advantages Direct route to certain substituted heterocycles.High reactivity, widely used in multicomponent reactions.[3]Readily available, versatile in condensations."Masked ketene" equivalent in Diels-Alder reactions.[5][6]Highly reactive for constructing complex cyclic systems.
Limitations Potentially harsh reaction conditions, limited direct comparative data.Can lead to polymerisation under certain conditions.Generally less reactive than malononitrile.Can be highly toxic and requires careful handling.Sensitive to moisture, can be highly reactive.

In-Depth Analysis: Synthesis of 2-Aminothiophenes

The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes, a scaffold present in numerous biologically active compounds.[9] While this compound can be used to synthesize 3-aminothiophenes, malononitrile and ethyl cyanoacetate are more common starting materials in the Gewald reaction.

Comparative Performance in 2-Aminothiophene Synthesis
ReagentReactionTypical ConditionsYield (%)Reference
Malononitrile Gewald ReactionKetone/Aldehyde, Sulfur, Base (e.g., Morpholine), Ethanol, Reflux75-98[10]
Ethyl Cyanoacetate Gewald ReactionKetone/Aldehyde, Sulfur, Base (e.g., Morpholine), Ethanol, Reflux70-90[4]
This compound Thiophene SynthesisSubstituted thioglycolates, Base79[1]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Gewald Synthesis of 2-Amino-3-cyanothiophenes using Malononitrile

This protocol is based on a general procedure for the Gewald reaction.[10]

  • To a solution of the ketone or aldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol) and a catalytic amount of morpholine (2 mmol).

  • The reaction mixture is stirred and heated at reflux for 2-4 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure 2-aminothiophene derivative.

Protocol 2: Synthesis of Functionalized 3-Aminothiophenes from this compound

This protocol is adapted from the synthesis of substituted 3-aminothiophenes.[1]

  • To a solution of the substituted thioglycolate (10 mmol) in a suitable solvent such as DMF, add a base (e.g., sodium ethoxide, 11 mmol).

  • To this mixture, add this compound (10 mmol) dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 3-aminothiophene.

Reaction Workflow: Gewald Synthesis

Gewald_Reaction Ketone Ketone/ Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Sulfur Sulfur Michael Michael Addition Sulfur->Michael Base Base Base->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Intermediate1->Michael Intermediate2 Thiolate Intermediate Michael->Intermediate2 Cyclization Cyclization/ Tautomerization Intermediate2->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: General workflow of the Gewald reaction for 2-aminothiophene synthesis.

In-Depth Analysis: Synthesis of Pyridines

Substituted pyridines are another class of heterocycles with significant importance in medicinal chemistry. Malononitrile and ethyl cyanoacetate are frequently employed in multicomponent reactions for the synthesis of various pyridine derivatives, including 2-amino-3-cyanopyridines and pyridones.

Comparative Performance in Pyridine Synthesis
ReagentReaction TypeTypical ConditionsYield (%)Reference
Malononitrile Multicomponent ReactionAldehyde, Ketone, Ammonium Acetate, Heat80-95[11]
Ethyl Cyanoacetate Hantzsch-like SynthesisAldehyde, β-Ketoester, Ammonium Acetate, Reflux70-90[12][13]
This compound Not commonly reported for pyridine synthesis in direct comparison.--
Experimental Protocols

Protocol 3: Synthesis of 2-Amino-3-cyanopyridines using Malononitrile

This protocol is a general procedure for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.[11][14]

  • A mixture of an aromatic aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) is heated under solvent-free conditions at 100-120 °C for 1-2 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and triturated with ethanol.

  • The resulting solid is collected by filtration, washed with cold ethanol, and recrystallized to give the pure 2-amino-3-cyanopyridine.

Protocol 4: Synthesis of 2-Pyridones using Ethyl Cyanoacetate

This protocol describes a typical synthesis of 2-pyridone derivatives.[12]

  • A mixture of an enone (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (80 mmol) in ethanol (40 mL) is refluxed for 8-10 hours.[15]

  • After cooling, the precipitate that forms is collected by filtration.

  • The solid is washed with water and then cold ethanol.

  • The crude product is dried and recrystallized from a suitable solvent (e.g., dioxane) to afford the pure 2-pyridone.

Reaction Workflow: Multicomponent Pyridine Synthesis

Pyridine_Synthesis Aldehyde Aldehyde Condensation1 Knoevenagel Condensation Aldehyde->Condensation1 Ketone Ketone Ketone->Condensation1 Malononitrile Malononitrile Condensation2 Michael Addition Malononitrile->Condensation2 Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Condensation2 Intermediate1 α,β-Unsaturated Ketone Condensation1->Intermediate1 Intermediate1->Condensation2 Intermediate2 Acyclic Intermediate Condensation2->Intermediate2 Cyclization Cyclization/ Aromatization Intermediate2->Cyclization Product 2-Amino-3-cyanopyridine Cyclization->Product

Caption: A general workflow for the multicomponent synthesis of 2-amino-3-cyanopyridines.

The Role of the Nitrile Group in Drug Development

The nitrile group is not merely a synthetic handle; it often plays a crucial role in the biological activity of a molecule. Its unique electronic properties and geometry contribute to its function as a key pharmacophore.[10][16][17][18]

Molecular Interactions and Signaling

The nitrile group can influence a molecule's interaction with biological targets in several ways:[10][16][17][19]

  • Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site.[10][16]

  • Dipolar Interactions: The strong dipole moment of the nitrile group can lead to favorable polar interactions within a binding pocket.

  • Metabolic Stability: The nitrile group is generally metabolically stable and can be used to block sites of metabolism on a drug molecule, thereby improving its pharmacokinetic profile.[10][20]

  • Bioisosterism: The linear geometry and electronic nature of the nitrile group allow it to act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.[16][17][20]

  • Covalent Modification: In some cases, the nitrile group can act as an electrophile and react covalently with nucleophilic residues (like cysteine or serine) in an enzyme's active site, leading to irreversible inhibition.[16]

Conceptual Pathway: Nitrile Group Interactions in a Protein Active Site

Nitrile_Interactions cluster_protein Protein Active Site cluster_ligand Nitrile-Containing Ligand Amino_Acid_1 Amino Acid Residue (e.g., Ser, Thr, Asn) Amino_Acid_2 Amino Acid Residue (e.g., Phe, Tyr) Amino_Acid_3 Cysteine Residue Water Water Molecule Water->Amino_Acid_1 H-Bond Ligand R-C≡N Ligand->Amino_Acid_1 H-Bond Acceptor Ligand->Amino_Acid_2 π-π Stacking Ligand->Amino_Acid_3 Covalent Bond (Irreversible Inhibition) Ligand->Water H-Bond

Caption: Molecular interactions of a nitrile group within a protein active site.

Conclusion

While this compound remains a useful reagent for specific synthetic transformations, a comprehensive evaluation of alternatives is crucial for modern organic synthesis. Malononitrile and ethyl cyanoacetate, in particular, have emerged as highly versatile and efficient building blocks for the construction of a wide array of medicinally important heterocycles. Their widespread use in robust, high-yielding multicomponent reactions like the Gewald and Hantzsch-type syntheses makes them attractive alternatives.

The choice of reagent will ultimately depend on the specific target molecule, desired substitution pattern, and the overall synthetic strategy. For the synthesis of 2-aminothiophenes and substituted pyridines, malononitrile and ethyl cyanoacetate often provide more established and efficient routes compared to the less documented direct applications of this compound for these specific scaffolds. Furthermore, the strategic incorporation of the nitrile group, facilitated by these reagents, can impart favorable biological properties, making them invaluable tools in the drug discovery and development process. This guide serves as a foundational resource for researchers to make informed decisions in the selection of nitrile-containing building blocks for their synthetic endeavors.

References

Greener Synthesis of 2,3-Dichloropropionitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2,3-dichloropropionitrile, a key intermediate in the production of pharmaceuticals and agrochemicals, has traditionally relied on methods that pose environmental and health concerns.[1][2] This guide provides a comparative analysis of traditional and greener synthesis routes, offering researchers, scientists, and drug development professionals the data and methodologies needed to adopt more sustainable practices. The focus is on the chlorination of acrylonitrile, the predominant pathway to this compound.[2][3]

Comparison of Synthesis Routes

The selection of a synthesis route for this compound hinges on a balance of yield, selectivity, and environmental impact. While traditional methods using organic amine catalysts like pyridine can achieve high yields, they are often associated with the use of toxic and volatile compounds.[1] Greener alternatives, particularly those employing ionic liquids as catalysts, offer a more environmentally benign approach with comparable performance.[1][4]

Synthesis RouteCatalyst SystemKey AdvantagesKey DisadvantagesAcrylonitrile Conversion (%)This compound Selectivity (%)Yield (%)
Traditional Method Pyridine / Calcium CarbonateHigh yield and purity, established industrial process.[2][3]Use of toxic, volatile, and foul-smelling pyridine; difficult to recycle.[1]Not explicitly statedNot explicitly stated~95%[5]
Greener Method Ionic Liquids (e.g., 1-isohexyl-3-methylimidazolium chloride)Environmentally friendly (non-toxic, non-volatile), catalyst is easily separated and recyclable, high conversion and selectivity.[1]Higher initial catalyst cost compared to traditional catalysts.100%[1]96.6%[1]>95% (calculated from conversion and selectivity)
Other Methods Photochemical ChlorinationCatalyst-free.[3]Generally lower yields compared to catalytic methods.[1][3]Not explicitly statedNot explicitly statedUp to 80%[1]
Other Methods Phosphate CatalystsHigh yield.[1]Generates significant solid waste from catalyst removal.[1]Not explicitly statedNot explicitly stated~90%[1]

Experimental Protocols

Greener Synthesis using Ionic Liquid Catalyst

This protocol is based on the environmentally friendly method described in patent literature, utilizing an ionic liquid as both catalyst and solvent.[1]

Materials:

  • Acrylonitrile

  • Ionic Liquid (e.g., 1-isohexyl-3-methylimidazolium chloride)

  • Chlorine gas

  • Reaction vessel equipped with a stirrer, gas inlet, and temperature control

Procedure:

  • Charge the reaction vessel with acrylonitrile and the ionic liquid. The molar ratio of ionic liquid to acrylonitrile can range from 0.01:1 to 0.3:1.[1]

  • Adjust the temperature of the mixture to the desired reaction temperature, typically between 0°C and 60°C.[1]

  • Introduce chlorine gas into the reaction mixture. The total molar amount of chlorine introduced should be 0.9 to 1.2 times the molar amount of acrylonitrile.[1]

  • Continue the reaction for 4 to 8 hours.[1]

  • After the reaction period, stop the flow of chlorine gas and maintain the reaction temperature for an additional 1 to 2 hours to ensure complete reaction.[1]

  • Separate the volatile product mixture from the non-volatile ionic liquid via distillation under reduced pressure.[1]

  • The remaining ionic liquid can be recovered and reused in subsequent batches.[1]

Traditional Synthesis using Pyridine Catalyst

This is a conventional method for the synthesis of this compound.[2][5]

Materials:

  • Acrylonitrile

  • Pyridine

  • Chlorine gas

  • Water-cooled reaction vessel

  • Anhydrous calcium chloride

Procedure:

  • In a water-cooled reaction vessel, prepare a mixture of acrylonitrile and pyridine.[5]

  • Slowly bubble chlorine gas into the mixture. Continue the introduction of chlorine until the weight of the mixture increases by the theoretical amount corresponding to the complete chlorination of acrylonitrile.[5]

  • Upon completion of the reaction, transfer the mixture to a separatory funnel and wash with water.[5]

  • Separate the organic layer and dry it over anhydrous calcium chloride.[5]

  • Purify the crude product by distillation to obtain this compound.[5]

Greener Synthesis Workflow

The following diagram illustrates the workflow for the greener synthesis of this compound using a recyclable ionic liquid catalyst.

Greener_Synthesis_Workflow Acrylonitrile Acrylonitrile Reactor Reaction Vessel (0-60°C, 4-8h) Acrylonitrile->Reactor IonicLiquid Ionic Liquid Catalyst IonicLiquid->Reactor Chlorine Chlorine Gas Chlorine->Reactor Separation Distillation Reactor->Separation Reaction Mixture Product This compound Separation->Product Volatile Product Recycle Recycle Separation->Recycle Non-volatile Ionic Liquid Recycle->IonicLiquid

Caption: Workflow for the greener synthesis of this compound.

Conclusion

The shift towards greener chemical processes is imperative for sustainable industrial development. The use of ionic liquids in the synthesis of this compound represents a significant advancement over traditional methods.[1][4] This approach not only minimizes the use of hazardous materials but also allows for the efficient recycling of the catalyst, aligning with the principles of green chemistry. For researchers and professionals in drug development, the adoption of such greener routes can lead to safer, more efficient, and environmentally responsible manufacturing processes.

References

A Comparative Study of Solvents for Nucleophilic Substitution Reactions of 2,3-Dichloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is critical for the success of nucleophilic substitution reactions involving 2,3-Dichloropropionitrile. This guide provides a comparative analysis of solvent effects on these reactions, supported by established principles of organic chemistry. The choice of solvent can significantly impact reaction rate, yield, and purity of the desired product.

Data Presentation: Solvent Performance in the Azidation of this compound

The following table provides an illustrative comparison of the expected performance of a representative polar aprotic solvent (Dimethylformamide, DMF) and a representative polar protic solvent (Ethanol) for the nucleophilic substitution reaction of this compound with sodium azide to yield 2-azido-3-chloropropionitrile. This reaction typically proceeds via an SN2 mechanism.

Solvent SystemSolvent TypeExpected Reaction TimeExpected YieldRemarks
Dimethylformamide (DMF)Polar Aprotic4-6 hours85-95%Favors SN2 mechanism by not strongly solvating the nucleophile, leading to higher reactivity.
Ethanol (EtOH)Polar Protic12-24 hours40-60%Solvates the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.

Disclaimer: The data presented in this table is illustrative and based on established principles of SN2 reactions. Actual results may vary based on specific reaction conditions.

Experimental Protocols

General Procedure for the Synthesis of 2-azido-3-chloropropionitrile

This protocol outlines a representative procedure for the nucleophilic substitution of this compound with sodium azide in a polar aprotic solvent.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN3) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: To the stirred solution, add sodium azide (1.2 eq) portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine to remove any remaining DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 2-azido-3-chloropropionitrile by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous DMF B Add Sodium Azide A->B C Heat to 50-60 °C and stir for 4-6h B->C D Monitor by TLC C->D E Quench with water D->E Reaction complete F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the synthesis of 2-azido-3-chloropropionitrile.

sn2_mechanism reactant N3- + CH2Cl-CHCl-CN transition_state [N3---CH(CN)---Cl---CH2Cl]⁻ reactant->transition_state Nucleophilic Attack product N3-CH(CN)-CH2Cl + Cl- transition_state->product Leaving Group Departure

Caption: SN2 reaction mechanism for the azidation of this compound.

Safety Operating Guide

Navigating the Safe Disposal of 2,3-Dichloropropionitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 2,3-Dichloropropionitrile, a halogenated nitrile, requires specific procedures for its disposal due to its hazardous nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The compound is classified as a toxic liquid and should be managed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] Personal protective equipment (PPE) is mandatory and should include chemical-resistant gloves, safety goggles, and a lab coat. In the event of a spill, the area should be evacuated, and the spill should be contained and absorbed with an inert material such as sand or vermiculite.[1][2]

Disposal Procedures for this compound

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[1] It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidelines. The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration.[3]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a dedicated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name "this compound," the appropriate hazard symbols (e.g., toxic), and the date of accumulation.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by a certified hazardous waste disposal service.

  • Arranging for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and transportation of the waste.

  • Documentation: Ensure that all necessary documentation, such as a hazardous waste manifest, is completed accurately to track the waste from your facility to its final disposal site.[4]

Key Disposal Parameters

While specific quantitative limits for the disposal of this compound are often determined by the capabilities and permits of the disposal facility, some general parameters for the incineration of halogenated organic compounds can be referenced.

ParameterGuidelineSource
Disposal Method Controlled Incineration[3]
Incineration Temperature At least 1100°C for waste containing >1% halogenated organic substances.[5][6][7]
Regulatory Framework Adherence to local, state, and federal hazardous waste regulations is mandatory.[1][8]
Transportation Must be transported as a hazardous material under the proper shipping name "NITRILES, LIQUID, TOXIC, N.O.S." and UN number UN3276.[1][3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

A Handling of this compound (in fume hood with PPE) B Segregate Waste into Labeled, Sealed Container A->B C Store Waste Container in Designated Hazardous Waste Area B->C D Contact EHS or Licensed Waste Disposal Company C->D E Complete Hazardous Waste Manifest D->E F Transfer to Authorized Disposal Facility E->F G Controlled Incineration (>= 1100°C) F->G H Final Disposition G->H

Disposal Workflow for this compound

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance.

References

Essential Safety and Operational Guide for 2,3-Dichloropropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 2,3-Dichloropropionitrile. Adherence to these guidelines is essential to ensure a safe laboratory environment and mitigate risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a toxic and corrosive compound.[1] Inhalation, ingestion, and skin contact can be harmful.[2] The primary hazards are summarized in the table below, along with the required personal protective equipment.

Table 1: Hazard Summary and Required PPE

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Fatal if swallowed.[3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Acute Toxicity (Inhalation/Dermal) Harmful if inhaled or in contact with skin.[2]Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Ensure gloves are inspected before use and disposed of properly.
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Wear chemical safety goggles or a face shield.[2]
Respiratory Irritation Causes respiratory tract irritation.[2]A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially if working outside of a fume hood or with large quantities.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following table outlines the necessary steps.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow must be followed.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Chemical Fume Hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Dispense the required amount of this compound C->D Proceed to handling E Keep container tightly closed when not in use D->E F Perform experiment within the fume hood E->F G Decontaminate work surfaces F->G Experiment complete H Properly label and store any remaining chemical G->H I Segregate and prepare waste for disposal H->I J Remove and dispose of PPE correctly I->J K Wash hands thoroughly J->K

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 3: Disposal Guidelines for this compound

Waste TypeDisposal Procedure
Unused/Excess this compound Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Dispose of through a licensed hazardous waste disposal company.[4]
Contaminated Labware (e.g., glassware, pipette tips) Triple rinse with a suitable solvent (e.g., acetone, ethanol). Collect the rinsate as hazardous waste. The rinsed labware can then be washed normally. If not rinsed, dispose of as solid hazardous waste.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated, sealed bag for hazardous waste disposal. Do not discard in regular trash.
Spill Cleanup Materials Absorb spills with an inert material (e.g., vermiculite, sand).[4] Collect the contaminated absorbent material in a sealed container for hazardous waste disposal.[4]

Chemical Incompatibilities for Disposal and Storage:

  • Strong Acids and Bases: this compound can hydrolyze in the presence of strong acids and bases.[2][3][5][6] Avoid mixing with these substances in waste containers.

  • Oxidizing Agents: Keep away from strong oxidizing agents.

  • Water/Moisture: While insoluble in water, prolonged contact with moisture should be avoided to prevent slow hydrolysis.[7][8] Store in a cool, dry place in a tightly sealed container.[9]

Emergency Spill Protocol

In the event of a spill, immediate and decisive action is required to contain the situation and prevent exposure.

Table 4: Spill Response Protocol

Spill SizeAction
Small Spill (manageable by trained personnel) 1. Evacuate all non-essential personnel from the immediate area. 2. Ensure proper ventilation. 3. Wear appropriate PPE, including respiratory protection. 4. Contain the spill using an inert absorbent material. 5. Carefully collect the absorbed material into a labeled, sealable hazardous waste container. 6. Decontaminate the spill area with a suitable cleaning agent.
Large Spill (beyond the capability of lab personnel) 1. Evacuate the entire laboratory immediately. 2. Alert others in the vicinity and activate the emergency alarm. 3. From a safe location, call emergency services and provide details of the spill (chemical name, quantity, location). 4. Prevent entry to the contaminated area. 5. Await the arrival of trained emergency responders.

Experimental Protocols Cited:

The information presented in this document is a synthesis of best practices derived from material safety data sheets and general laboratory safety guidelines. No specific experimental protocols involving this compound are detailed here. Researchers should always develop a detailed, experiment-specific risk assessment and standard operating procedure before commencing any work with this chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloropropionitrile
Reactant of Route 2
2,3-Dichloropropionitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。